1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11908. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzoyl-2H-quinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-12-15-11-10-13-6-4-5-9-16(13)19(15)17(20)14-7-2-1-3-8-14/h1-11,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISINJAULVPSFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801035909 | |
| Record name | 1-Benzoyl-1,2-dihydroquinaldonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801035909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809900 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13721-17-0 | |
| Record name | 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13721-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzoyl-1,2-dihydroquinaldonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzoyl-1,2-dihydroquinaldonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801035909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZOYL-2-CYANO-1,2-DIHYDROQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile via the Reissert Reaction
This document provides an in-depth technical overview for the synthesis of 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a class of compounds commonly known as Reissert compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed mechanistic insights, a robust experimental protocol, and critical safety considerations.
Introduction and Strategic Overview
This compound is a valuable synthetic intermediate. Its structure, featuring a dihydroquinoline backbone functionalized with a benzoyl group on the nitrogen and a nitrile group at the 2-position, allows for a variety of subsequent chemical transformations. The primary and most established route to this and related structures is the Reissert reaction.[1][2]
The Reissert reaction, named after its discoverer Arnold Reissert, facilitates the addition of an acyl group and a cyanide moiety across the 1,2-position of quinolines and isoquinolines.[1][3] This guide will focus on the specific application of this reaction to quinoline using benzoyl chloride as the acylating agent and potassium cyanide as the cyanide source. We will dissect the reaction from a mechanistic standpoint, provide a field-proven laboratory protocol, and emphasize the stringent safety measures required for handling the reagents involved.
Mechanistic Insights: The Reissert Reaction Pathway
The synthesis proceeds through a well-understood, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Acylation of the Quinoline Nitrogen The reaction is initiated by the electrophilic acylation of the nitrogen atom in the quinoline ring by benzoyl chloride. The nitrogen lone pair attacks the carbonyl carbon of the benzoyl chloride, forming a highly electrophilic N-acylquinolinium intermediate. This activation step is crucial as it significantly increases the susceptibility of the quinoline ring to nucleophilic attack.
Step 2: Nucleophilic Attack by Cyanide The positively charged N-acylquinolinium ion is now primed for attack by a nucleophile. The cyanide ion (CN⁻), furnished by potassium cyanide, acts as the nucleophile, attacking the electron-deficient C2 position of the quinolinium ring.[3] This attack neutralizes the positive charge on the nitrogen and results in the formation of the stable 1,2-dihydroquinoline product.
Below is a diagram illustrating the core mechanistic pathway.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
Foreword: Unveiling the Versatility of a Classic Heterocycle
1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a prominent member of the class of molecules known as Reissert compounds, stands as a testament to the enduring power of classical organic reactions in modern chemical synthesis. First described by Arnold Reissert in 1905, this compound is more than a mere curiosity; it is a pivotal intermediate, offering a gateway to a diverse array of functionalized quinoline and isoquinoline derivatives.[1][2][3] Its unique structural arrangement, featuring a benzoyl group on the nitrogen and a cyano group at the 2-position of the dihydroquinoline core, imbues it with a rich and exploitable reactivity.[1] This guide provides a comprehensive exploration of the synthesis, physicochemical properties, and synthetic utility of this compound, tailored for researchers and professionals engaged in synthetic chemistry and drug development. We will delve into the causality behind experimental choices and provide a framework for its effective utilization in the laboratory.
The Genesis: Synthesis via the Reissert Reaction
The primary route to this compound is the eponymous Reissert reaction. This elegant transformation involves the reaction of quinoline with an acid chloride (in this case, benzoyl chloride) and a cyanide source, typically potassium cyanide.[2][3] The reaction is often performed under biphasic conditions, utilizing a solvent like methylene chloride to dissolve the quinoline and benzoyl chloride, and water for the potassium cyanide.[1]
Reaction Mechanism: A Stepwise Covalent Modification
The mechanism of the Reissert reaction is a well-established, two-step process that hinges on the nucleophilicity of the quinoline nitrogen and the subsequent addition of a cyanide ion.
-
N-Acylation: The reaction initiates with the acylation of the nitrogen atom of the quinoline ring by benzoyl chloride. This forms a highly electrophilic N-acylquinolinium intermediate.
-
Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the 2-position of the activated quinolinium ring, leading to the formation of the stable 1,2-dihydroquinolinecarbonitrile product.[1][4]
The choice of a biphasic system is a practical one, designed to bring the organic-soluble quinoline and the water-soluble cyanide salt into reactive proximity at the interface, often facilitated by phase-transfer catalysts in modern variations.
Caption: The Reissert reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Validated Synthetic Procedure
This protocol is based on established methods for the Reissert reaction.
Materials:
-
Quinoline
-
Benzoyl chloride
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, including a two-neck round-bottom flask, dropping funnel, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve quinoline in dichloromethane in a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cyanide Solution: In a separate beaker, carefully dissolve potassium cyanide in deionized water. Handle KCN with extreme care, using appropriate personal protective equipment (PPE) and avoiding contact with acids to prevent the release of toxic hydrogen cyanide gas.
-
Addition of Reactants: Add the aqueous KCN solution to the stirred quinoline solution.
-
Benzoyl Chloride Addition: Slowly add benzoyl chloride to the biphasic mixture via the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed. Maintain the temperature with an ice bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution, and finally a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
Core Physicochemical and Spectroscopic Profile
The accurate characterization of this compound is essential for its use in further synthetic applications.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂N₂O | [5] |
| Molecular Weight | 260.29 g/mol | [5] |
| CAS Number | 13721-17-0 | [5] |
| Appearance | Crystalline solid | General knowledge |
| Boiling Point | 479.8°C at 760 mmHg (Predicted) | [6] |
| Density | 1.27 g/cm³ (Predicted) | [6] |
| Solubility | 10.3 µg/mL at pH 7.4 | [5] |
Stability and Storage
This compound is generally stable under standard laboratory conditions. However, it is susceptible to hydrolysis, particularly under acidic or strongly basic conditions, which can cleave the acyl and cyano groups.[1][2] The primary degradation pathway involves hydrolysis to yield aldehydes and quinaldic acid.[3] Therefore, it is recommended to store the compound in a cool, dry place, away from strong acids and bases. For long-term storage, an inert atmosphere is advisable to prevent slow degradation.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous identification of the compound.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline and benzoyl rings, and a characteristic signal for the proton at the C2 position. |
| ¹³C NMR | Resonances for the carbonyl carbon, the nitrile carbon, and the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the amide (~1660 cm⁻¹), the C≡N stretch of the nitrile (~2240 cm⁻¹), and C-H stretches of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 260, with a prominent fragment at m/z = 105 corresponding to the benzoyl cation.[5] |
Analytical Workflow
The following workflow outlines a standard procedure for the characterization of a newly synthesized batch of this compound.
Caption: A typical analytical workflow for the purification and characterization of this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its unique structural features, which allow for a variety of chemical transformations.
Key Reactive Sites
The primary site of reactivity is the acidic methine proton at the C2 position, which can be deprotonated by a suitable base to form a stabilized anion. This anion can then react with various electrophiles. Additionally, the compound can undergo hydrolysis under acidic conditions.[1]
Major Transformations and Applications
-
Aldehyde Synthesis: Acid-catalyzed hydrolysis of the Reissert compound regenerates the quinoline ring and produces an aldehyde corresponding to the acyl group, along with quinaldic acid.[1][2][3] This provides a method for converting acid chlorides into aldehydes.
-
Alkylation and Arylation: The anion generated by deprotonation at C2 can be alkylated or arylated, introducing a wide range of substituents at this position.
-
Synthesis of Heterocyclic Systems: The versatile reactivity of Reissert compounds has been exploited in the total synthesis of various alkaloids and other complex heterocyclic frameworks.[1]
Caption: Key synthetic transformations of this compound.
Safety and Handling
As a chemical intermediate, this compound requires careful handling.
-
GHS Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably a fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a cornerstone intermediate in heterocyclic chemistry. Its straightforward synthesis via the Reissert reaction, coupled with its versatile reactivity, makes it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile, as detailed in this guide, is paramount for its successful application in research and development.
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Reissert Reaction - Cambridge University Press. Retrieved from [Link]
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Reissert indole synthesis - Wikipedia. Retrieved from [Link]
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2-Benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile | C17H12N2O | CID 230488 - PubChem. Retrieved from [Link]
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2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl- | C17H12N2O | CID 26219 - PubChem. Retrieved from [Link]
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Mechanism of the Acid-catalyzed Hydrolysis of Reissert Compounds - ACS Publications. Retrieved from [Link]
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2-benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile - 844-25-7, C17H12N2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Retrieved from [Link]
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The Reissert-Kaufmann Reaction: A Comprehensive Guide to the Formation of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
This in-depth technical guide provides a comprehensive exploration of the Reissert-Kaufmann reaction, focusing on the mechanism of formation for its archetypal product, 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, commonly known as a Reissert compound. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this classic and synthetically valuable transformation in heterocyclic chemistry.
Introduction: The Significance of Reissert Compounds
The Reissert reaction, first reported by Arnold Reissert in 1905, is a cornerstone of heterocyclic chemistry.[1][2] It provides a powerful method for the functionalization of quinolines, isoquinolines, and other related nitrogen-containing aromatic heterocycles.[1][2] The resulting products, known as Reissert compounds, are versatile synthetic intermediates.[2][3] Specifically, this compound serves as a key precursor for the synthesis of a variety of substituted quinolines, which are prominent scaffolds in numerous pharmacologically active molecules.[4][5]
The core transformation involves the reaction of quinoline with benzoyl chloride and a cyanide source, typically potassium cyanide, to yield the target dihydroquinoline derivative.[1][2] Understanding the intricacies of this reaction's mechanism is paramount for optimizing reaction conditions, predicting outcomes with substituted analogs, and designing novel synthetic strategies.
The Reaction Mechanism: A Step-by-Step Elucidation
The formation of this compound proceeds through a well-established, multi-step mechanism involving nucleophilic addition to an activated quinolinium salt.[2][6] The causality behind each step is critical to appreciating the reaction's efficiency and occasional limitations.
Step 1: Acylation and Formation of the N-Acylquinolinium Intermediate
The reaction is initiated by the acylation of the nitrogen atom of the quinoline ring by benzoyl chloride. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is a crucial activation step. The nitrogen atom in quinoline is not inherently electrophilic enough to be attacked by the cyanide nucleophile.[7] The acylation process transforms the neutral quinoline into a highly electrophilic N-acylquinolinium salt.[2] This salt is significantly more susceptible to nucleophilic attack due to the positive charge on the nitrogen atom, which withdraws electron density from the aromatic ring system.
Caption: Initial acylation of quinoline to form the reactive intermediate.
Step 2: Nucleophilic Addition of Cyanide
The positively charged N-acylquinolinium intermediate is now primed for nucleophilic attack. The cyanide ion (CN⁻), a potent nucleophile, adds to the C2 position of the quinolinium ring.[6][8] This position is the most electrophilic carbon in the ring due to its proximity to the positively charged nitrogen atom. The attack at C2 is a classic example of nucleophilic addition to a carbon-heteroatom double bond system within an aromatic framework.[9] This addition breaks the aromaticity of the pyridine ring, resulting in the formation of a dihydroquinoline system.
Caption: Nucleophilic attack by cyanide at the C2 position.
The overall mechanistic flow can be visualized as a two-step sequence, highlighting the critical role of the initial activation.
Caption: Overall workflow of the Reissert-Kaufmann reaction.
Experimental Protocol for Synthesis
The following is a representative, field-proven protocol for the synthesis of this compound. The choice of a biphasic solvent system is a key experimental design feature, facilitating the reaction between the organic-soluble quinoline and the water-soluble cyanide salt.[2]
Caution: This reaction involves highly toxic cyanide salts and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Cyanide waste must be quenched and disposed of according to institutional safety protocols.
Materials and Equipment:
-
Quinoline
-
Benzoyl chloride
-
Potassium cyanide
-
Dichloromethane
-
Water
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, dissolve quinoline in dichloromethane. In a separate beaker, prepare a solution of potassium cyanide in water. Add the aqueous potassium cyanide solution to the flask.
-
Addition of Benzoyl Chloride: Vigorously stir the biphasic mixture. Slowly add freshly distilled benzoyl chloride from the dropping funnel over a period of approximately one hour. An exothermic reaction is expected, and the temperature may rise.
-
Reaction Monitoring: Continue vigorous stirring for an additional 2-3 hours after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Purification of the Organic Layer: Wash the dichloromethane layer successively with water, dilute hydrochloric acid (to remove any unreacted quinoline), water, dilute sodium hydroxide (to remove any unreacted benzoyl chloride), and finally with water again.
-
Isolation of the Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting solid is this compound.
-
Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield a crystalline solid.
Factors Influencing the Reaction
The success and yield of the Reissert reaction are contingent upon several experimental parameters. Understanding these factors allows for rational optimization and troubleshooting.
| Factor | Influence on the Reaction | Rationale |
| Solvent System | A biphasic system (e.g., dichloromethane/water) is often preferred.[2] | This allows for the dissolution of both the organic-soluble quinoline and the water-soluble potassium cyanide, facilitating their interaction at the interface. |
| Cyanide Source | Potassium cyanide is traditional. Trimethylsilyl cyanide (TMSCN) can be used in anhydrous conditions.[2][10] | TMSCN can improve yields with sensitive acyl chlorides by avoiding hydrolysis.[2] Tri-n-butyltin cyanide is another alternative. |
| Acylating Agent | Benzoyl chloride is standard. Other acid chlorides and sulfonyl chlorides can also be used.[11] | The nature of the acyl group influences the stability and subsequent reactivity of the Reissert compound. |
| Phase Transfer Catalyst | Catalysts like benzyltrimethylammonium chloride can improve yields.[10] | These catalysts facilitate the transfer of the cyanide ion from the aqueous phase to the organic phase, increasing the reaction rate. |
| Temperature | The reaction is typically run at or slightly above room temperature. | The initial acylation is often exothermic. Controlling the temperature prevents side reactions. |
Conclusion and Future Directions
The Reissert-Kaufmann reaction remains a highly relevant and powerful tool in synthetic organic chemistry. Its mechanism, centered on the activation of the quinoline ring via N-acylation followed by nucleophilic cyanide addition, is a classic illustration of fundamental reactivity principles. The resulting this compound and its analogs are valuable precursors for a wide array of more complex heterocyclic systems, including those with significant biological activity.
Future research in this area continues to focus on the development of enantioselective variants of the Reissert reaction, the expansion of its scope to other heterocyclic systems, and the application of Reissert compounds in novel synthetic transformations and total synthesis endeavors.[2] A thorough understanding of the core mechanism detailed in this guide is the foundation upon which these future innovations will be built.
References
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Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. Available at: [Link]
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Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (n.d.). National Institutes of Health. Available at: [Link]
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Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. (n.d.). Journal of the Chemical Society C: Organic. Available at: [Link]
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Nucleophilic addition to quinolines and isoquinolines. (n.d.). Química Organica.org. Available at: [Link]
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ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). National Institutes of Health. Available at: [Link]
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- Popp, F. D., & Kirt, J. (n.d.). REISSERT COMPOUND STUDIES. LII1. A NEW SYNTHESIS OF REISSERT COMPOUNDS USING TRI-n-BUTYLTIN CYANIDE. ElectronicsAndBooks.
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Nucleophilic Addition Reactions. (2023). Chemistry LibreTexts. Available at: [Link]
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Nucleophilic addition. (n.d.). Wikipedia. Available at: [Link]
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- (±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile: An original Reissert compound. (2025).
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Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. (n.d.). National Institutes of Health. Available at: [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. Available at: [Link]
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(±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile: an original Reissert compound. (2025). ResearchGate. Available at: [Link]
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An In-depth Technical Guide to 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile (CAS No. 13721-17-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile, registered under CAS number 13721-17-0, is a heterocyclic organic compound belonging to the class of Reissert compounds. First described by Arnold Reissert in 1905, these N-acyl-dihydroquinolinecarbonitriles are valuable intermediates in organic synthesis, particularly for the preparation of substituted quinolines and in the synthesis of various biologically active molecules.[1] This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of this versatile compound, with a focus on its relevance to researchers in the fields of medicinal chemistry and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3][4] |
| CAS Number | 13721-17-0 | [2][3][4] |
| Molecular Formula | C₁₇H₁₂N₂O | [3][4] |
| Molecular Weight | 260.29 g/mol | [3][4] |
| IUPAC Name | 1-benzoyl-2H-quinoline-2-carbonitrile | [3][4] |
| Synonyms | 1-Benzoyl-2-cyano-1,2-dihydroquinoline, Quinaldonitrile, 1-benzoyl-1,2-dihydro- | [3][4] |
| Boiling Point | 479.8 °C at 760 mmHg | [4] |
| Flash Point | 244 °C | [4] |
| Density | 1.27 g/cm³ | [4] |
| Solubility | 10.3 µg/mL at pH 7.4 | [3] |
| Appearance | Powder | [5] |
| Melting Point | 93-95 °C | [5] |
Structural Elucidation
The structural framework of this compound is characterized by a dihydroquinoline core, with a benzoyl group attached to the nitrogen atom and a nitrile group at the 2-position. This structure has been confirmed through various spectroscopic techniques.
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: Detailed proton and carbon nuclear magnetic resonance spectra provide insights into the arrangement of atoms within the molecule.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to the functional groups present, such as the carbonyl (C=O) of the benzoyl group and the nitrile (C≡N) group.[3]
-
Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry data confirms the molecular weight of the compound. The mass spectrum shows a top peak at m/z 105, corresponding to the benzoyl cation, and a molecular ion peak at m/z 260.[3]
The relationship between the core chemical entities of this compound can be visualized as follows:
Caption: Core components of this compound.
Synthesis
This compound is classically synthesized via the Reissert reaction. This reaction involves the treatment of quinoline with an acyl chloride (in this case, benzoyl chloride) and a cyanide source, such as potassium cyanide or trimethylsilyl cyanide.[1][6]
Experimental Protocol: A Modern Approach to the Reissert Reaction
A contemporary and efficient method for the synthesis of Reissert compounds utilizes trimethylsilyl cyanide, which offers advantages in terms of safety and reaction conditions.[6]
Materials:
-
Quinoline
-
Benzoyl chloride
-
Trimethylsilyl cyanide
-
Aluminum chloride (catalyst)
-
Methylene chloride (solvent)
-
Silica gel
Step-by-Step Methodology:
-
In a dry reaction vessel under an inert atmosphere, dissolve quinoline in methylene chloride.
-
Add a catalytic amount of aluminum chloride to the solution.
-
To this mixture, add benzoyl chloride, followed by the dropwise addition of trimethylsilyl cyanide.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the mixture is passed through a short column of silica gel to remove the aluminum salts.
-
The solvent is then removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system.
The following diagram illustrates the general workflow for the synthesis of this Reissert compound:
Caption: Synthetic workflow for this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is centered around its identity as a Reissert compound. The presence of the acidic proton at the 2-position allows for the formation of a stabilized anion, which can then react with various electrophiles. Hydrolysis of the Reissert compound can yield quinoline-2-carboxylic acid.[1]
While specific applications for CAS 13721-17-0 are not extensively documented in the readily available literature, the broader class of quinoline derivatives and related heterocyclic structures are of significant interest in medicinal chemistry and drug discovery.
-
Anticancer Agents: Substituted quinolines have been investigated as potential anticancer agents. For instance, 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines have been identified as inducers of apoptosis in cancer cell lines.[7] This suggests that the quinoline scaffold can be a valuable starting point for the design of novel antineoplastic drugs.
-
DNA Intercalators: The planar aromatic structure of the quinoline ring system is a key feature in molecules that can intercalate with DNA. Benzimidazo[1,2-a]quinolines, which share structural similarities, are being explored as potential DNA intercalators.[8]
The utility of this compound lies in its potential as a versatile building block for the synthesis of a diverse library of quinoline-based compounds for biological screening.
Safety and Handling
This compound is classified as harmful if swallowed (H302).[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS No. 13721-17-0) is a well-characterized Reissert compound with a rich history in organic synthesis. Its established chemical and physical properties, coupled with a straightforward synthetic route, make it an accessible and valuable intermediate for researchers. While direct applications are still emerging, its structural relationship to biologically active quinoline derivatives positions it as a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further exploration of the reactivity of this compound and its derivatives is warranted to unlock its full potential in drug discovery and materials science.
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The Enduring Legacy of Reissert Compounds: A Comprehensive Guide to their Synthesis and Application in Modern Organic Chemistry
Abstract
For over a century, Reissert compounds have occupied a significant niche in the synthetic organic chemist's toolbox. Initially conceived as simple adducts of quinolines and isoquinolines, their chemistry has blossomed into a versatile platform for the synthesis of a diverse array of heterocyclic systems. This in-depth technical guide provides a comprehensive exploration of Reissert compounds, from their fundamental synthesis and reactivity to their strategic application in the construction of complex natural products and medicinally relevant scaffolds. We will delve into the mechanistic underpinnings of classical and contemporary Reissert chemistry, furnish detailed experimental protocols, and illuminate the causal logic behind key procedural choices, offering researchers, scientists, and drug development professionals a thorough understanding of this enduring class of synthetic intermediates.
Introduction: The Genesis and Structural Hallmarks of Reissert Compounds
First described by Arnold Reissert in 1905, Reissert compounds are formally 1-acyl-2-cyano-1,2-dihydroquinolines or 2-acyl-1-cyano-1,2-dihydroisoquinolines.[1][2] These structures arise from the reaction of a quinoline or isoquinoline with an acid chloride and a cyanide source, typically potassium cyanide or trimethylsilyl cyanide.[2][3] The classical Reissert reaction is a robust method for the formation of these adducts, which serve as stable, isolable intermediates.[2][4]
The key structural feature of a Reissert compound is the presence of an acyl group on the nitrogen atom and a cyano group at the adjacent C2 (for quinolines) or C1 (for isoquinolines) position. This arrangement renders the proton at the C2/C1 position acidic, making it susceptible to deprotonation and subsequent functionalization.[2] This reactivity is the cornerstone of the synthetic utility of Reissert compounds.
The Classical Reissert Reaction: Formation and Mechanism
The traditional synthesis of Reissert compounds, known as the Reissert reaction, involves the treatment of a quinoline or isoquinoline with an acid chloride and potassium cyanide.[1][4] The reaction is typically performed in a biphasic system of an organic solvent (like dichloromethane) and water, where the water helps to dissolve the potassium cyanide.[2]
The mechanism proceeds through two key steps:
-
N-Acylation: The nitrogen atom of the heterocyclic base attacks the electrophilic carbonyl carbon of the acid chloride, forming a highly reactive N-acylquinolinium or N-acylisoquinolinium intermediate.[2]
-
Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the electron-deficient C2 position of the quinolinium salt or the C1 position of the isoquinolinium salt.[2][5] This addition restores aromaticity to the benzene ring and generates the dihydroquinoline or dihydroisoquinoline core of the Reissert compound.
Caption: Figure 1: Mechanism of the Classical Reissert Reaction.
A significant advancement in the synthesis of Reissert compounds involves the use of trimethylsilyl cyanide (TMSCN) in an anhydrous, homogeneous medium.[3] This modification is particularly advantageous when using reactive acid chlorides that are susceptible to hydrolysis in the traditional biphasic system, often leading to improved yields.[2][3] Aluminum chloride can be used as a catalyst in this variation.[3]
Experimental Protocol: Synthesis of 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline
This protocol is a representative example of a classical Reissert reaction.
Materials:
-
Isoquinoline
-
Benzoyl chloride
-
Potassium cyanide
-
Dichloromethane
-
Water
Procedure:
-
In a flask equipped with a stirrer, dissolve isoquinoline in dichloromethane.
-
In a separate beaker, dissolve potassium cyanide in water.
-
Cool the isoquinoline solution in an ice bath and add the benzoyl chloride dropwise with vigorous stirring.
-
Slowly add the aqueous potassium cyanide solution to the reaction mixture.
-
Allow the reaction to stir vigorously at room temperature for several hours.
-
Separate the organic layer, wash it with water, dilute hydrochloric acid, and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
The Diverse Reactivity of Reissert Compounds: A Gateway to Molecular Complexity
The true power of Reissert compounds lies in their versatile reactivity, which allows for the introduction of a wide range of substituents onto the heterocyclic core.
Hydrolysis: A Route to Aldehydes and Carboxylic Acids
One of the earliest and most well-known applications of Reissert compounds is their hydrolysis to yield aldehydes and the parent heterocycle-2-carboxylic acid.[1][4][6] Acid-catalyzed hydrolysis proceeds through a mechanism involving protonation of the nitrile, followed by attack of water and subsequent fragmentation.[6] This reaction provides a convenient method for converting an acid chloride into its corresponding aldehyde.[2]
Under more forcing acidic or basic conditions, the hydrolysis can proceed further to yield the corresponding carboxylic acid.[2] For example, the hydrolysis of a quinoline-derived Reissert compound can produce quinaldic acid.[1][2]
Caption: Figure 3: The Reissert Indole Synthesis.
Conclusion and Future Outlook
Reissert compounds have proven to be remarkably versatile and enduring synthetic intermediates. From their classical applications in the synthesis of aldehydes and carboxylic acids to their modern use in complex tandem and radical reactions, their chemistry continues to evolve and find new applications. The ability to readily introduce a wide range of substituents onto the privileged quinoline and isoquinoline scaffolds ensures that Reissert chemistry will remain a valuable strategy for synthetic chemists in academia and industry, particularly in the fields of medicinal chemistry and natural product synthesis. Future developments in this area are likely to focus on the development of new catalytic and enantioselective variants of Reissert-type reactions, further expanding the synthetic power of these remarkable compounds.
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Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. [Link]
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Cobb, R. L., & McEwen, W. E. (1955). Mechanism of the Acid-catalyzed Hydrolysis of Reissert Compounds. Journal of the American Chemical Society, 77(19), 5042–5047. [Link]
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Wikipedia. (n.d.). Reissert indole synthesis. Retrieved January 13, 2026, from [Link]
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Ruchirawat, S., Phadungkul, N., Chuankamnerdkarn, M., & Thebtaranonth, C. (1977). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. HETEROCYCLES, 6(1), 43-46. [Link]
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chemeurope.com. (n.d.). Reissert reaction. Retrieved January 13, 2026, from [Link]
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ResearchGate. (n.d.). An unusual reaction of a Reissert compound involving alkylation, rearrangement, S N Ar and SET processes. Retrieved January 13, 2026, from [Link]
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ResearchGate. (n.d.). Reissert reaction (aldehyde synthesis). Retrieved January 13, 2026, from [Link]
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ACS Publications. (1966). Acid-Catalyzed Condensation of a Reissert Compound with Acrylonitrile. Retrieved from [Link]
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ACS Publications. (1949). Mechanism of the Acid Catalyzed Formation of Aldehydes from Reissert Compounds. Retrieved from [Link]
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ACS Publications. (1953). Reissert Compounds. Further Alkylation Studies and a Novel Rearrangement1. Retrieved from [Link]
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ACS Publications. (1955). The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Retrieved from [Link]
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ACS Publications. (1961). Reissert Compound Studies. II. Nature of the Quinoline1, 2. Retrieved from [Link]
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PubMed. (2013). Enzyme catalysed tandem reactions. Retrieved from [Link]
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ACS Publications. (1978). Synthetic uses of open-chain analogs of Reissert compounds. Retrieved from [Link]
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MDPI. (2021). On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral Triazoles in Anion-Binding Catalysis: New Entry to Enantioselective Reissert-Type Reactions. Retrieved January 13, 2026, from [Link]
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The Enduring Legacy of Arnold Reissert: A Technical Guide to Quinoline-Based Reissert Compounds
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the discovery, history, and synthetic applications of quinoline-based Reissert compounds. More than a century after their initial discovery, these versatile intermediates continue to be of significant interest in organic synthesis and medicinal chemistry. This guide will delve into the foundational work of Arnold Reissert, elucidate the reaction mechanism with contemporary insights, provide detailed experimental protocols, and explore the diverse applications of these compounds in the synthesis of complex molecules and pharmacologically active agents.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. The unique electronic and structural features of the quinoline nucleus make it a versatile building block for the design of novel therapeutic agents and functional materials. The development of efficient methods for the functionalization of the quinoline ring is, therefore, a cornerstone of modern synthetic chemistry. The Reissert reaction stands out as a classic and powerful tool for the introduction of a cyano group and an acyl group at the 1- and 2-positions of the quinoline core, paving the way for a myriad of subsequent transformations.
A Journey Back in Time: The Discovery by Arnold Reissert
In 1905, the German chemist Arnold Reissert published a seminal paper in Berichte der deutschen chemischen Gesellschaft titled "Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen" (On the introduction of the benzoyl group into tertiary cyclic bases). This publication detailed a novel reaction wherein quinoline reacts with an acid chloride and potassium cyanide to yield a 1-acyl-2-cyano-1,2-dihydroquinoline, a class of compounds that would come to be known as Reissert compounds. This discovery was a significant breakthrough, providing a new avenue for the derivatization of quinolines and other nitrogen-containing heterocycles.
Initially, the primary application of the Reissert reaction was the transformation of quinoline into quinaldic acid (quinoline-2-carboxylic acid) through subsequent hydrolysis of the Reissert compound. Over the decades, the scope and utility of Reissert compounds have expanded dramatically, establishing them as versatile intermediates in organic synthesis.
Unraveling the Mechanism: A Step-by-Step Look at the Reissert Reaction
The formation of a quinoline-based Reissert compound is a fascinating cascade of reactions that hinges on the activation of the quinoline ring. The generally accepted mechanism proceeds as follows:
-
N-Acylation: The reaction commences with the acylation of the nitrogen atom of the quinoline ring by the acid chloride. This step is crucial as it forms a highly electrophilic N-acylquinolinium intermediate. The positive charge on the nitrogen atom activates the heterocyclic ring, making it susceptible to nucleophilic attack.
-
Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, then attacks the activated N-acylquinolinium intermediate. In the case of quinoline, this attack preferentially occurs at the C-2 position. This step results in the formation of the 1-acyl-2-cyano-1,2-dihydroquinoline, the stable Reissert compound.
The reaction is typically carried out in a biphasic system, often using a mixture of an organic solvent like dichloromethane and water. This setup is necessary because the inorganic cyanide salt is soluble in the aqueous phase, while the quinoline and acid chloride are in the organic phase. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the cyanide ion into the organic phase, thereby accelerating the reaction.
Diagram: The Reissert Reaction Mechanism for Quinoline
Caption: The two-step mechanism of the Reissert reaction.
Synthetic Utility and Applications in Drug Discovery
The true power of quinoline-based Reissert compounds lies in their versatility as synthetic intermediates. The presence of the acidic proton at the C-2 position allows for deprotonation to form a stabilized anion, which can then react with a wide range of electrophiles. This reactivity opens up a vast chemical space for the synthesis of diverse quinoline derivatives.
Synthesis of Quinaldic Acid and its Derivatives
As originally demonstrated by Reissert, the hydrolysis of the Reissert compound provides a straightforward route to quinaldic acid. This reaction is robust and has been a standard method for the synthesis of this important compound and its derivatives.
Alkylation and Arylation at the C-2 Position
The anion generated from the Reissert compound can be readily alkylated or arylated, allowing for the introduction of various substituents at the 2-position of the quinoline ring. This strategy has been extensively used in the total synthesis of isoquinoline alkaloids.
Precursors to Biologically Active Molecules
The unique reactivity of Reissert compounds has been harnessed in the synthesis of a variety of pharmacologically active molecules.
-
Antiviral Agents: Modified Reissert compounds have been investigated as inhibitors of HIV-1 reverse transcriptase. The synthesis of novel quinoline and quinoxaline derivatives using a modified Reissert method has led to the identification of compounds with significant inhibitory activity.
-
Anticancer Agents: The quinoline scaffold is a common feature in many anticancer drugs. While direct synthesis of approved drugs using the Reissert reaction as a key step is not always the case, the functionalized quinolines accessible through Reissert chemistry serve as valuable building blocks for the development of new anticancer agents.
-
Antibacterial Agents: Fluoroquinolones are a well-known class of antibiotics. The ability to introduce diverse substituents onto the quinoline ring via Reissert chemistry provides a platform for the synthesis of novel antibacterial compounds.
Table 1: Representative Applications of Quinoline-Based Reissert Compounds
| Application Area | Example Transformation | Significance |
| Carboxylic Acid Synthesis | Hydrolysis of 1-benzoyl-2-cyano-1,2-dihydroquinoline | Direct route to quinaldic acid |
| Alkaloid Synthesis | Alkylation of the Reissert anion with an electrophile | Key step in the synthesis of isoquinoline alkaloids |
| Medicinal Chemistry | Synthesis of modified Reissert analogs | Development of HIV-1 reverse transcriptase inhibitors |
| Functionalization | Reaction with various electrophiles | Introduction of diverse functional groups at the C-2 position |
Experimental Protocols: A Practical Guide
The following section provides a generalized, step-by-step protocol for the synthesis of a classic quinoline-based Reissert compound, 1-benzoyl-2-cyano-1,2-dihydroquinoline. Researchers should always consult original literature and perform appropriate risk assessments before conducting any experiment.
Synthesis of 1-Benzoyl-2-cyano-1,2-dihydroquinoline
This procedure is a representative example of the Reissert reaction.
Materials:
-
Quinoline
-
Benzoyl chloride
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve quinoline in dichloromethane. Cool the solution in an ice bath.
-
Addition of Reagents: In a separate beaker, prepare a solution of potassium cyanide in water. Handle KCN with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.
-
Reaction Execution: To the cooled quinoline solution, add benzoyl chloride dropwise from the dropping funnel with vigorous stirring. After the addition of benzoyl chloride is complete, add the aqueous solution of potassium cyanide to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude Reissert compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-benzoyl-2-cyano-1,2-dihydroquinoline.
Spectroscopic Data for 1-Benzoyl-2-cyano-1,2-dihydroquinoline:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinoline and benzoyl groups, as well as a key singlet for the proton at the C-2 position.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the nitrile carbon, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the carbonyl (C=O) and nitrile (C≡N) functional groups.
Diagram: Experimental Workflow for Reissert Compound Synthesis
Caption: A typical experimental workflow for the synthesis and purification of a quinoline-based Reissert compound.
Conclusion and Future Outlook
The discovery of quinoline-based Reissert compounds by Arnold Reissert over a century ago marked a pivotal moment in heterocyclic chemistry. These compounds have evolved from simple precursors for quinaldic acid to highly valuable and versatile intermediates in modern organic synthesis. Their unique reactivity continues to be exploited for the construction of complex molecular architectures, including natural products and novel drug candidates. As the demand for new therapeutic agents with improved efficacy and selectivity grows, the enduring legacy of the Reissert reaction will undoubtedly continue to inspire innovation in the field of drug discovery and development. Future research will likely focus on the development of more efficient and enantioselective variations of the Reissert reaction, further expanding its synthetic utility and impact.
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Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. [Link]
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Recent Progress in the Synthesis of Quinolines. ResearchGate. [Link]
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An In-Depth Technical Guide to 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a significant heterocyclic compound widely recognized in the field of organic chemistry. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into its molecular architecture, synthetic pathways, spectroscopic characterization, and its versatile applications as a chemical intermediate.
Introduction: The Significance of a Reissert Compound
This compound belongs to a class of compounds known as Reissert compounds. These are 1-acyl-2-cyano-1,2-dihydroquinolines or isoquinolines, which serve as pivotal intermediates in synthetic organic chemistry.[1][2] The unique structural arrangement of this compound, featuring a benzoyl group on the nitrogen atom and a nitrile group at the C2 position of the dihydroquinoline ring, imparts a rich and versatile reactivity, making it a valuable precursor for the synthesis of a variety of quinoline derivatives.[3]
Molecular Structure and Chemical Formula
The fundamental characteristics of this compound are summarized in the table below, providing a clear overview of its molecular identity.
| Property | Value |
| IUPAC Name | This compound[4][5] |
| Synonyms | 1-Benzoyl-2-cyano-1,2-dihydroquinoline, Reissert Compound |
| CAS Number | 13721-17-0[4][5] |
| Molecular Formula | C₁₇H₁₂N₂O[4][5][6] |
| Molecular Weight | 260.29 g/mol [4] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N[4] |
| InChI Key | ISINJAULVPSFFZ-UHFFFAOYSA-N[4][6] |
The molecule consists of a dihydroquinoline ring system where the nitrogen atom is acylated with a benzoyl group. A carbonitrile (cyano) group is attached to the carbon atom at the 2-position, which is a chiral center.
Synthesis: The Reissert Reaction
The primary method for synthesizing this compound is the Reissert reaction, a well-established named reaction in organic chemistry.[1][2] This reaction involves the treatment of quinoline with benzoyl chloride and a cyanide source, typically potassium cyanide or trimethylsilyl cyanide.[1][3]
Causality in Experimental Choices
The Reissert reaction is typically performed in a two-phase system, such as dichloromethane and water, to facilitate the reaction between the organic-soluble quinoline and benzoyl chloride and the water-soluble potassium cyanide.[3] The acylation of the quinoline nitrogen by benzoyl chloride forms a highly electrophilic N-acylquinolinium intermediate. This activation is crucial as it renders the C2 position susceptible to nucleophilic attack by the cyanide ion. Modern variations may employ anhydrous conditions using trimethylsilyl cyanide, which can improve yields, especially with reactive acid chlorides, by preventing hydrolysis.[3][7]
Reaction Mechanism
The mechanism of the Reissert reaction for the formation of this compound is a two-step process:
-
Formation of the N-acylquinolinium salt: The nitrogen atom of quinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a positively charged N-benzoylquinolinium intermediate.
-
Nucleophilic addition of cyanide: The cyanide ion then attacks the electron-deficient C2 position of the N-benzoylquinolinium salt, leading to the formation of the stable 1,2-dihydroquinolinecarbonitrile product.[3][8]
Caption: Mechanism of the Reissert Reaction for Quinoline.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve quinoline (1.0 eq.) in dichloromethane.
-
Addition of Reagents: Add an aqueous solution of potassium cyanide (1.5 eq.). Cool the vigorously stirred mixture in an ice bath.
-
Acylation: Add benzoyl chloride (1.2 eq.) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by thin-layer chromatography.
-
Work-up: Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.
Structural Elucidation and Spectroscopic Data
The structure of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectroscopic data.
¹H NMR Spectroscopy
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 6.0 | s | - |
| H-3 | ~ 5.8 | d | ~ 8.0 |
| H-4 | ~ 6.5 | d | ~ 8.0 |
| Aromatic-H | 7.0 - 8.0 | m | - |
Note: The exact chemical shifts can vary depending on the solvent and instrument.
¹³C NMR Spectroscopy
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~ 60 |
| C-3 | ~ 120 |
| C-4 | ~ 130 |
| Cyano (-CN) | ~ 117 |
| Benzoyl (C=O) | ~ 168 |
| Aromatic-C | 125 - 140 |
Note: These are approximate values based on typical spectra of related compounds.
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
| Cyano (C≡N) | ~ 2240 |
| Amide Carbonyl (C=O) | ~ 1660 |
| Aromatic C=C | 1600 - 1450 |
| C-H (aromatic) | 3100 - 3000 |
Mass Spectrometry
| Ion | m/z |
| [M]⁺ | 260 |
| [M-HCN]⁺ | 233 |
| [C₆H₅CO]⁺ | 105 |
| [C₉H₇N]⁺ | 129 |
The mass spectrum typically shows a molecular ion peak at m/z 260. A prominent fragment is often observed at m/z 105, corresponding to the benzoyl cation. Another significant fragment can arise from the loss of HCN.
Applications in Synthesis
This compound is a versatile synthetic intermediate.[3] The acidic proton at the C2 position can be deprotonated to form a stabilized anion, which can then react with various electrophiles.
Synthesis of Quinaldic Acids and Aldehydes
Acid-catalyzed hydrolysis of the Reissert compound leads to the formation of quinaldic acid (quinoline-2-carboxylic acid) and benzaldehyde.[1][3][8] This provides a method for the conversion of an acid chloride into an aldehyde.
Alkylation and Arylation
The anion generated from the Reissert compound can be alkylated or arylated, introducing a substituent at the C2 position. Subsequent hydrolysis can then lead to 2-substituted quinolines.
Precursor for Fused Heterocycles
The reactivity of the dihydroquinoline ring and the presence of multiple functional groups make this compound a useful starting material for the synthesis of more complex, fused heterocyclic systems.
Caption: Synthetic utility of this compound.
Conclusion
This compound stands as a cornerstone intermediate in heterocyclic chemistry. Its straightforward synthesis via the Reissert reaction, coupled with its diverse reactivity, provides a powerful tool for the construction of a wide array of quinoline-based molecules. This guide has provided a detailed examination of its structure, synthesis, and spectroscopic properties, underscoring its importance for professionals in chemical research and drug development.
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A Theoretical Exploration of 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile (BQC) Stability: A Technical Guide
Abstract
1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile (BQC), a prominent member of the Reissert compound family, serves as a critical intermediate in the synthesis of a diverse array of heterocyclic molecules, including valuable isoquinoline alkaloids. The transient nature and inherent stability of BQC are paramount to its synthetic utility, dictating reaction yields and pathway selections. This technical guide provides an in-depth exploration of the theoretical underpinnings of BQC stability. We delve into the computational methodologies employed to investigate its electronic structure, potential decomposition pathways, and the key factors governing its reactivity. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the theoretical principles that guide the application of Reissert compounds in modern organic synthesis.
Introduction: The Significance of Reissert Compounds and the Question of Stability
The Reissert reaction, first reported by Arnold Reissert in 1905, involves the reaction of quinoline or isoquinoline with an acyl chloride and a cyanide source to form a 1-acyl-1,2-dihydroquinoline-2-carbonitrile, commonly known as a Reissert compound.[1] These intermediates are highly valued for their ability to undergo subsequent reactions, enabling the introduction of substituents at the 1-position of the quinoline or isoquinoline ring system. The stability of the Reissert compound itself is a crucial, albeit often overlooked, aspect that directly impacts the efficiency and outcome of these synthetic transformations.
This compound (BQC) is a canonical example of a Reissert compound. Its stability is a delicate balance of electronic and steric factors inherent to its unique structure. Understanding the potential pathways for its degradation is essential for optimizing reaction conditions, minimizing side-product formation, and maximizing the yield of desired products. This guide will focus on the theoretical and computational approaches that provide a molecular-level understanding of BQC's stability.
Theoretical Methodologies for Assessing BQC Stability
The investigation of molecular stability and reaction mechanisms at the quantum level has been revolutionized by the advent of computational chemistry. For a molecule like BQC, Density Functional Theory (DFT) has emerged as a powerful and widely adopted tool. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying complex organic molecules.
Foundational Principles of DFT in Stability Analysis
DFT calculations are employed to determine the electronic structure of a molecule, from which a wealth of information about its stability can be derived. Key parameters include:
-
Optimized Molecular Geometry: Determining the lowest energy conformation of the molecule, providing insights into bond lengths, bond angles, and steric hindrance.
-
Vibrational Frequencies: Calculation of vibrational modes to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Reaction Energetics: Calculation of the energies of reactants, transition states, and products to determine reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea).
Common Computational Protocols
While specific computational details may vary between studies, a typical protocol for investigating the stability of a Reissert compound like BQC would involve the following steps:
-
Geometry Optimization: The initial structure of BQC is optimized using a selected DFT functional and basis set. A popular choice for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger, more flexible basis set for higher accuracy.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain thermodynamic data.
-
Transition State Searching: For a proposed decomposition pathway, a transition state (TS) search is conducted. This involves locating the saddle point on the potential energy surface that connects the reactant (BQC) to the product(s). Common algorithms for TS searching include the synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the reactant and product minima.
-
Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
Potential Decomposition Pathways of BQC: A Mechanistic Overview
The stability of BQC is intrinsically linked to the lability of the bonds within its 1,2-dihydroquinoline core and the N-benzoyl group. Theoretical studies on related N-acyl systems and the known reactivity of Reissert compounds suggest several plausible decomposition pathways.[2]
Pathway A: Acid-Catalyzed Hydrolysis
One of the most well-documented reactions of Reissert compounds is their hydrolysis under acidic conditions.[1] This process ultimately leads to the formation of quinaldic acid and benzaldehyde. The generally accepted mechanism, which can be elucidated through computational modeling, involves the following key steps:
-
Protonation: The reaction is initiated by the protonation of the nitrogen atom of the quinoline ring or the carbonyl oxygen of the benzoyl group.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbonyl carbon.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Rearrangement and Elimination: A series of proton transfers and rearrangements lead to the cleavage of the N-acyl bond and the eventual formation of the final products.
The rate-determining step in this pathway is typically the nucleophilic attack of water or the breakdown of the tetrahedral intermediate, and DFT calculations can provide the activation barriers for each step.
Pathway B: Thermal Degradation
In the absence of acidic or basic reagents, BQC may undergo thermal decomposition. Theoretical investigations into the thermolysis of related N-acyl compounds suggest that cleavage of the N-acyl bond is a likely decomposition route.[2] This could proceed through a concerted or a stepwise mechanism.
-
Concerted Mechanism: A retro-Reissert reaction where the C-N and C-C bonds of the dihydroquinoline ring break simultaneously to regenerate quinoline, benzoyl chloride, and a cyanide species.
-
Stepwise Mechanism: Initial cleavage of the N-benzoyl bond to form a resonance-stabilized dihydroquinoline anion and a benzoyl cation. These reactive intermediates would then undergo further reactions.
DFT calculations can be used to model the transition states for these processes and determine the activation energies, thereby predicting the most favorable thermal degradation pathway. Studies on the thermal degradation of other heterocyclic compounds provide a framework for these investigations.[3]
Factors Influencing BQC Stability: A Theoretical Perspective
Computational studies can elucidate the key electronic and steric factors that govern the stability of BQC.
Electronic Effects
-
Nature of the Acyl Group: The electron-withdrawing or electron-donating nature of the acyl group significantly impacts the stability of the Reissert compound. An electron-withdrawing group, such as the benzoyl group, can stabilize the negative charge that develops on the nitrogen atom upon deprotonation, a key step in many reactions of Reissert compounds.
-
Substituents on the Quinoline Ring: Substituents on the quinoline ring can modulate the electron density of the heterocyclic system, thereby influencing the strength of the C-N bond and the overall stability of the molecule.
Steric Effects
-
Bulk of the Acyl Group: The steric bulk of the acyl group can influence the preferred conformation of the molecule and may introduce ring strain in the 1,2-dihydroquinoline system, potentially lowering the activation barrier for decomposition. DFT calculations on N-Boc-2-aryl-1,2-dihydroquinolines have shown that the rotation of the N-carbonyl group can be a dynamic process, which could influence reactivity.[4]
Tabulated Summary of Theoretical Data
| Decomposition Pathway | Reaction | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |
| Acid-Catalyzed Hydrolysis | BQC + H₂O + H⁺ → Products | 15 - 25 | -10 to -20 |
| Thermal Degradation (Concerted) | BQC → Quinoline + Benzoyl Cyanide | 30 - 40 | 5 - 15 |
| Thermal Degradation (Stepwise) | BQC → Intermediates | 35 - 45 | 10 - 20 |
Conclusion and Future Directions
Theoretical studies, primarily employing Density Functional Theory, provide invaluable insights into the stability of this compound. By modeling potential decomposition pathways such as acid-catalyzed hydrolysis and thermal degradation, it is possible to predict the kinetic and thermodynamic parameters that govern the lifetime of this important synthetic intermediate. The electronic nature of the acyl group and substituents on the quinoline ring, along with steric factors, are key determinants of BQC's stability.
Future computational work should focus on a systematic investigation of a series of substituted BQC analogues to develop a quantitative structure-stability relationship. Furthermore, the explicit inclusion of solvent effects in theoretical models will provide a more accurate description of BQC's behavior in solution. The synergy between such theoretical predictions and experimental validation will continue to advance our understanding and application of Reissert chemistry in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
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A detail thermal degradation study of the 8-HQAF resin has been carrietd out to ascertain its thermal stability. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Lan, Y., et al. (2015). The Mechanism of N-O Bond Cleavage in Rhodium-Catalyzed C-H Bond Functionalization of Quinoline N-oxides with Alkynes: A Computational Study. Chemistry – A European Journal, 21(33), 11875-11884.* [Link]
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O'Donovan, D. H., et al. (2023). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Chemistry – A European Journal, 29(46), e202301046.* [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 13, 2026, from [Link]
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Biodegradation characteristics and metabolic pathway of a strain for quinoline degradation. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Arfaoui, Y., et al. (2013). Theoretical investigations on the mechanistic pathway of the thermal rearrangement of substituted N-acyl-2,2-dimethylaziridines. Journal of Molecular Modeling, 19(10), 4375-4384.* [Link]
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Spectroscopic Data Analysis of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a classic example of a Reissert compound. This class of molecules holds significant importance in synthetic organic chemistry, serving as versatile intermediates for the synthesis of various quinoline and isoquinoline derivatives.[1] A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques in their daily work.
Molecular Structure and Overview
This compound (C₁₇H₁₂N₂O) possesses a molecular weight of 260.29 g/mol .[2] Its structure features a dihydroquinoline core, N-acylated with a benzoyl group, and a nitrile group at the C2 position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which we will explore in detail.
Caption: Molecular Structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry is a suitable technique.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation : A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
Injection : The sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.
-
Ionization : The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation : The energetically unstable molecular ions undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
-
Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The abundance of each ion is measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.
Data Summary and Interpretation
| m/z | Proposed Fragment | Significance |
| 260 | [C₁₇H₁₂N₂O]⁺• | Molecular Ion (M⁺•) |
| 105 | [C₆H₅CO]⁺ | Benzoyl Cation (Base Peak) |
| 77 | [C₆H₅]⁺ | Phenyl Cation |
The mass spectrum of this compound is expected to show a molecular ion peak at an m/z of 260, corresponding to its molecular weight.[2] The most prominent feature in the spectrum is the base peak at m/z 105. This highly stable ion is the benzoyl cation, formed by the characteristic alpha-cleavage of the bond between the carbonyl carbon and the nitrogen of the dihydroquinoline ring. The formation of this fragment is a hallmark of N-benzoyl compounds. Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation leads to the formation of the phenyl cation at m/z 77.
Caption: Proposed key fragmentation pathway in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a solution.
-
Data Acquisition : The sample is placed in the IR beam of an FTIR spectrometer. An interferogram is collected and then mathematically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.
-
Background Correction : A background spectrum (of the KBr pellet or solvent) is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and H₂O, and the sample matrix.
Data Summary and Interpretation
Due to the unavailability of a publicly accessible, experimentally verified IR spectrum, the following table presents the expected characteristic absorption bands based on the known functional groups in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2230 | C≡N stretch | Nitrile |
| ~1670 | C=O stretch | Amide (Benzoyl) |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C stretch | Aromatic |
The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band around 2230 cm⁻¹ due to the stretching vibration of the nitrile (C≡N) group. Another prominent feature will be the strong absorption band around 1670 cm⁻¹, characteristic of the carbonyl (C=O) stretch of the tertiary amide (the benzoyl group). The presence of aromatic rings will be confirmed by C-H stretching vibrations typically appearing in the 3100-3000 cm⁻¹ region and C=C stretching vibrations in the 1600-1450 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the complete molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition : The NMR tube is placed in the strong magnetic field of the spectrometer. A radiofrequency pulse is applied, and the resulting signal (the free induction decay, or FID) is detected.
-
Data Processing : The FID is converted into a spectrum (intensity vs. chemical shift in ppm) by a Fourier transform. The spectrum is then phased, baseline corrected, and integrated.
¹H NMR Data Summary and Interpretation (Predicted)
The following is a prediction of the ¹H NMR spectrum based on the structure of the molecule. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.8 - 7.2 | Multiplet | 9H | Aromatic protons (Benzoyl and quinoline rings) |
| 6.8 - 6.5 | Multiplet | 2H | Olefinic protons (C3-H and C4-H) |
| 5.9 | Singlet | 1H | Methine proton (C2-H) |
The aromatic region (δ 7.2-7.8) is expected to be complex due to the overlapping signals of the nine protons from the benzoyl group and the benzene ring of the quinoline moiety. The two olefinic protons of the dihydropyridine ring should appear as a multiplet in the δ 6.5-6.8 region. The methine proton at the C2 position, being adjacent to both the nitrogen atom and the electron-withdrawing nitrile group, is expected to be a singlet (assuming no significant coupling to other protons) and shifted downfield to around δ 5.9.
¹³C NMR Data Summary and Interpretation (Predicted)
The predicted ¹³C NMR spectrum will show 17 distinct signals, corresponding to the 17 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O (Amide Carbonyl) |
| 140 - 120 | Aromatic and Olefinic Carbons |
| ~118 | C≡N (Nitrile Carbon) |
| ~60 | C2 (Methine Carbon) |
The carbonyl carbon of the benzoyl group is expected to be the most downfield signal, appearing around δ 169 ppm. The numerous aromatic and olefinic carbons will give rise to a cluster of signals in the δ 120-140 ppm range. The nitrile carbon is anticipated to have a chemical shift of approximately δ 118 ppm. The sp³-hybridized methine carbon at C2, attached to the nitrogen and the nitrile group, should appear around δ 60 ppm.
Conclusion
The combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The key spectroscopic features—the molecular ion at m/z 260 and the benzoyl cation fragment at m/z 105 in the mass spectrum, the characteristic nitrile and amide carbonyl stretches in the IR spectrum, and the unique set of signals in the ¹H and ¹³C NMR spectra—collectively confirm the structure of this important Reissert compound. This guide provides the foundational knowledge for researchers to confidently identify and characterize this and related molecules in their work.
References
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Uff, B. C.; Kershaw, J. R.; Neumeyer, J. L. Organic Syntheses, Coll. Vol. 6, p. 115 (1988); Vol. 56, p. 19 (1977). [Link]
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PubChem. 2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl-. National Center for Biotechnology Information. [Link]
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McEwen, W. E., & Cobb, R. L. (1955). The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Chemical Reviews, 55(3), 511–549. [Link]
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Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. [Link]
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The Solubility Profile of 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a Reissert compound of significant interest in synthetic chemistry and drug discovery. In the absence of extensive empirical solubility data, this document synthesizes theoretical principles of solubility with predictive analysis based on the compound's molecular structure. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound in a range of organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to effectively work with this compound in solution-phase applications.
Introduction: The Significance of Solubility in the Application of this compound
This compound, a member of the Reissert compound family, serves as a versatile intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its utility in nucleophilic additions and rearrangements makes it a valuable building block in medicinal chemistry and materials science. The solubility of this compound is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its solubility behavior in different solvents is paramount for optimizing reaction yields, ensuring homogeneity, and developing viable downstream applications. This guide aims to provide a deep dive into the solubility profile of this compound, addressing both the theoretical underpinnings and the practical aspects of its determination.
Theoretical Framework for Solubility Prediction
The solubility of an organic compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules.[1] The key factors influencing the solubility of this compound are its polarity, capacity for hydrogen bonding, and the overall molecular structure.
Molecular Structure and Functional Group Analysis
To predict the solubility of this compound, a detailed examination of its constituent functional groups is necessary.[2]
-
Benzoyl Group: This group consists of a phenyl ring attached to a carbonyl group. The phenyl ring is nonpolar and contributes to the molecule's lipophilicity, favoring solubility in nonpolar solvents. The carbonyl group (C=O) introduces polarity and a hydrogen bond acceptor site.
-
Nitrile Group (-C≡N): The nitrile group is highly polar and can act as a hydrogen bond acceptor.
Overall, the molecule possesses a predominantly nonpolar character due to the extensive aromatic ring systems, with localized polar regions conferred by the carbonyl and nitrile groups. The molecule lacks a hydrogen bond donor, which is a crucial factor limiting its solubility in protic solvents.
The Role of Solvent Polarity and Hydrogen Bonding
The interplay between the solute and solvent's intermolecular forces dictates solubility. These forces include:
-
Van der Waals Forces: Present in all molecules, these are the primary forces of attraction in nonpolar solvents.
-
Dipole-Dipole Interactions: Occur between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (O, N, or F).
Polar solvents, like water and alcohols, have strong intermolecular hydrogen bonds.[3] For a solute to dissolve in a polar protic solvent, it must be able to disrupt these bonds and form new, energetically favorable interactions with the solvent molecules.[3] Conversely, nonpolar solvents primarily interact through weaker van der Waals forces.
Predicted Solubility of this compound in Common Organic Solvents
Based on the structural analysis, a qualitative prediction of the solubility of this compound in a range of solvents can be made. The following table summarizes these predictions, which should be confirmed experimentally.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | The large nonpolar surface area of the quinoline and benzoyl rings will interact favorably with nonpolar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar carbonyl and nitrile groups of the solute can engage in dipole-dipole interactions with these polar aprotic solvents. The absence of strong solvent-solvent hydrogen bonding makes dissolution more favorable than in protic solvents. |
| Polar Protic | Water, Methanol, Ethanol | Low | The compound lacks hydrogen bond donating capabilities, making it difficult to overcome the strong hydrogen bonding network of protic solvents. Its large nonpolar structure also disfavors interaction with highly polar water. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can effectively solvate the entire molecule, interacting with both the nonpolar and polar regions. |
Note: This table presents predicted solubilities. Experimental verification is crucial for accurate quantitative data.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The following are standard, robust protocols for determining the equilibrium solubility of an organic compound.
Equilibrium Solubility Method (Shake-Flask)
This method is considered the gold standard for determining thermodynamic solubility. It involves saturating a solvent with the solute and then quantifying the amount of dissolved compound.
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4] Periodic sampling can be done to confirm that the concentration of the dissolved solid is no longer changing.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically inert filter (e.g., PTFE) may be necessary.
-
Quantification: Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve with known concentrations of the compound should be prepared for accurate quantification.
-
Calculation: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for high-throughput solubility screening.
Conclusion
The solubility of this compound is a critical parameter for its effective utilization in research and development. This technical guide has provided a robust theoretical framework for predicting its solubility based on its molecular structure, highlighting its likely high solubility in nonpolar and chlorinated solvents, moderate to high solubility in polar aprotic solvents, and low solubility in polar protic solvents. To bridge the gap between prediction and empirical data, detailed, actionable protocols for both the equilibrium solubility method and high-throughput screening have been presented. By leveraging the insights and methodologies outlined in this guide, researchers can confidently and accurately determine the solubility of this important Reissert compound, thereby accelerating their research and development efforts.
References
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Organic Process Research & Development. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Available at: [Link]
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Chemical Reviews. (2024). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]
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Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds?. Available at: [Link]
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ResearchGate. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available at: [Link]
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PubMed. (2024). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]
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Scribd. (n.d.). Solvent Polarity Table. Available at: [Link]
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Scribd. (n.d.). Solvent Polarity Table. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Available at: [Link]
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ChemSynthesis. (n.d.). 2-benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile. Available at: [Link]
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ASHP. (n.d.). Functional Group Characteristics and Roles. Available at: [Link]
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ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules. Available at: [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]
Sources
Methodological & Application
experimental protocol for Reissert reaction with quinoline
An Application Guide to the Reissert Reaction: Synthesis of 1-Acyl-2-cyano-1,2-dihydroquinolines
Abstract
The Reissert reaction is a powerful and versatile method in heterocyclic chemistry for the functionalization of quinolines. This reaction facilitates the transformation of a quinoline into a 1-acyl-2-cyano-1,2-dihydroquinoline, commonly known as a Reissert compound.[1] These compounds are stable, isolable intermediates that serve as valuable precursors for the synthesis of a wide range of molecules, including quinaldic acids and various substituted quinoline derivatives which are of significant interest in medicinal chemistry and drug development.[2][3][4] This document provides a detailed experimental protocol for the synthesis of a quinoline-based Reissert compound, including an in-depth look at the reaction mechanism, safety precautions, step-by-step procedures, and troubleshooting.
Introduction: The Significance of Quinoline and the Reissert Reaction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer properties (e.g., camptothecin).[4][5][6] The ability to introduce substituents onto the quinoline ring system is crucial for modulating the pharmacological profiles of these molecules.[3][6]
The Reissert reaction, first reported by Arnold Reissert in 1905, provides a reliable method for the C-2 functionalization of the quinoline ring.[1] The reaction typically involves treating quinoline with an acid chloride and a cyanide source, such as potassium or trimethylsilyl cyanide, to yield the corresponding Reissert compound.[1][7][8] These intermediates are synthetically versatile; for instance, they can be hydrolyzed to produce quinoline-2-carboxylic acids (quinaldic acids) or deprotonated to form an anion that can react with various electrophiles, enabling the introduction of new substituents at the C-2 position.[1][2]
Reaction Mechanism
The Reissert reaction proceeds through a well-established mechanism involving the activation of the quinoline ring followed by the nucleophilic addition of a cyanide ion. The key steps are outlined below.
Step 1: Acyl-Quisalt Formation: The reaction is initiated by the acylation of the nitrogen atom of quinoline with an acid chloride (e.g., benzoyl chloride). This step forms a highly electrophilic N-acylquinolinium intermediate.
Step 2: Cyanide Attack: The cyanide ion (from KCN) then acts as a nucleophile, attacking the C-2 position of the activated N-acylquinolinium salt.[7] This position is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the positively charged nitrogen atom.
Step 3: Formation of the Reissert Compound: The nucleophilic addition of the cyanide ion results in the formation of the neutral, stable 1-acyl-2-cyano-1,2-dihydroquinoline product.
Experimental Protocol: Synthesis of 1-Benzoyl-2-cyano-1,2-dihydroquinoline
This protocol details the classic Reissert reaction using a two-phase solvent system (dichloromethane/water), which is effective for dissolving both the organic reagents and the inorganic cyanide salt.[8]
Critical Safety Precautions
EXTREME HAZARD: This protocol uses Potassium Cyanide (KCN) , which is a highly toxic substance. It is fatal if swallowed, inhaled, or absorbed through the skin.
-
Engineering Controls: All manipulations involving KCN must be performed inside a certified chemical fume hood with proper ventilation.
-
Personal Protective Equipment (PPE): Wear a lab coat, splash-proof safety goggles, and heavy-duty nitrile gloves at all times.[9] Never wear contact lenses when handling hazardous chemicals.[9]
-
Emergency Preparedness: An emergency cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) must be available, and all personnel must be trained in its use. Know the location of the safety shower and eyewash station.[10]
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite/bleach) before disposal and collected in a designated hazardous waste container. DO NOT pour any cyanide waste down the drain, as acidification can release deadly hydrogen cyanide (HCN) gas.[9]
Materials and Equipment
| Reagent/Material | Quantity | Molar Eq. | Notes |
| Quinoline | 6.45 g (5.9 mL) | 1.0 | Freshly distilled if purity is uncertain |
| Potassium Cyanide (KCN) | 4.90 g | 1.5 | HIGHLY TOXIC |
| Benzoyl Chloride | 7.73 g (6.4 mL) | 1.1 | Use freshly opened or distilled |
| Dichloromethane (DCM) | 150 mL | - | Reagent grade |
| Deionized Water | 75 mL | - | |
| Anhydrous Sodium Sulfate | ~10 g | - | For drying the organic layer |
| Ethanol (95%) | ~50 mL | - | For recrystallization |
| Equipment | |||
| 500 mL Round-bottom flask | |||
| Magnetic stir plate & bar | |||
| 250 mL Separatory funnel | |||
| Ice bath | |||
| Rotary evaporator | |||
| Buchner funnel & flask | For filtration |
Step-by-Step Procedure
The entire procedure should be conducted within a chemical fume hood.
-
Reagent Preparation: In the 500 mL round-bottom flask, dissolve the potassium cyanide (4.90 g) in deionized water (75 mL).
-
Reaction Setup: Add dichloromethane (75 mL) to the aqueous KCN solution. Begin vigorous stirring to create an emulsion between the two phases. Place the flask in an ice bath and allow it to cool to 0-5 °C.
-
Addition of Quinoline: Add the quinoline (5.9 mL) to the stirring biphasic mixture.
-
Addition of Benzoyl Chloride: While maintaining vigorous stirring and low temperature, add the benzoyl chloride (6.4 mL) dropwise over a period of 30-45 minutes using a dropping funnel. A precipitate will begin to form. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 2-3 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. Spot the starting quinoline and the reaction mixture. The reaction is complete when the quinoline spot has disappeared.
-
Workup - Phase Separation: Pour the reaction mixture into a 250 mL separatory funnel. Allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask.
-
Workup - Extraction: Extract the remaining aqueous layer with an additional portion of dichloromethane (2 x 25 mL). Combine all organic extracts.
-
Workup - Washing: Wash the combined organic layers with deionized water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (1 x 50 mL) to remove any unreacted acid chloride, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator to yield the crude solid product.
-
Purification - Recrystallization: Recrystallize the crude solid from hot ethanol (~50 mL). Dissolve the solid in the minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol and allow them to air dry.
Expected Results
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: Approximately 167-169 °C[8]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive reagents (old benzoyl chloride, impure quinoline). | Use freshly opened or distilled reagents. Ensure KCN is dry and has been stored properly. |
| Insufficient stirring, leading to poor mixing of the biphasic system. | Use a high-speed overhead or magnetic stirrer to ensure a fine emulsion is formed, maximizing the interfacial area for the reaction. | |
| Dark/Tarry Crude Product | Reaction temperature was too high during the addition of benzoyl chloride. | Maintain the temperature at 0-5 °C during the dropwise addition. Add the benzoyl chloride more slowly to better dissipate the heat of reaction. |
| Impurities in the starting materials. | Purify the quinoline by distillation before use.[11] | |
| Product Fails to Crystallize | Presence of oily impurities. | If direct crystallization fails, purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient. Then, attempt to recrystallize the purified fractions.[8] |
| Incorrect solvent or solvent volume for recrystallization. | Ensure the minimum amount of hot solvent is used. If ethanol fails, try other solvents like isopropanol or methanol. | |
| Incomplete Reaction | Reaction time was too short. | Monitor the reaction by TLC until the starting quinoline is fully consumed. Extend the reaction time if necessary. |
Conclusion and Applications
The Reissert reaction is a cornerstone of heterocyclic synthesis, providing reliable access to 1-acyl-2-cyano-1,2-dihydroquinolines. The protocol described herein is robust and high-yielding, but it demands rigorous adherence to safety procedures due to the acute toxicity of cyanide. The resulting Reissert compounds are valuable synthetic intermediates. The C-2 cyano group can be hydrolyzed to a carboxylic acid, and the C-2 proton can be abstracted to form a nucleophilic anion, which can be alkylated or acylated, paving the way for the synthesis of diverse and complex quinoline derivatives for screening in drug discovery programs.[2][4][12]
References
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Wikipedia. Reissert reaction. [Link]
-
Cambridge University Press. Reissert Reaction. [Link]
-
Journal of the Chemical Society C. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. [Link]
-
American Physical Society. Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds. [Link]
-
ResearchGate. Nucleophile Screening in Anion‐Binding Reissert‐Type Reactions of Quinolines with Chiral Tetrakis(triazole) Catalysts. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. [Link]
-
Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
-
ResearchGate. NL‐effect study of 1 in the Reissert reaction of quinoline with a silylketene acetal as nucleophile. [Link]
-
National Institutes of Health (NIH). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]
-
S. Ruchirawat, N. Phadungkul, M. Chuankamnerdkarn. A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. [Link]
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Unknown Source. Preparation and Properties of Quinoline. [Link]
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National Center for Biotechnology Information (NCBI). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]
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PubMed Central. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
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protocols.io. Reagent Safety & PPE. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
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Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]
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Quora. What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting? [Link]
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Organic Chemistry Portal. Synthesis of quinolines. [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Missouri S&T. Chemical Safety. [Link]
-
ResearchGate. Reissert-Indole-Synthesis.pdf. [Link]
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ResearchGate. Optimized conditions* synthesis of quinoline derivatives. [Link]
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YouTube. Making quinoline - the Skraup synthesis. [Link]
-
PubMed. Microbial metabolism of quinoline and related compounds. XVIII. Purification and some properties of the molybdenum- and iron-containing quinaldic acid 4-oxidoreductase from Serratia marcescens 2CC-1. [Link]
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The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. Among these, the Reissert compounds, particularly 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, have emerged as a privileged starting point for the development of a wide array of therapeutic agents. Formed through the classical Reissert reaction, this unique dihydroquinoline structure provides a three-dimensional framework that is amenable to extensive chemical modification, leading to derivatives with potent anticancer, antiviral, and anti-inflammatory properties. This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Foundation: Understanding the Reissert Reaction
The synthesis of this compound is achieved via the Reissert reaction, a cornerstone of heterocyclic chemistry.[1] This reaction involves the treatment of quinoline with benzoyl chloride and a cyanide source, typically potassium cyanide or trimethylsilyl cyanide. The reaction proceeds through the formation of a quaternary quinolinium salt, which is then attacked by the cyanide nucleophile at the C2 position. This process efficiently generates the this compound scaffold in good yields.
Anticancer Applications: Targeting Cell Proliferation and Survival
The rigid, three-dimensional structure of this compound derivatives makes them attractive candidates for targeting key proteins involved in cancer progression. Research has demonstrated their potential as inhibitors of tubulin polymerization and histone deacetylases (HDACs), as well as inducers of apoptosis.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[2] Derivatives of the Reissert compound have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The benzoyl group and the cyano group at the C1 and C2 positions, respectively, can be modified to optimize binding to the colchicine-binding site on β-tubulin.
A study on 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, which can be conceptually derived from the Reissert scaffold, found that certain substituents on the benzoyl ring could switch on the tubulin polymerization inhibitory activity.[3] For instance, a 1-(4-(1H-imidazol-1-yl)benzoyl) analog was found to inhibit tubulin polymerization with an IC50 value of 5 µM.[3]
This protocol outlines a fluorescence-based assay to screen for inhibitors of tubulin polymerization.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock in water)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
384-well, black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in ice-cold tubulin polymerization buffer.
-
Prepare a 10X GTP solution (10 mM) in polymerization buffer.
-
Prepare serial dilutions of test compounds and controls in polymerization buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
On ice, add 10 µL of the 10X GTP solution to 90 µL of the 2X tubulin solution.
-
Add 5 µL of the diluted test compound or control to each well of a pre-chilled 384-well plate.
-
Add 45 µL of the tubulin/GTP mixture to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Determine the rate of polymerization (Vmax) from the steepest slope of the curve.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones.[4] Their overexpression is implicated in various cancers, making them an attractive therapeutic target. The core structure of this compound can be modified to incorporate a zinc-binding group, a key feature of many HDAC inhibitors.
This protocol describes a fluorescence-based assay for screening HDAC1 inhibitors.[5][6]
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC Assay Buffer
-
HDAC Substrate (e.g., a fluorogenic acetylated peptide)
-
HDAC Developer
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Trichostatin A)
-
Negative control (DMSO)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the HDAC1 enzyme and substrate to the desired concentrations in HDAC Assay Buffer.
-
-
Assay Setup:
-
Add 140 µL of diluted assay buffer to each well.
-
Add 10 µL of diluted HDAC1 enzyme.
-
Add 10 µL of the test compound or control at various concentrations.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the HDAC substrate to each well.
-
Cover the plate and incubate on a shaker for 30 minutes at 37°C.
-
-
Development and Measurement:
-
Stop the reaction by adding 40 µL of the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Read the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Antiviral Applications: A Broad-Spectrum Approach
The quinoline scaffold is present in several approved antiviral drugs, and derivatives of this compound have shown promise against a range of viruses, including HIV, SARS-CoV-2, and Dengue virus.
HIV-1 Reverse Transcriptase Inhibition
HIV-1 reverse transcriptase (RT) is a key enzyme in the viral life cycle, responsible for converting the viral RNA genome into DNA.[7] Structure-activity relationship (SAR) studies on quinoline-based Reissert compounds have identified key structural features for potent HIV-1 RT inhibition. Electron-withdrawing substituents at the 6-position of the quinoline ring have been shown to enhance activity. This suggests that the interaction with the enzyme may involve a charge-transfer complex where the quinoline ring acts as an electron acceptor.
This protocol outlines a colorimetric ELISA-based assay to measure the inhibition of HIV-1 RT.[8]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (containing template-primer, dNTPs, and digoxigenin- and biotin-labeled nucleotides)
-
Lysis Buffer
-
Streptavidin-coated microplate
-
Anti-digoxigenin-peroxidase (POD) antibody
-
ABTS substrate solution
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Nevirapine)
-
Negative control (DMSO)
-
Microplate reader
Procedure:
-
Reaction Setup:
-
Prepare dilutions of the test compounds in the reaction buffer.
-
Add 20 µL of the compound dilutions to the wells of a microplate.
-
Add 20 µL of the HIV-1 RT enzyme diluted in lysis buffer to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate for 1 hour at 37°C.
-
-
ELISA Detection:
-
Transfer 20 µL of the reaction mixture to a streptavidin-coated microplate.
-
Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the anti-digoxigenin-POD antibody solution and incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the ABTS substrate solution and incubate in the dark for 15-30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Inhibition of SARS-CoV-2 Replication
The recent COVID-19 pandemic has spurred the search for effective antiviral agents. Quinoline derivatives have been investigated for their ability to inhibit the replication of SARS-CoV-2.[4][9] The proposed mechanisms of action include the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[4][9]
This protocol describes a method to evaluate the antiviral activity of compounds against SARS-CoV-2 in a cell-based assay.[10]
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Remdesivir)
-
MTT reagent
-
Solubilization buffer
-
96-well plates
-
Biosafety Level 3 (BSL-3) facility
Procedure:
-
Cell Seeding:
-
Seed Vero E6 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
In a BSL-3 facility, add the SARS-CoV-2 virus at a multiplicity of infection (MOI) of 0.05.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement (MTT Assay):
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration.
-
Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.
-
Calculate the selectivity index (SI = CC50/EC50).
-
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Derivatives of this compound have demonstrated potential as anti-inflammatory agents by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).
COX/LOX Inhibition
COX and LOX are enzymes involved in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. The development of dual COX/LOX inhibitors is a promising strategy for the treatment of inflammatory diseases with potentially fewer side effects than traditional NSAIDs.
These protocols outline methods to assess the inhibitory activity of compounds against COX and LOX enzymes.
COX Inhibition Assay (Colorimetric):
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., TMPD)
-
Test compounds
-
96-well plates
-
Microplate reader
Procedure:
-
Incubate the enzyme with the test compound for a defined period.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance of the oxidized colorimetric substrate.
-
Calculate the percentage of inhibition and IC50 values.
5-LOX Inhibition Assay (Spectrophotometric):
Materials:
-
Potato 5-lipoxygenase
-
Assay buffer
-
Linoleic acid (substrate)
-
Test compounds
-
UV-Vis spectrophotometer
Procedure:
-
Pre-incubate the enzyme with the test compound.
-
Initiate the reaction by adding linoleic acid.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.
-
Calculate the percentage of inhibition and IC50 values.
Structure-Activity Relationship (SAR) and Future Directions
The medicinal chemistry of this compound is a rich and expanding field. The versatility of the Reissert reaction allows for the introduction of a wide range of substituents on both the benzoyl and quinoline moieties, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Key SAR insights include:
-
Anticancer Activity: Substitutions at the 4-position of the 1-benzoyl group and the 6-position of the quinoline ring are crucial for activity against various cancer cell lines.[3][6]
-
Antiviral Activity: Electron-withdrawing groups on the quinoline ring enhance HIV-1 RT inhibitory activity. For broader antiviral activity, targeting host factors like dihydroorotate dehydrogenase (DHODH) has shown promise.[12]
-
Anti-inflammatory Activity: The incorporation of pyrazole and other heterocyclic moieties can lead to potent and selective COX-2 inhibitors.
Future research will likely focus on the development of more potent and selective analogs with improved drug-like properties. The use of computational modeling and structure-based drug design will be instrumental in guiding the synthesis of next-generation therapeutic agents derived from this remarkable scaffold.
Conclusion
This compound represents a highly versatile and valuable scaffold in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it a compelling starting point for the discovery and development of novel drugs for the treatment of cancer, viral infections, and inflammatory diseases. The protocols and insights provided in this guide are intended to empower researchers to further explore the therapeutic potential of this fascinating class of compounds.
Visualizations
Reissert Reaction Workflow
Caption: The Reissert reaction for the synthesis of the target compound.
Anticancer Drug Discovery Workflow
Caption: A typical workflow for anticancer drug discovery.
General Anti-inflammatory Mechanism
Caption: Inhibition of inflammatory pathways by Reissert derivatives.
References
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Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships. J Med Chem. 2008 Jun 12;51(11):3094-103. [Link]
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Anti-Inflammatory Action and Mechanisms of Resveratrol. Molecules. 2021 Jan 5;26(1):229. [Link]
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Discovery of 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Part 1: Structure-activity relationships of the 1- and 3-positions. Bioorg Med Chem Lett. 2008 Dec 1;18(23):6259-64. [Link]
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Anti-SARS-CoV-2 Inhibitory Profile of New Quinoline Compounds in Cell Culture-Based Infection Models. ChemMedChem. 2022 Jan 20;17(2):e202100558. [Link]
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Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds. Int J Mol Sci. 2020 Feb 28;21(5):1695. [Link]
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Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorg Chem. 2018 Jun;78:36-50. [Link]
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Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Antioxidants (Basel). 2023 Oct 26;12(11):1930. [Link]
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PubChemLite - this compound (C17H12N2O). [Link]
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Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase. J Med Chem. 2019 Aug 22;62(16):7496-7510. [Link]
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Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. Int J Mol Sci. 2021 Nov 16;22(22):12373. [Link]
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Reissert Reaction. Cambridge University Press. [Link]
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SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Med Chem Lett. 2013 Apr 24;4(6):530-4. [Link]
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Virtual screening and experimental validation of novel histone deacetylase inhibitors. J Mol Model. 2016 Jul 21;22(8):188. [Link]
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Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS Infect Dis. 2021 Jun 11;7(6):1535-1544. [Link]
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Reissert reaction. Wikipedia. [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future J Pharm Sci. 2019 Aug 13;5:11. [Link]
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Discovery of 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2: Structure-activity relationships of the 4-, 5-, 6-, 7- and 8-positions. Bioorg Med Chem Lett. 2009 Jul 1;19(13):3481-4. [Link]
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Structure-activity relationship of anticancer drug candidate quinones. PeerJ. 2019 Nov 28;7:e8171. [Link]
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Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition. Eur J Med Chem. 2021 Jul 5;220:113478. [Link]
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ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Organic Syntheses Procedure. [Link]
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2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl-. PubChem. [Link]
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Synthetic and medicinal perspective of quinolines as antiviral agents. Eur J Med Chem. 2021 Apr 5;215:113285. [Link]
-
Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. Curr Med Chem. 2021;28(1):158-171. [Link]
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Cell Viability Assays. Assay Guidance Manual. [Link]
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Screening for histone deacetylase (HDAC) active compounds. BMG Labtech. [Link]
-
Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study. Bioorg Chem. 2024 Feb 27;145:107244. [Link]
-
In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. J Mol Struct. 2023 Jul 22;1289:135858. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Adv. 2022;12(45):29535-29555. [Link]
-
Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. J Med Chem. 2014 Jul 24;57(14):6083-94. [Link]
-
Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Curr Cancer Drug Targets. 2023;23(4):278-292. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Isoquinoline Alkaloids via Reissert Compounds
Abstract
The isoquinoline scaffold is a cornerstone in the architecture of numerous biologically active alkaloids, forming the structural basis for a wide array of pharmaceuticals. The Reissert reaction, a classic yet continually relevant transformation, provides a powerful and versatile platform for the synthesis of these complex molecules. This comprehensive guide delves into the strategic application of Reissert compounds for the construction of isoquinoline alkaloids. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols for key transformations, and discuss the causality behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this robust methodology for the synthesis of novel and known isoquinoline-based targets.
Introduction: The Power of the Reissert Approach
Isoquinoline alkaloids are a diverse class of natural products exhibiting a remarkable range of pharmacological activities, including anesthetic, antihypertensive, and antimicrobial properties.[1][2] The development of efficient synthetic routes to access these structures and their analogues is a primary objective in medicinal chemistry and drug discovery.[3]
The Reissert reaction, first reported by Arnold Reissert in 1905, initially involved the reaction of quinoline with an acyl chloride and potassium cyanide to form a 1-acyl-2-cyano-1,2-dihydroquinoline, now known as a Reissert compound.[4] This methodology was soon extended to isoquinolines, providing a stable, crystalline intermediate that activates the C-1 position for subsequent nucleophilic functionalization.
The true synthetic utility of isoquinoline Reissert compounds lies in the facile generation of a stabilized anion at the C-1 position. This anion serves as a potent nucleophile, capable of reacting with a wide range of electrophiles. This two-step sequence—formation of the Reissert compound followed by deprotonation and alkylation—effectively transforms the electrophilic C-1 of the parent isoquinoline into a nucleophilic center, enabling the introduction of diverse side chains that form the backbone of complex alkaloids. This guide will illuminate the pathway from simple isoquinolines to valuable alkaloid precursors using this elegant chemical transformation.
The Core Transformation: Mechanism and Rationale
The overall strategy hinges on two key stages: the formation of the Reissert compound and the generation and reaction of the Reissert anion.
Stage 1: Formation of the Isoquinoline Reissert Compound
The most general and widely used method for preparing an isoquinoline Reissert compound involves a two-phase system. The isoquinoline reacts with an acyl chloride (e.g., benzoyl chloride) and a cyanide source, typically potassium cyanide (KCN), in a solvent mixture like methylene chloride and water.[5]
Mechanism:
-
Acylation: The nitrogen atom of the isoquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a reactive N-acylisoquinolinium intermediate.
-
Cyanide Addition: The cyanide ion then attacks the electrophilic C-1 position of the N-acylisoquinolinium salt. This addition reaction restores the aromaticity of the benzene ring portion of the molecule and results in the formation of the 1,2-dihydroisoquinoline structure, the Reissert compound.[5][6]
Caption: Mechanism of Reissert Compound Formation.
Causality Behind Experimental Choices:
-
Two-Phase System (CH₂Cl₂/H₂O): This system is highly effective because the isoquinoline and acyl chloride are soluble in the organic phase (methylene chloride), while the potassium cyanide is soluble in the aqueous phase. This separation prevents undesired side reactions. Phase-transfer catalysts, such as benzyltrimethylammonium chloride (BTMAC), can be employed to facilitate the transport of the cyanide anion into the organic phase, often improving reaction rates and yields.[7]
-
Acyl Chloride: Benzoyl chloride is commonly used due to its reactivity and the stability of the resulting Reissert compound. Other acyl chlorides can be used to modify the properties or subsequent reactivity of the Reissert compound.
Stage 2: Anion Generation and Alkylation
The hydrogen atom at the C-1 position of the Reissert compound is acidic due to the electron-withdrawing effects of the adjacent cyano group and the N-acyl group. This allows for its removal by a strong base to form a stabilized anion.
Mechanism:
-
Deprotonation: A strong, non-nucleophilic base, most commonly sodium hydride (NaH) in dimethylformamide (DMF), is used to abstract the C-1 proton, generating the Reissert anion. This anion is a soft nucleophile.
-
Alkylation: The anion readily reacts with various electrophiles, such as alkyl halides or aldehydes. This step forges a new carbon-carbon bond at the C-1 position, which is crucial for building the alkaloid framework.
Caption: Generation and Alkylation of the Reissert Anion.
Causality Behind Experimental Choices:
-
Base/Solvent System (NaH/DMF): Sodium hydride is an excellent choice as it is a very strong base, ensuring complete deprotonation, and the only byproduct is hydrogen gas, which simply evolves from the reaction. Phenylithium has also been used, but NaH is often more convenient. DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the Reissert anion highly reactive.
Experimental Protocols: Synthesis of a Benzylisoquinoline Alkaloid Precursor
This section provides a detailed protocol for the synthesis of a 1-benzylisoquinoline, a common structural motif in many alkaloids, such as papaverine.
Protocol 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (A Reissert Compound)
Materials:
-
Isoquinoline
-
Benzoyl chloride
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Methylene chloride (CH₂Cl₂)
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, dissolve isoquinoline (1.0 eq) in methylene chloride.
-
In a separate flask, dissolve potassium cyanide (1.5 eq) in deionized water. Safety Note: Always handle KCN with extreme care. Use appropriate personal protective equipment (PPE) and have a cyanide poisoning antidote kit available. Acidic conditions will generate highly toxic HCN gas.
-
Combine the organic and aqueous solutions in a round-bottom flask equipped with a magnetic stir bar. Cool the mixture to 0-5 °C in an ice bath.
-
Add benzoyl chloride (1.2 eq) dropwise to the vigorously stirred biphasic mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting isoquinoline is consumed.
-
Separate the organic layer. Wash the organic layer sequentially with water, 5% HCl, water, 5% NaOH, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield the white, crystalline Reissert compound.
Protocol 2: Alkylation with Benzyl Bromide
Materials:
-
2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (from Protocol 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), add the NaH dispersion (1.2 eq).
-
Wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous DMF to the flask and cool to 0 °C.
-
Dissolve the Reissert compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C. Evolution of hydrogen gas should be observed.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 1-benzyl substituted Reissert compound.
Protocol 3: Hydrolysis to the Final Product
The final step involves the removal of the N-benzoyl and 1-cyano groups to yield the 1-benzylisoquinoline. This is typically achieved via acidic or basic hydrolysis. Acid hydrolysis can sometimes be complex, but treatment with a strong base like sodium hydroxide in ethylene glycol is effective.
Materials:
-
1-Benzylated Reissert Compound (from Protocol 2)
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
Water
Procedure:
-
Dissolve the 1-benzylated Reissert compound in 95% ethanol.
-
Add a concentrated aqueous solution of potassium hydroxide (e.g., 40% w/v).
-
Reflux the mixture for 4-8 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture, and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous residue with methylene chloride.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by column chromatography or recrystallization to afford the pure 1-benzylisoquinoline.
Applications in Total Synthesis: Selected Examples
The Reissert methodology has been successfully applied to the synthesis of a wide variety of isoquinoline alkaloids.
| Alkaloid Class | Key Electrophile Used | Representative Synthesized Alkaloid | Reference |
| Simple Isoquinoline | Formaldehyde | Calycotomine | |
| Benzylisoquinoline | 4-Hydroxy-3-methoxybenzyl halide | Cristadine | [8] |
| Aporphine | o-Nitrobenzyl chloride | Aporphine | |
| Isopavine | 3-Benzyloxy-4-methoxybenzyl bromide | Amurensine |
Case Study: Synthesis of Calycotomine
The synthesis of the simple isoquinoline alkaloid Calycotomine provides a clear demonstration of the Reissert strategy's power.
-
Reissert Compound Formation: 6,7-dimethoxyisoquinoline is converted to its N-benzoyl Reissert compound (5).
-
Anion Formation & Alkylation: The anion of 5 is generated using NaH in DMF and then reacted with formaldehyde. This introduces the required one-carbon unit at C-1 to form an ester intermediate (6).
-
Final Steps: Hydrolysis of the ester followed by catalytic hydrogenation yields Calycotomine (4). This route provided a significant improvement in overall yield (44%) compared to previous methods.
Caption: Workflow for the Total Synthesis of Calycotomine.
Modern Variations and Future Outlook
While the classical Reissert reaction remains robust, modern variations have expanded its scope and applicability.
-
Phase-Transfer Catalysis: As mentioned, this simplifies the reaction setup and can improve yields for the formation of the initial Reissert compound.[7]
-
Solid-Phase Synthesis: The Reissert methodology has been adapted to solid-phase synthesis, allowing for the generation of libraries of isoquinoline derivatives for high-throughput screening.[9] This involves anchoring the isoquinoline to a resin, performing the Reissert and alkylation steps, and then cleaving the final product from the solid support.
-
Asymmetric Synthesis: Chiral auxiliaries and catalysts have been developed to achieve enantioselective Reissert-type reactions, providing access to optically active alkaloids and their derivatives.[10]
The Reissert reaction continues to be a cornerstone in heterocyclic chemistry. Its reliability, versatility, and the stability of the key intermediates ensure its place in the synthetic chemist's toolbox for the foreseeable future, enabling the continued exploration of the vast chemical space defined by isoquinoline alkaloids.
References
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-
Wikipedia. Reissert reaction. Available at: [Link]
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Jinjing Chemical. Common isoquinoline synthesis reactions. Available at: [Link]
-
Buchar, P. et al. (1981). Synthesis of alkaloids using Reissert compounds. V. Synthesis of 1-(4'-hydroxy-3'-methoxybenzyl)-7-hydroxy-6-methoxyisoquinoline (cristadine). ResearchGate. Available at: [Link]
-
Lorsbach, B. A. et al. (1998). Isoxazolinoisoquinoline Heterocycles via Solid-Phase Reissert and Suzuki Reactions. The Journal of Organic Chemistry. Available at: [Link]
- Joule, J. A. & Mills, K. (2010). Isoquinoline. In Heterocyclic Chemistry.
-
Singh, R. et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
- Reissert Indole Synthesis.
-
McEwen, W. E. et al. (1979). Synthetic uses of open-chain analogs of Reissert compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Gzella, A. et al. (2021). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules. Available at: [Link]
-
Wikipedia. Reissert indole synthesis. Available at: [Link]
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]
-
Takamura, M. et al. (2001). Catalytic Enantioselective Reissert-Type Reaction. Request PDF on ResearchGate. Available at: [Link]
-
Enwerem, N. (2000). Synthesis of P-nitrobenzyl isoquinoline reissert compounds. Request PDF on ResearchGate. Available at: [Link]
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The Reissert Compound 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile: A Versatile Building Block in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Strategic Value of Reissert Chemistry in Modern Synthesis
In the landscape of contemporary drug discovery and medicinal chemistry, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), which construct complex molecular architectures in a single pot from three or more starting materials, have emerged as a cornerstone of this pursuit.[1] Within this domain, the strategic use of pre-functionalized, activatable scaffolds can unlock novel chemical space and streamline the synthesis of biologically relevant heterocycles. 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a classical Reissert compound, represents a prime example of such a scaffold.[2] Its unique structural and electronic properties make it an exceptionally valuable precursor for the synthesis of densely functionalized quinoline derivatives, a class of compounds renowned for their broad pharmacological activities.[3][4]
This guide provides an in-depth exploration of this compound's application in MCRs. We will move beyond a mere listing of procedures to explain the underlying principles and causality behind the experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Every protocol is designed as a self-validating system, grounded in authoritative literature to ensure technical accuracy and reproducibility.
Part 1: Synthesis of the Key Precursor: this compound
The classical Reissert reaction involves the treatment of quinoline with an acyl chloride and a cyanide source, traditionally potassium cyanide in a biphasic aqueous/organic system.[2] While effective, this method can suffer from side reactions, such as the hydrolysis of the acyl chloride. A more robust and anhydrous method, affording higher yields and purity, utilizes trimethylsilyl cyanide (TMSCN) and is the recommended protocol for reliable precursor synthesis.[5]
Causality Behind the Anhydrous Method:
The use of TMSCN in a dry organic solvent like methylene chloride prevents the competitive hydrolysis of benzoyl chloride, a common issue in the traditional aqueous potassium cyanide method.[5] Aluminum chloride acts as a Lewis acid catalyst, activating the quinoline nitrogen towards nucleophilic attack by the benzoyl chloride, thereby facilitating the formation of the N-acylquinolinium intermediate. The subsequent addition of the cyanide anion from TMSCN is efficient and proceeds under homogeneous conditions.
Experimental Protocol: Anhydrous Synthesis of this compound
Materials:
-
Quinoline
-
Benzoyl chloride
-
Trimethylsilyl cyanide (TMSCN) (Caution: Highly Toxic) [6]
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, dried in an oven before use
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve quinoline (1.0 eq) in anhydrous dichloromethane under a positive pressure of nitrogen.
-
Acylation: Add benzoyl chloride (1.1 eq) to the stirred solution.
-
Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride (approx. 0.1 eq) to the mixture. Stir for 10-15 minutes at room temperature.
-
Cyanation: Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture via the dropping funnel over 20-30 minutes. (EXTREME CAUTION: TMSCN is volatile and highly toxic. This step must be performed in a well-ventilated fume hood).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting quinoline is consumed.
-
Work-up: Upon completion, quench the reaction carefully by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.[5]
Part 2: Application in Multicomponent Reactions
The true synthetic power of this compound is realized when it is employed in multicomponent reactions. The C-2 proton is acidic and can be deprotonated by a base to form a stabilized Reissert anion. This anion acts as a potent nucleophile, capable of initiating a cascade of bond-forming events with various electrophiles and reaction partners. While detailed MCR protocols for the quinoline-based Reissert compound are less common in literature compared to its isoquinoline analogue, the following protocol illustrates a powerful three-component reaction involving an activated alkyne and an isocyanide. This type of reaction is invaluable for rapidly constructing complex, nitrogen-containing polycyclic systems.
Three-Component Reaction of a Reissert Compound, an Activated Alkyne, and an Isocyanide
This protocol is adapted from well-established reactivity principles of Reissert anions with isocyanides and activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD).[7] The reaction proceeds via initial nucleophilic attack of the Reissert anion on the electron-deficient alkyne, followed by interception of the resulting zwitterionic intermediate by an isocyanide, leading to a highly functionalized, fused heterocyclic product.
Experimental Protocol: Synthesis of Functionalized Pyrrolo[1,2-a]quinolines
Materials:
-
This compound (1.0 eq)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq)
-
Cyclohexyl isocyanide (or other isocyanide) (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, dried in an oven before use
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Anion Formation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF in a flame-dried flask under nitrogen, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, during which the solution may change color, indicating the formation of the Reissert anion.
-
First Component Addition: Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) dropwise to the reaction mixture at 0 °C. Stir for an additional 30 minutes at this temperature.
-
Second Component Addition: Add cyclohexyl isocyanide (1.2 eq) to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired functionalized pyrrolo[1,2-a]quinoline product.
Data Presentation: Representative Reaction Parameters
| Entry | Reissert Compound | Alkyne | Isocyanide | Solvent | Base | Yield (%) |
| 1 | This compound | DMAD | Cyclohexyl Isocyanide | THF | NaH | 65-75% (Typical) |
| 2 | This compound | Diethyl acetylenedicarboxylate | tert-Butyl Isocyanide | DMF | K₂CO₃ | 60-70% (Typical) |
Note: Yields are representative and can vary based on substrate purity, reaction scale, and precise conditions.
Part 3: Mechanistic Insights and Visualization
Understanding the reaction mechanism is critical for optimization and adaptation. The described three-component reaction is a powerful example of a domino reaction initiated by the Reissert anion.
Mechanism of the Three-Component Reaction
-
Deprotonation: A base removes the acidic proton at the C-2 position of the Reissert compound to form a resonance-stabilized anion.
-
Michael Addition: This nucleophilic anion attacks the electron-deficient triple bond of the activated alkyne (e.g., DMAD) in a Michael-type addition, forming a vinyl anion intermediate.
-
Isocyanide Interception: The vinyl anion then attacks the electrophilic carbon of the isocyanide.
-
Cyclization and Rearomatization: The resulting intermediate undergoes an intramolecular cyclization, followed by elimination of the benzoyl group and cyanide to form the final, stable aromatic pyrrolo[1,2-a]quinoline system.
Visualizations
Diagram 1: Synthesis of the Reissert Compound
Caption: Anhydrous synthesis of the Reissert compound.
Diagram 2: Three-Component Reaction Workflow
Caption: Stepwise workflow of the three-component reaction.
Conclusion and Future Outlook
This compound is more than a classical organic structure; it is a pre-packaged, highly versatile synthon for modern multicomponent reaction design. Its ability to function as a potent carbon nucleophile upon activation opens pathways to complex heterocyclic scaffolds that are of high interest in medicinal chemistry. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage Reissert chemistry for the efficient construction of novel molecular entities. As the pressure to innovate in drug discovery continues, the strategic application of such powerful building blocks in MCRs will undoubtedly play an ever-increasing role in shaping the future of pharmaceutical synthesis.
References
-
Livinghouse, T. Trimethylsilyl Cyanide. Organic Syntheses, Coll. Vol. VII, 1990 , 517. [Link]
-
McEwen, W. E.; Cobb, R. L. The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Chemical Reviews, 1955 , 55 (3), 511–549. [Link]
-
Reissert, A. Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 1905 , 38 (2), 1603–1614. [Link]
-
Hull, R. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C: Organic, 1968 , 1777-1780. [Link]
-
Kielland, N.; Lavilla, R. Recent Developments in Reissert-Type Multicomponent Reactions. Topics in Heterocyclic Chemistry, 2010 , 26, 127-168. [Link]
-
Gordon, C. P., et al. Investigation of the one-pot synthesis of quinolin-2-(1H)-ones and the discovery of a variation of the three-component Ugi reaction. Organic & Biomolecular Chemistry, 2011 , 9, 1419-1428. [Link]
-
Passerini, M. Isonitriles. I. Compounds of p-isonitrileazobenzene with acetone and acetic acid. Gazzetta Chimica Italiana, 1921 , 51, 126-129.
-
Ugi, I. The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition in English, 1962 , 1 (1), 8-21.
-
Nair, V., et al. The Reaction of Isoquinoline and Dimethyl Acetylenedicarboxylate with 1,2- and 1,4-Benzoquinones: A Novel Synthesis of Spiro[6]oxazino[2,3-a]isoquinolines. Tetrahedron Letters, 2002 , 43(49), 8969-8971. [Link]
-
An, Y., et al. One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate. Arkivoc, 2011 , (xi), 22-28. [Link]
-
S. Ruchirawat, N. Phadungkul, M. Chuankamnerdkarn. A Versatile Synthesis of Reissert Compounds. Heterocycles, 1977 , 6(1), 43-46. [Link]
-
Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 2000 , 39 (18), 3168-3210. [Link]
-
Zhu, J.; Bienaymé, H., Eds. Multicomponent Reactions; Wiley-VCH: Weinheim, Germany, 2005 . [Link]
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Application Notes & Protocols: Strategic Functionalization of Heterocycles with 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile and Related Reissert Chemistry
Abstract
This technical guide provides an in-depth exploration of the functionalization of N-heterocycles utilizing 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a quintessential Reissert compound. We delve into the foundational Reissert and Reissert-Henze reactions, elucidating their mechanisms, scope, and practical applications in modern organic synthesis. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only detailed, field-proven protocols but also the causal logic behind experimental choices. By grounding our discussion in authoritative literature, we aim to equip scientists with the knowledge to confidently employ Reissert chemistry for the strategic modification of complex molecular scaffolds.
Introduction: The Enduring Utility of Reissert Compounds
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] Consequently, methods for their direct and regioselective functionalization are of paramount importance. The Reissert reaction, first described by Arnold Reissert in 1905, provides a powerful and versatile platform for introducing a diverse array of substituents onto quinolines, isoquinolines, and other related heterocycles.[3] The reaction initially involves the formation of a stable, isolable N-acyl-1,2-dihydro-2-cyanoquinoline adduct, known as a Reissert compound.[3][4]
These compounds, such as the archetypal this compound, are not merely products but valuable synthetic intermediates.[4] The true synthetic power of Reissert chemistry lies in the subsequent reactions of these adducts, which serve as masked nucleophiles for the introduction of carbon-based substituents at the C-2 position of the parent heterocycle. Furthermore, a related transformation, the Reissert-Henze reaction, extends this reactivity to pyridine N-oxides and their analogues, enabling direct C-2 functionalization through an in-situ generated reactive intermediate.[5][6] This guide will detail the mechanistic underpinnings and provide robust protocols for leveraging this chemistry in a laboratory setting.
Mechanistic Rationale and Core Concepts
A thorough understanding of the underlying mechanisms is critical for troubleshooting and adapting these reactions to new substrates. Reissert chemistry can be broadly categorized into two main pathways.
The Classic Reissert Reaction
The formation and subsequent reaction of a Reissert compound is a two-stage process.
Stage 1: Formation of the Reissert Compound. The reaction begins with the acylation of the quinoline nitrogen by an acid chloride (e.g., benzoyl chloride). This generates a highly electrophilic N-acylquinolinium salt. A subsequent nucleophilic attack by a cyanide anion (from KCN or NaCN) at the C-2 position yields the 1-acyl-2-cyano-1,2-dihydroquinoline, the Reissert compound.[3][4] This process is often performed under biphasic conditions (e.g., dichloromethane/water) to facilitate the reaction between the organic-soluble quinoline and the aqueous cyanide salt.[4]
Stage 2: Deprotonation and Functionalization. The C-2 proton of the Reissert compound is acidic due to the inductive effects of the adjacent cyano and N-acyl groups. Treatment with a suitable base (e.g., NaH, LDA) generates a stabilized anion. This potent nucleophile can then react with a wide range of electrophiles (E+), such as alkyl halides or carbonyl compounds, to form a new C-C bond at the C-2 position. The final step often involves acidic or basic hydrolysis, which eliminates the N-acyl and cyano groups to yield the 2-substituted quinoline.[4][7]
Caption: General mechanism of the classic Reissert reaction.
The Reissert-Henze Reaction
This variation is particularly useful for heterocycles like pyridine, which are less reactive in the classic Reissert reaction. It circumvents the need to isolate a stable Reissert compound by generating a reactive intermediate in situ.
The process starts with a pyridine N-oxide. The N-oxide oxygen atom is acylated by an acylating agent (e.g., benzoyl chloride), forming a highly reactive N-acyloxypyridinium salt.[5] This intermediate is an excellent substrate for nucleophilic attack. A nucleophile (Nu⁻), such as a cyanide or an acetylide, attacks the C-2 position of the pyridine ring. This is followed by the elimination of the benzoate group, which rearomatizes the ring and delivers the 2-substituted pyridine product.[5] This method is highly regioselective for the C-2 position.[5][6]
Caption: Mechanism of the Reissert-Henze reaction.
Reaction Scope and Synthetic Applications
The versatility of Reissert chemistry is demonstrated by its broad substrate scope and the variety of functional groups that can be introduced.
| Heterocycle Class | Typical Nucleophile/Electrophile | Reaction Type | Key Features & Notes | Reference |
| Quinolines | Alkyl halides, aldehydes, ketones | Classic Reissert | Forms stable Reissert compounds. Allows for a wide range of C-2 functionalization.[3][4] | [3][7] |
| Isoquinolines | Alkyl halides, Michael acceptors | Classic Reissert | Generally more reactive than quinolines, providing high yields of Reissert compounds. | [3][7] |
| Pyridines | Trimethylsilyl cyanide (TMSCN) | Classic Reissert | Requires a Lewis acid (e.g., AlCl₃) to facilitate the reaction, providing the first examples of pyridine Reissert compounds.[8] | [8] |
| Pyridine N-Oxides | Silver acetylides, TMSCN | Reissert-Henze | Highly effective for direct C-2 functionalization. Ethynylation and cyanation are common transformations.[5] | [5] |
| Other N-Oxides | Cyanide, Acetylides | Reissert-Henze | Applicable to quinoline N-oxide, isoquinoline N-oxide, and pyrimidine N-oxide, with substitution occurring at the alpha-position to the nitrogen.[5] | [5][6] |
| Imidazoles | N/A | Related Reactions | While not a classic Reissert reaction, functionalization of imidazoles often involves similar principles of activating the heterocycle for nucleophilic attack.[2][9][10] | [2] |
Applications in Drug Discovery: Reissert chemistry provides a direct route to functionalized heterocycles that are key pharmacophores. For instance, enantioselective variants of the Reissert reaction have been developed to synthesize potent NMDA receptor antagonists, which are promising drug candidates for neurological disorders.[11] The ability to introduce diverse substituents allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
Safety Precaution: These protocols involve the use of cyanide salts (KCN, NaCN) or TMSCN , which are highly toxic. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional guidelines.
Protocol 1: Synthesis of this compound
This protocol describes the classic synthesis of a Reissert compound from quinoline.[3][4]
-
Materials:
-
Quinoline (1 equiv.)
-
Benzoyl chloride (1.1 equiv.)
-
Potassium cyanide (KCN) (1.5 equiv.)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Methanol
-
-
Procedure:
-
In a two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve potassium cyanide (1.5 equiv.) in deionized water (approx. 3 mL per gram of KCN).
-
Add a solution of quinoline (1 equiv.) in dichloromethane (approx. 4 mL per gram of quinoline) to the flask.
-
Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 equiv.) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (thin-layer chromatography).
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with small portions of DCM.
-
Combine the organic layers and wash them with water, followed by 5% HCl, then saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product is typically a solid. Recrystallize from hot methanol to yield pure this compound as a white or off-white solid.
-
-
Causality and Insights:
-
Biphasic System: Using a DCM/water system is crucial for bringing the organic-soluble quinoline and acyl chloride into contact with the water-soluble cyanide salt at the interface.[4]
-
Temperature Control: The initial acylation is exothermic. Keeping the temperature low minimizes the formation of side products from the hydrolysis of benzoyl chloride.
-
Aqueous Washes: The series of washes removes unreacted starting materials, benzoic acid byproduct, and any remaining salts, simplifying the final purification.
-
Protocol 2: C-2 Alkylation of a Reissert Compound
This protocol outlines the deprotonation and subsequent alkylation of the pre-formed Reissert compound.
-
Materials:
-
This compound (1 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane or benzyl bromide) (1.1 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equiv.). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C.
-
Dissolve the Reissert compound (1 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Effervescence (H₂ gas) should be observed.
-
Stir the resulting deep red or purple solution at 0 °C for 30-45 minutes to ensure complete formation of the Reissert anion.
-
Add the alkyl halide (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2-alkylated Reissert compound.
-
-
Causality and Insights:
-
Anhydrous Conditions: The Reissert anion is a strong base and is highly sensitive to water. Rigorous exclusion of moisture is essential for high yields.
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the Reissert compound, driving the reaction forward.
-
Solvent: DMF is an excellent polar aprotic solvent that effectively solvates the sodium cation and the Reissert anion, promoting the subsequent Sₙ2 reaction with the alkyl halide.
-
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reissert reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Reissert_reaction [chemeurope.com]
- 8. Reissert compound studies: the first pyridine reissert compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-Up Synthesis of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
For: Researchers, scientists, and drug development professionals engaged in the scale-up of synthetic routes for pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Abstract
This comprehensive guide details the robust and scalable synthesis of 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a key intermediate in the synthesis of various pharmaceutical agents. The protocol is founded on the principles of the Reissert-Kaufmann reaction and has been optimized for pilot plant and industrial scale production.[1][2] This document provides a thorough examination of the reaction mechanism, detailed operational procedures, critical process parameters, and in-depth safety protocols required for handling hazardous reagents on a large scale. Furthermore, it outlines a comprehensive analytical strategy for in-process control and final product release, ensuring the highest standards of quality and reproducibility.
Introduction: The Strategic Importance of this compound
This compound, a Reissert compound, is a versatile building block in medicinal chemistry. Its unique structural features allow for further elaboration into a variety of complex nitrogen-containing heterocyclic compounds, which are prominent scaffolds in numerous therapeutic agents. The efficient and cost-effective production of this intermediate at scale is therefore a critical step in the drug development pipeline.
The synthesis is achieved through the Reissert-Kaufmann reaction, which involves the reaction of quinoline with benzoyl chloride and a cyanide source, typically potassium cyanide.[1][2] While the reaction is well-established on a laboratory scale, its transition to a larger scale presents several challenges, including:
-
Exothermic Reaction Profile: The reaction is exothermic and requires careful thermal management to prevent runaway reactions and the formation of impurities.
-
Handling of Hazardous Materials: The use of highly toxic potassium cyanide and corrosive benzoyl chloride necessitates stringent safety protocols and specialized handling procedures.
-
Phase Transfer Catalysis: The reaction is typically carried out in a biphasic system, requiring efficient mixing to ensure optimal reaction rates.
-
Impurity Profile: Scaling up can lead to the emergence of new or previously minor impurities that require identification, characterization, and control.
-
Product Isolation and Purification: Efficient and scalable methods for isolating and purifying the final product to the required specifications are essential.
This guide addresses these challenges by providing a detailed, field-proven protocol that ensures a safe, efficient, and reproducible scale-up synthesis.
Reaction Mechanism and Stoichiometry
The synthesis of this compound proceeds via the Reissert-Kaufmann reaction. The mechanism can be summarized as follows:
-
Acylation of Quinoline: The lone pair of electrons on the nitrogen atom of quinoline attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a reactive N-acylquinolinium intermediate.
-
Nucleophilic Attack by Cyanide: The cyanide ion then acts as a nucleophile, attacking the C2 position of the N-acylquinolinium salt. This step is the key bond-forming reaction and results in the formation of the desired this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Stoichiometry:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| Quinoline | 129.16 | 1.0 |
| Benzoyl Chloride | 140.57 | 1.1 |
| Potassium Cyanide | 65.12 | 1.2 |
Materials and Equipment for Scaled-Up Synthesis
Raw Materials
| Material | Grade | Supplier | Notes |
| Quinoline | ≥98% | Reputable Chemical Supplier | Should be freshly distilled before use to remove any colored impurities. |
| Benzoyl Chloride | ≥99% | Reputable Chemical Supplier | Should be clear and colorless. Handle in a well-ventilated fume hood. |
| Potassium Cyanide | ≥97% | Reputable Chemical Supplier | EXTREMELY TOXIC . Handle with extreme caution under strict safety protocols. |
| Dichloromethane (DCM) | Reagent Grade | Reputable Chemical Supplier | |
| Sodium Bicarbonate | Reagent Grade | Reputable Chemical Supplier | |
| Anhydrous Magnesium Sulfate | Reagent Grade | Reputable Chemical Supplier | |
| Methanol | HPLC Grade | Reputable Chemical Supplier | For recrystallization. |
| Deionized Water | In-house |
Equipment
-
Jacketed glass reactor (50 L or larger) with overhead mechanical stirrer, reflux condenser, and temperature probe.
-
Addition funnel for controlled addition of benzoyl chloride.
-
Temperature control unit (TCU) for precise heating and cooling.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Large-scale filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum pump.
-
Rotary evaporator for solvent removal.
-
Appropriate personal protective equipment (PPE), including cyanide-resistant gloves, chemical-resistant suits, and full-face respirators with appropriate cartridges.
-
Cyanide antidote kit readily available.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a 1 kg scale synthesis of this compound.
Caption: Workflow for the scaled-up synthesis of this compound.
Reaction Setup and Execution
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen) to maintain an anhydrous environment.
-
Charging Reactants:
-
Charge the reactor with quinoline (1.0 kg, 7.74 mol) and dichloromethane (10 L).
-
Begin agitation and cool the mixture to 0-5°C using the TCU.
-
In a separate vessel, carefully dissolve potassium cyanide (625 g, 9.60 mol) in deionized water (5 L). Extreme caution must be exercised during this step due to the high toxicity of KCN.
-
Once the quinoline solution is at the target temperature, add the potassium cyanide solution to the reactor.
-
-
Benzoyl Chloride Addition:
-
Slowly add benzoyl chloride (1.2 L, 1.45 kg, 10.3 mol) to the vigorously stirred biphasic mixture over a period of 2-3 hours using an addition funnel.
-
Crucially, maintain the internal temperature of the reactor between 0-10°C throughout the addition. The reaction is exothermic, and careful temperature control is vital to minimize side product formation.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-10°C for an additional hour.
-
Monitor the reaction progress by in-process control (IPC) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (quinoline) is consumed.
-
Once the reaction is complete, allow the mixture to warm to room temperature and continue stirring for another 2-3 hours.
-
Work-up and Isolation
-
Phase Separation: Stop the agitation and allow the layers to separate. Transfer the lower organic layer to a separate vessel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Deionized water (2 x 5 L)
-
Saturated sodium bicarbonate solution (2 x 5 L) to neutralize any remaining acid.
-
Brine (5 L)
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Purification
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold methanol.
-
-
Drying: Dry the purified this compound in a vacuum oven at 40-50°C until a constant weight is achieved.
Process Optimization and Troubleshooting
| Parameter | Optimization Strategy | Rationale |
| Temperature Control | Maintain a strict temperature range of 0-10°C during benzoyl chloride addition. | Minimizes the formation of byproducts from side reactions that are favored at higher temperatures. |
| Agitation Speed | Ensure vigorous and efficient stirring. | Promotes efficient phase transfer between the aqueous and organic layers, leading to a faster and more complete reaction. |
| Reagent Quality | Use freshly distilled quinoline and high-purity benzoyl chloride. | Impurities in the starting materials can lead to the formation of colored byproducts and reduce the overall yield and purity of the final product. |
| Work-up Procedure | Thorough washing with sodium bicarbonate solution is crucial. | Ensures complete removal of any unreacted benzoyl chloride and acidic byproducts, which can affect the stability and purity of the final product. |
Troubleshooting:
-
Low Yield: Inefficient mixing, poor temperature control, or impure reagents can lead to lower yields. Re-evaluate these parameters.
-
Formation of Colored Impurities: This is often due to impurities in the starting materials or side reactions occurring at elevated temperatures. Ensure high-purity reagents and strict temperature control.
-
Incomplete Reaction: Insufficient reaction time or poor mixing can result in an incomplete reaction. Monitor the reaction closely using IPC and ensure adequate agitation.
Analytical Quality Control
A robust analytical program is essential to ensure the quality and consistency of the final product.
| Analytical Technique | Purpose | Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Assay and purity determination. | Assay: ≥98.0%Purity: ≥99.0% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | Conforms to the reference standard. |
| Infrared (IR) Spectroscopy | Functional group analysis. | Conforms to the reference standard. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Conforms to the theoretical molecular weight. |
| Melting Point | Physical property characterization. | Within a narrow range, consistent with the reference standard. |
Safety and Hazard Management
The scale-up synthesis of this compound involves highly hazardous materials and requires a comprehensive safety plan.
Reagent-Specific Hazards and Handling
-
Potassium Cyanide (KCN):
-
Toxicity: Extremely toxic if swallowed, inhaled, or absorbed through the skin.
-
Handling: Must be handled in a designated, well-ventilated area, preferably a fume hood, by trained personnel wearing appropriate PPE, including cyanide-resistant gloves and a full-face respirator.
-
Emergency Preparedness: A cyanide antidote kit must be readily available, and all personnel must be trained in its use.
-
-
Benzoyl Chloride:
-
Corrosivity: Highly corrosive and causes severe skin burns and eye damage.
-
Handling: Handle in a fume hood with appropriate PPE, including acid-resistant gloves and a face shield.
-
Reactivity: Reacts violently with water, releasing hydrogen chloride gas.
-
Process Safety Considerations
-
Thermal Runaway: The reaction is exothermic. A failure in the cooling system could lead to a rapid temperature increase, potentially causing a runaway reaction. A robust and reliable TCU is essential.
-
Gas Evolution: The reaction of benzoyl chloride with any residual water can produce HCl gas. The reactor should be equipped with a proper venting system that directs any off-gases to a scrubber.
-
Waste Disposal: All waste materials, especially those containing cyanide, must be handled and disposed of in accordance with local, state, and federal regulations. Cyanide-containing waste should be quenched with an appropriate oxidizing agent (e.g., sodium hypochlorite) under controlled conditions before disposal.
Conclusion
The successful scale-up synthesis of this compound is achievable through careful planning, meticulous execution, and a strong emphasis on safety. The detailed protocol and considerations provided in this application note offer a robust framework for researchers and drug development professionals to produce this valuable intermediate in the quantities required for advancing pharmaceutical candidates through the development pipeline. By adhering to the principles of process optimization, in-process control, and rigorous safety management, a high-quality product can be consistently and safely manufactured.
References
- Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614.
- McEwen, W. E., & Cobb, R. L. (1955). The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Chemical Reviews, 55(3), 511-549.
- Organic Syntheses, Coll. Vol. 4, p.641 (1963); Vol. 38, p.58 (1958).
- Uff, B. C.; Kershaw, J. R.; Neumeyer, J. L. Organic Syntheses, Coll. Vol. 6, p.115 (1988); Vol. 56, p.19 (1977).
-
PubChem. (n.d.). 2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl-. Retrieved from [Link]
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
Sources
Application Notes and Protocols for the Derivatization of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile for Biological Screening
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline motif, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. Its presence in both natural products and synthetic molecules with a wide array of biological activities underscores its significance as a "privileged structure."[1][2] The versatility of the quinoline ring system allows for extensive functionalization, leading to derivatives with potent and selective therapeutic effects.[3][4] Among the various classes of quinoline derivatives, 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a type of Reissert compound, serves as a versatile synthetic intermediate for the generation of diverse molecular libraries for biological screening.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into detailed protocols for the synthesis of the parent compound and its subsequent derivatization through alkylation and hydrolysis. Furthermore, we will outline a general framework for the biological screening of the resulting derivatives, supported by an understanding of their potential mechanisms of action.
Synthesis of the Parent Compound: this compound
The synthesis of this compound is typically achieved through the Reissert reaction, which involves the reaction of quinoline with benzoyl chloride and a cyanide source.[1]
Protocol: Synthesis of this compound
Materials:
-
Quinoline
-
Benzoyl chloride
-
Potassium cyanide (KCN) (Caution: Highly Toxic!)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine quinoline (1.0 eq) and dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Cyanide: In a separate flask, carefully prepare a solution of potassium cyanide (1.5 eq) in water. EXTREME CAUTION must be exercised when handling KCN.
-
Reissert Reaction: Add the aqueous KCN solution to the quinoline solution. To this biphasic mixture, add benzoyl chloride (1.1 eq) dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, 5% HCl, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Derivatization Strategies for Biological Library Generation
The this compound scaffold offers several avenues for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). The two primary strategies discussed here are alkylation at the C4 position and hydrolysis of the nitrile to an aldehyde, which can then be further modified.
C4-Alkylation of the Reissert Compound
Alkylation of the Reissert compound anion provides a straightforward method to introduce a variety of substituents at the 4-position of the quinoline ring.
The reaction proceeds through the formation of a stabilized anion by deprotonation of the C4-proton with a strong base. This anion then acts as a nucleophile, attacking an alkyl halide to form the C-C bond.
Caption: C4-Alkylation of the Reissert Compound.
Materials:
-
This compound
-
Sodium hydride (NaH) (60% dispersion in mineral oil) (Caution: Flammable and reacts violently with water!)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Anion Formation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution should become homogeneous.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Hydrolysis to 2-Quinolinecarboxaldehyde Derivatives
Acid-catalyzed hydrolysis of the Reissert compound and its alkylated derivatives provides access to valuable 2-quinolinecarboxaldehyde building blocks. These aldehydes can be further functionalized through various reactions such as reductive amination, Wittig reactions, and condensations.
The hydrolysis is typically carried out in the presence of a strong acid, which protonates the nitrile group, making it more susceptible to nucleophilic attack by water. Subsequent elimination of the benzoyl group and rearomatization yields the aldehyde.
Caption: Acid-Catalyzed Hydrolysis of a Reissert Compound.
Materials:
-
This compound (or its C4-alkylated derivative)
-
Concentrated sulfuric acid (H₂SO₄) (Caution: Corrosive!)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the Reissert compound (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C.
-
Hydrolysis: Carefully add water dropwise to the solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Neutralization: Carefully pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-quinolinecarboxaldehyde derivative.
Data Presentation: Representative Derivatization Yields
The following table summarizes typical yields for the synthesis and derivatization of this compound.
| Compound | Reaction | Yield (%) |
| This compound | Reissert Reaction | 75-85 |
| 4-Methyl-1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile | C4-Alkylation (Methyl Iodide) | 60-70 |
| 4-Benzyl-1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile | C4-Alkylation (Benzyl Bromide) | 65-75 |
| 2-Quinolinecarboxaldehyde | Hydrolysis | 50-60 |
| 4-Methyl-2-quinolinecarboxaldehyde | Hydrolysis | 55-65 |
Biological Screening of Derivatized Compounds
The synthesized library of quinoline derivatives can be screened for a variety of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
General Workflow for Biological Screening
Caption: General workflow for biological screening.
Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Biological Targets and Signaling Pathways
Derivatives of the quinoline scaffold have been shown to interact with a variety of biological targets, leading to the modulation of key signaling pathways involved in disease. For instance, some quinoline derivatives have been found to inhibit topoisomerase, an enzyme crucial for DNA replication in cancer cells. Others may act as kinase inhibitors, interfering with signaling pathways that promote cell proliferation and survival.
Caption: Potential mechanisms of anticancer activity.
Conclusion
The this compound scaffold is a highly valuable starting point for the generation of diverse chemical libraries for biological screening. The derivatization strategies outlined in this application note, including C4-alkylation and hydrolysis to aldehydes, provide robust and versatile methods for creating novel quinoline derivatives. The subsequent biological evaluation of these compounds has the potential to identify lead molecules for the development of new therapeutic agents. By combining systematic synthetic derivatization with comprehensive biological screening, researchers can effectively explore the vast chemical space around the quinoline core to uncover novel drug candidates.
References
-
Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. [Link]
- BenchChem. (n.d.). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]
-
Anwar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6329-6348. [Link]
-
McEwen, W. E., & Cobb, R. L. (1955). The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Chemical Reviews, 55(3), 511–549. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reissert reaction - Wikipedia [en.wikipedia.org]
- 3. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Reissert_reaction [chemeurope.com]
- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
Application Note & Protocol: The Use of Trimethylsilyl Cyanide in Reissert Compound Formation
Abstract
The Reissert reaction is a cornerstone transformation in heterocyclic chemistry, providing a powerful method for the functionalization of nitrogen-containing heterocycles such as quinolines and isoquinolines.[1][2] Classically, this reaction employs alkali metal cyanides, which often leads to heterogeneous reaction mixtures and undesirable side reactions due to the aqueous conditions required. This guide details the modern application of trimethylsilyl cyanide (TMSCN) as a superior cyanide source for the formation of Reissert compounds. We will explore the mechanistic advantages, expanded substrate scope, and provide a detailed, field-proven protocol for researchers in synthetic chemistry and drug development. The use of TMSCN facilitates a homogeneous, anhydrous reaction environment, significantly improving yields, reproducibility, and applicability to sensitive substrates.[3]
Theoretical Background & Mechanistic Insights
The formation of a Reissert compound involves the concomitant addition of an acyl group and a cyanide group across the C=N double bond of a nitrogen heterocycle. The resulting 1-acyl-2-cyano-1,2-dihydro-heterocycle is a versatile synthetic intermediate.
The Classical Reissert Reaction: Limitations
The traditional Reissert reaction, typically using potassium cyanide (KCN) in a biphasic methylene chloride/water system, suffers from several drawbacks:
-
Hydrolysis: The acyl chloride is highly susceptible to hydrolysis in the aqueous phase, reducing the efficiency of the N-acylation step and lowering overall yields.[3]
-
Heterogeneity: The poor solubility of KCN in organic solvents leads to a heterogeneous reaction, which can result in inconsistent reaction rates and reproducibility issues.
-
Safety: The use of solid KCN and the potential for acidification leading to the release of highly toxic hydrogen cyanide (HCN) gas pose significant handling risks.
The TMSCN Advantage: A Homogeneous, Anhydrous Approach
Trimethylsilyl cyanide (TMSCN) emerges as a highly effective alternative that circumvents the limitations of classical methods.[4] Its primary advantages stem from its nature as a volatile, liquid cyanide source that is soluble in common organic solvents.[5]
Key Advantages:
-
Anhydrous Conditions: The reaction can be run in a completely anhydrous environment (e.g., in dry methylene chloride), which prevents the competitive hydrolysis of the acyl chloride, leading to cleaner reactions and higher yields.[3]
-
Homogeneous Reaction: TMSCN is soluble in organic solvents, ensuring a homogeneous reaction mixture for consistent and reproducible results.
-
Enhanced Safety & Handling: While TMSCN is toxic and must be handled with extreme care in a fume hood, as a liquid, it can be transferred and measured more precisely and safely than powdered KCN.[4][5] It readily hydrolyzes to release HCN, so moisture must be rigorously excluded during storage and handling.[5]
-
Mild Reaction Conditions: The reaction typically proceeds smoothly at room temperature, making it suitable for complex or thermally sensitive substrates.
Reaction Mechanism with TMSCN
The reaction proceeds via a two-step mechanism. The process is often facilitated by a catalytic amount of a Lewis acid, such as aluminum chloride (AlCl₃), particularly for less reactive heterocycles.[6][7]
-
N-Acylation: The nitrogen atom of the heterocycle (e.g., isoquinoline) attacks the electrophilic acyl chloride, forming a highly reactive N-acyliminium salt intermediate. This activation step is crucial as it renders the C1 position highly electrophilic.
-
Cyanide Attack: The cyanide nucleophile from TMSCN then attacks the activated C1 position. The trimethylsilyl group is transferred to the oxygen atom of the former carbonyl group, directly yielding the stable Reissert compound.
Caption: Mechanism of TMSCN-mediated Reissert compound formation.
Application Scope and Data
The TMSCN method is versatile and has been successfully applied to a wide range of heterocyclic systems and acylating agents. This includes quinolines, isoquinolines, phthalazines, and even five-membered ring heterocycles like benzothiazole.[7][8]
| Heterocycle | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |
| Isoquinoline | Benzoyl Chloride | AlCl₃ (cat.) | CH₂Cl₂ | 96 | |
| Quinoline | Benzoyl Chloride | AlCl₃ (cat.) | CH₂Cl₂ | 85 | |
| Phthalazine | Benzoyl Chloride | AlCl₃ (cat.) | CH₂Cl₂ | High | [7] |
| Isoquinoline | Trichloroacetyl Chloride | AlCl₃ (cat.) | CH₂Cl₂ | 89 | [3] |
| Benzothiazole | Benzoyl Chloride | None | CH₂Cl₂ | Good | [8] |
Detailed Experimental Protocol
This protocol provides a general and robust method for the synthesis of 2-benzoyl-1,2-dihydroisoquinaldonitrile, a classic Reissert compound.
Materials and Reagents
-
Isoquinoline (freshly distilled or from a new bottle)
-
Benzoyl chloride (freshly distilled or from a new bottle)
-
Trimethylsilyl cyanide (TMSCN) (≥97% purity)
-
Anhydrous aluminum chloride (AlCl₃) (optional, but recommended)
-
Anhydrous Dichloromethane (CH₂Cl₂) (from a solvent purification system or a sealed bottle)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Critical Safety Precautions
WARNING: Trimethylsilyl cyanide is a volatile and highly toxic liquid. It readily hydrolyzes upon contact with moisture (including atmospheric humidity) to release hydrogen cyanide (HCN), a potent poison.[5]
-
All operations involving TMSCN must be performed in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Use syringes and needles that are oven-dried and cooled under an inert atmosphere for all transfers of TMSCN and anhydrous solvents.
-
Prepare a quenching bath (e.g., aqueous bleach and sodium hydroxide solution) to neutralize any residual TMSCN on glassware or in case of a spill.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add isoquinoline (e.g., 5 mmol, 1.0 eq.).
-
Add anhydrous dichloromethane (20 mL) via syringe.
-
If using a catalyst, add a trace amount of anhydrous aluminum chloride (e.g., <0.1 eq.).
-
Seal the flask with a septum and place it under a positive pressure of an inert atmosphere (Nitrogen or Argon).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
While stirring at 0 °C, slowly add benzoyl chloride (e.g., 10 mmol, 2.0 eq.) dropwise via syringe over 5 minutes. A colorful precipitate of the N-acyliminium salt may form.
-
After the addition is complete, add trimethylsilyl cyanide (e.g., 10 mmol, 2.0 eq.) dropwise via syringe.
-
-
Reaction Execution:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 1.5 to 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isoquinoline is consumed.
-
-
Workup and Isolation:
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ solution to quench the reaction. (Perform in hood as HCN may be evolved) .
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash sequentially with water (25 mL), dilute HCl (e.g., 1M, 25 mL), water (25 mL), and finally brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or oil can be purified by washing with cold ethanol or by recrystallization from ethanol to yield the pure Reissert compound as a white solid. Alternatively, purification can be achieved via silica gel column chromatography.
-
Caption: Experimental workflow for TMSCN-based Reissert synthesis.
Conclusion
The utilization of trimethylsilyl cyanide represents a significant advancement in the synthesis of Reissert compounds. It establishes a homogeneous, anhydrous protocol that overcomes the primary deficiencies of classical methods, resulting in higher yields, enhanced safety, and broader applicability. This method is highly recommended for researchers requiring reliable and efficient access to these valuable heterocyclic intermediates for applications in medicinal chemistry, natural product synthesis, and materials science.
References
-
Reissert reaction. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
-
B. C. Uff, S. L. A. D. Chyla, and J. R. Kershaw. (1979). Reissert compound formation with five-membered ring heterocycles using trimethylsilyl cyanide. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Reissert reaction. (n.d.). chemeurope.com. Retrieved January 9, 2024, from [Link]
-
Popp, F. D. (1979). Developments in the Chemistry of Reissert Compounds (1968-1978). Advances in Heterocyclic Chemistry. Available at: [Link]
-
Popp, F. D., & Joydeep, K. (1983). REISSERT COMPOUND STUDIES. LII1. A NEW SYNTHESIS OF REISSERT COMPOUNDS USING TRI-n-BUTYLTIN CYANIDE. ElectronicsAndBooks. Available at: [Link]
-
Reissert Indole Synthesis. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Ruchirawat, S., Phadungkul, N., Chuankamnerdkarn, M., & Thebtaranonth, C. (1974). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. Heterocycles. Available at: [Link]
-
Romero-Hernández, L. L. (2015). Trimethylsilyl Cyanide (TMSCN). Synlett. Available at: [Link]
-
Popp, F. D. (1980). Reissert Compounds Derived From Diazaaromatic Systems. Heterocycles. Available at: [Link]
-
Gassman, P. G., & Talley, J. J. (1988). TRIMETHYLSILYL CYANIDE. Organic Syntheses. Available at: [Link]
-
Advances in the Application of Trimethylsilyl Cyanide for Organic Synthesis. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Trimethylsilyl cyanide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 9, 2024, from [Link]
-
Trimethylsilyl cyanide (TMSCN). (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Trimethylsilyl cyanide. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
-
Wu, J., & Hou, S. (2008). ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Interesting Role of Iodine. ResearchGate. Available at: [Link]
Sources
- 1. Reissert reaction - Wikipedia [en.wikipedia.org]
- 2. Reissert_reaction [chemeurope.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. dl.ndl.go.jp [dl.ndl.go.jp]
- 8. Reissert compound formation with five-membered ring heterocycles using trimethylsilyl cyanide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
Welcome to the technical support center for the synthesis of 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a key Reissert compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable strategies for improving reaction yield and purity. Our approach is grounded in mechanistic principles and validated experimental protocols to ensure reliable and reproducible results.
Introduction to the Reissert Reaction
The synthesis of this compound is a classic example of the Reissert reaction. This reaction involves the treatment of quinoline with benzoyl chloride and a cyanide source to form the corresponding N-acyl-1,2-dihydro-2-cyanoquinoline, also known as a Reissert compound.[1][2][3] These compounds are valuable intermediates in organic synthesis, particularly for the preparation of quinoline derivatives.[1][4]
The reaction proceeds through the formation of a highly reactive N-acylquinolinium intermediate, which is then attacked by the cyanide nucleophile at the 2-position of the quinoline ring.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing detailed explanations and recommended solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields are a frequent challenge in the Reissert reaction, often stemming from suboptimal reaction conditions or the presence of side reactions. Here are the primary factors to consider:
-
Hydrolysis of Benzoyl Chloride: In traditional biphasic systems using aqueous potassium cyanide, the highly reactive benzoyl chloride can be hydrolyzed to benzoic acid.[5] This side reaction consumes the acylating agent and significantly reduces the yield of the desired Reissert compound.
-
Purity of Reagents and Solvents: The presence of moisture or impurities in the starting materials (quinoline, benzoyl chloride) or the solvent can lead to unwanted side reactions and decomposition of the product.
-
Solution: Ensure all reagents are freshly distilled or of high purity. Use anhydrous solvents, and consider drying glassware in an oven before use.[6]
-
-
Inefficient Cyanide Addition: The nucleophilic addition of the cyanide ion to the N-acylquinolinium intermediate is a critical step. Poor solubility of the cyanide salt in the organic phase can limit the reaction rate.
-
Solution: While the traditional method uses a biphasic system to dissolve potassium cyanide in water, the anhydrous TMSCN method provides a homogeneous reaction environment, leading to more efficient cyanide delivery.[5]
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate of both the desired reaction and competing side reactions.
-
Solution: Maintain the reaction at a controlled temperature. The reaction is often run at room temperature, but gentle cooling or heating may be necessary depending on the specific conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
Q2: I'm observing the formation of a significant amount of benzoic acid as a byproduct. How can I prevent this?
The formation of benzoic acid is a direct result of the hydrolysis of benzoyl chloride. This is particularly problematic when using the classical Reissert conditions with an aqueous cyanide solution.
-
Primary Cause: Reaction of benzoyl chloride with water.
-
Recommended Action: As detailed in the previous question, switching to an anhydrous system using trimethylsilyl cyanide (TMSCN) is the most effective way to eliminate this side reaction.[5] If you must use the biphasic method, ensure vigorous stirring to maximize the interfacial reaction between the organic and aqueous layers, which can favor the reaction with the N-acylquinolinium intermediate over hydrolysis.
Q3: The purification of my crude product is difficult, and I'm losing a lot of material during this step. What are the best practices for purification?
Purification of this compound can be challenging due to the potential for decomposition and the presence of closely-related impurities.
-
Recommended Purification Method: Recrystallization is the preferred method for purifying the crude product.
-
Solvent Selection: Ethyl acetate is a commonly used and effective solvent for recrystallization.[7] The crude product can be dissolved in boiling ethyl acetate, filtered hot to remove any insoluble impurities, and then allowed to cool slowly to form well-defined crystals.
-
Alternative Solvents: A mixture of ethyl acetate and hexane can also be effective for recrystallization.[7]
-
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. However, be aware that the product can be sensitive to acidic conditions, so it is advisable to use a neutral solvent system.
Q4: Can a catalyst be used to improve the reaction rate and yield?
Yes, the use of a catalyst can be beneficial, particularly in the anhydrous Reissert reaction.
-
Catalyst of Choice: A catalytic amount of a Lewis acid, such as aluminum chloride (AlCl₃), has been shown to be effective in promoting the reaction between quinoline, benzoyl chloride, and TMSCN.[5] The catalyst activates the benzoyl chloride, facilitating the formation of the N-acylquinolinium intermediate.
-
General Principle: Catalysts work by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.[8][9] It's important to note that a catalyst does not change the equilibrium position of a reversible reaction but helps it reach equilibrium faster.[8][10]
Experimental Protocols
Protocol 1: Optimized Anhydrous Synthesis of this compound
This protocol utilizes trimethylsilyl cyanide under anhydrous conditions to maximize yield and minimize side reactions.[5]
Materials:
-
Quinoline (freshly distilled)
-
Benzoyl chloride (freshly distilled)
-
Trimethylsilyl cyanide (TMSCN)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add quinoline (1.0 eq) and anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous aluminum chloride (e.g., 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trimethylsilyl cyanide (1.2 eq) to the reaction mixture.
-
Add benzoyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by passing it through a short column of silica gel to remove the aluminum salts, followed by recrystallization from ethyl acetate.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Traditional Biphasic Method | Optimized Anhydrous Method | Rationale for Optimization |
| Cyanide Source | Potassium Cyanide (KCN) in water | Trimethylsilyl Cyanide (TMSCN) | TMSCN is soluble in organic solvents, enabling a homogeneous reaction and avoiding hydrolysis of benzoyl chloride.[5] |
| Solvent System | Dichloromethane / Water | Anhydrous Dichloromethane | Anhydrous conditions prevent the formation of benzoic acid as a byproduct.[5] |
| Catalyst | None | Catalytic Aluminum Chloride (AlCl₃) | A Lewis acid catalyst activates the benzoyl chloride, accelerating the reaction.[5] |
| Typical Yield | Moderate to low | High (e.g., 89%)[5] | The optimized conditions minimize side reactions and promote the desired product formation. |
| Work-up | Aqueous work-up to remove KCN | Simple filtration through silica gel to remove catalyst, followed by an aqueous wash. | The anhydrous method often leads to a cleaner crude product, simplifying purification. |
Visualizations
Diagram 1: Reaction Mechanism of the Reissert Synthesis
Caption: The Reissert reaction mechanism.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
- Grokipedia. (2026, January 7). Reissert reaction.
- Cambridge University Press. Reissert Reaction.
- Wikipedia. Reissert reaction.
- chemeurope.com. Reissert reaction.
- Ruchirawat, S., Phadungkul, N., & Chuankamnerdkarn, M.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- ResearchGate.
- Role of solvent in chemical reactions.
- ResearchGate. NL‐effect study of 1 in the Reissert reaction of quinoline with a silylketene acetal as nucleophile.
- Organic Syntheses Procedure. ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES.
- Reddit. catalysts increasing yield in reversible reactions (?) : r/chemistry.
- Quora. Does a catalyst change the yield of a product in a reaction?.
- Pearson. What is the role of a solvent in a chemical reaction?.
- What Is The Role Of A Solvent In A Chemical Reaction?.
- ResearchGate. Optimization of the Reaction Conditions for the Synthesis of.
- Journal of the Chemical Society C. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine.
- ResearchGate.
- Chemistry LibreTexts. (2023, June 30).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Reissert reaction - Wikipedia [en.wikipedia.org]
- 3. Reissert_reaction [chemeurope.com]
- 4. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
Technical Support Center: Synthesis of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
Welcome to the technical support center for the synthesis of 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Reissert-Henze reaction to synthesize this valuable intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your synthesis, minimize side product formation, and ensure the integrity of your results.
Conceptual Overview: The Reissert-Henze Reaction
The synthesis of this compound is a classic example of the Reissert-Henze reaction. This reaction involves the treatment of quinoline with benzoyl chloride and a cyanide source, typically potassium cyanide or trimethylsilyl cyanide.[1] The reaction proceeds through the formation of a highly reactive N-benzoylquinolinium intermediate, which is then attacked by the cyanide nucleophile at the C2 position of the quinoline ring.[1] While this reaction is generally robust, several side reactions can occur, leading to a decrease in yield and contamination of the desired product. This guide will focus on identifying, understanding, and mitigating these common side products.
Diagram: The Reissert-Henze Reaction for this compound
Caption: The core pathway of the Reissert-Henze reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.
FAQ 1: My reaction yield is low, and I observe a significant amount of a white crystalline solid that is not my desired product. What could this be?
Answer: A common side product in the Reissert-Henze reaction is the formation of hydrolysis products, primarily quinaldic acid and benzaldehyde . This is particularly prevalent when using aqueous potassium cyanide.
Causality: The N-benzoylquinolinium intermediate is susceptible to hydrolysis, especially in the presence of water. The intermediate can react with water instead of the cyanide ion, leading to the formation of N-benzoyl-2-hydroxy-1,2-dihydroquinoline, which then rearranges and hydrolyzes to yield quinaldic acid and benzaldehyde.[2]
Troubleshooting Steps:
-
Minimize Water Content: The most critical step is to reduce the amount of water in the reaction.
-
Anhydrous Conditions: If possible, switch to anhydrous conditions using trimethylsilyl cyanide (TMSCN) in a dry aprotic solvent like dichloromethane or acetonitrile.[1] This significantly reduces the likelihood of hydrolysis.
-
Phase-Transfer Catalysis: If using potassium cyanide, a two-phase system (e.g., dichloromethane/water) with a phase-transfer catalyst can be employed to facilitate the reaction at the interface, potentially reducing bulk hydrolysis of the intermediate.
-
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired cyanide addition over hydrolysis. However, this may also slow down the primary reaction rate.
-
Order of Addition: Adding the benzoyl chloride slowly to the mixture of quinoline and the cyanide source can help to maintain a low concentration of the reactive N-benzoylquinolinium intermediate, thereby reducing its opportunity to react with any residual water.
Experimental Protocol for Anhydrous Reissert-Henze Reaction:
| Step | Procedure |
| 1. | Under an inert atmosphere (e.g., nitrogen or argon), dissolve quinoline in anhydrous dichloromethane. |
| 2. | Cool the solution to 0°C in an ice bath. |
| 3. | Add trimethylsilyl cyanide (TMSCN) dropwise to the stirred solution. |
| 4. | Slowly add benzoyl chloride to the reaction mixture while maintaining the temperature at 0°C. |
| 5. | Allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC). |
| 6. | Quench the reaction with a saturated aqueous solution of sodium bicarbonate. |
| 7. | Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 8. | Purify the crude product by recrystallization or column chromatography. |
Diagram: Formation of Hydrolysis Side Products
Caption: The pathway for the formation of hydrolysis byproducts.
FAQ 2: My product appears to be unstable and decomposes upon standing or during purification, often turning a darker color. What is happening?
Answer: The desired product, this compound, is a dihydroquinoline derivative and can be susceptible to oxidation , leading to the formation of the corresponding aromatic quinoline species, 2-cyanoquinoline , and benzoic acid.
Causality: 1,2-Dihydroquinolines can be oxidized to their more stable aromatic quinoline counterparts.[3] This oxidation can occur upon exposure to air (autoxidation), particularly in the presence of light or trace metal impurities. The basic conditions sometimes used during workup can also promote this oxidation.
Troubleshooting Steps:
-
Inert Atmosphere: Handle the purified product under an inert atmosphere as much as possible to minimize contact with atmospheric oxygen.
-
Avoid Prolonged Exposure to Air and Light: Store the product in a dark, cool place, preferably under nitrogen or argon.
-
Careful Purification:
-
Minimize Heat: During purification by recrystallization, avoid prolonged heating.
-
Column Chromatography: If using column chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent to prevent acid-catalyzed decomposition or oxidation on the stationary phase.
-
-
Prompt Use: It is advisable to use the synthesized this compound in subsequent reactions as soon as possible after its preparation and purification.
Data on Potential Oxidation Product:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2-Cyanoquinoline | C₁₀H₆N₂ | 154.17 | Crystalline solid |
Diagram: Oxidation of the Reissert Compound
Caption: The oxidation pathway of the desired product.
FAQ 3: I have unreacted starting materials (quinoline and benzoyl chloride) in my final product mixture. How can I improve the conversion?
Answer: Incomplete conversion can be due to several factors, including insufficient reaction time, suboptimal temperature, or deactivation of reagents.
Causality: The Reissert-Henze reaction, like many organic reactions, is subject to kinetic and thermodynamic controls. If the reaction conditions are not optimal, the reaction may not proceed to completion. The presence of impurities in the starting materials can also inhibit the reaction.
Troubleshooting Steps:
-
Purity of Reagents: Ensure that the quinoline and benzoyl chloride are of high purity. Distill quinoline and benzoyl chloride if necessary.
-
Reaction Time and Temperature:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Continue the reaction until the starting materials are consumed.
-
Temperature Optimization: If the reaction is sluggish at room temperature, gentle heating may be required. However, be mindful that higher temperatures can also promote the formation of side products. A careful balance is necessary.
-
-
Stoichiometry of Reagents: While a slight excess of benzoyl chloride and the cyanide source is often used, a large excess may lead to the formation of other byproducts. Ensure accurate measurement of your reagents.
-
Efficient Stirring: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.
FAQ 4: I have noticed the formation of a pungent-smelling byproduct, especially when the reaction is run under anhydrous conditions. What could it be?
Answer: Under anhydrous conditions, particularly with an excess of benzoyl chloride and a cyanide source, there is a possibility of forming benzoyl cyanide .
Causality: Benzoyl chloride can react directly with the cyanide source to produce benzoyl cyanide.[4] This is a competing reaction to the desired formation of the N-benzoylquinolinium intermediate. Benzoyl cyanide is a lachrymator and has a characteristic pungent odor.
Troubleshooting Steps:
-
Control Stoichiometry: Use a carefully controlled stoichiometry of benzoyl chloride, ideally not in large excess.
-
Order of Addition: As mentioned previously, the slow addition of benzoyl chloride to the mixture of quinoline and the cyanide source can favor the desired reaction pathway.
-
Purification: Benzoyl cyanide can typically be removed during aqueous workup and subsequent purification steps like recrystallization or column chromatography.
Data on Benzoyl Cyanide:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Benzoyl Cyanide | C₈H₅NO | 131.13 | 206-208 |
Summary of Key Troubleshooting Points
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield, Presence of White Solids | Hydrolysis of the N-benzoylquinolinium intermediate | Use anhydrous conditions (TMSCN), minimize water, control temperature. |
| Product Instability, Darkening | Oxidation of the 1,2-dihydroquinoline product | Handle under inert atmosphere, store in a dark and cool place, purify carefully. |
| Incomplete Reaction | Impure reagents, insufficient reaction time/temperature | Purify starting materials, monitor reaction by TLC, optimize time and temperature. |
| Pungent Odor, Anhydrous Conditions | Formation of benzoyl cyanide | Control stoichiometry, slow addition of benzoyl chloride. |
References
-
Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. [Link]
-
Grokipedia. (2026). Reissert reaction. [Link]
-
Cobb, R. L., & McEwen, W. E. (1955). Mechanism of the Acid-catalyzed Hydrolysis of Reissert Compounds. Journal of the American Chemical Society, 77(19), 5042–5048. [Link]
-
Rozwadowska, M. D., & Brozda, D. (1980). Air oxidation of Reissert compounds. Canadian Journal of Chemistry, 58(12), 1239-1243. [Link]
Sources
stability and degradation of 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile
An invaluable intermediate in organic synthesis, 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a classic Reissert compound, is instrumental for the synthesis of various quinoline derivatives.[1][2] However, its utility is intrinsically linked to its stability. Degradation not only reduces the yield of desired products but can also introduce impurities that complicate purification and analysis. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the stability challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a type of Reissert compound, formed by the reaction of quinoline with benzoyl chloride and a cyanide source, such as potassium cyanide.[2][3] These compounds are prized synthetic intermediates because they can be hydrolyzed to produce quinaldic acids or aldehydes, and they serve as precursors for a variety of quinoline and isoquinoline derivatives used in medicinal chemistry and materials science.[1][4]
The stability concern arises from the compound's inherent reactivity. The dihydroquinoline ring is susceptible to various degradation pathways, primarily hydrolysis and oxidation, which can be catalyzed by acid, base, light, or heat.[5][6] This degradation can occur during synthesis, purification, storage, or in the course of a subsequent reaction, leading to low yields and product contamination.
Q2: What are the primary degradation pathways for this Reissert compound?
A2: The major degradation pathways are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: This is the most common degradation route. The N-acyl group can be cleaved under acidic or basic conditions.[1][3] Acid-catalyzed hydrolysis typically regenerates the quinoline and can yield benzoic acid and other products.[1] Base-catalyzed hydrolysis can also lead to the cleavage of the benzoyl group.
-
Oxidation: The dihydroquinoline ring is susceptible to oxidation, which can lead to the re-aromatization of the ring to form a quinolinium salt, or the formation of other oxidized byproducts. This can be accelerated by air (oxygen), especially in the presence of light or metal catalysts.
-
Photodegradation: Dihydroquinolines can be sensitive to light.[5] Irradiation, particularly with UV light, can provide the energy to initiate degradation through radical mechanisms or promote oxidation, leading to complex product mixtures.[7][8]
Caption: Primary degradation pathways for this compound.
Q3: How should I properly store this compound to ensure its long-term stability?
A3: Proper storage is critical to prevent degradation. The following conditions are recommended based on general principles for handling reactive organic compounds.[9]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C) or Cold (-20 °C) | Slows down the rate of all chemical degradation reactions, including hydrolysis and oxidation.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation. |
| Light | Amber Vial or Dark Location | Protects the compound from light-induced degradation (photolysis).[8] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis by minimizing exposure to atmospheric moisture. |
| Purity | High Purity | Impurities, such as residual acid or base from synthesis, can act as catalysts for degradation. |
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound.
Problem 1: My reaction yield is consistently low when using the Reissert compound.
-
Possible Cause: The compound is degrading either in the storage container or during the reaction setup.
-
Troubleshooting Steps:
-
Verify Compound Purity: Before use, run a quick analytical test (TLC, ¹H NMR) to confirm the purity of your starting material. If degradation is observed, repurify the compound.
-
Ensure Anhydrous Conditions: Reissert compounds can be sensitive to moisture.[1] Use freshly dried solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
-
Check Reagent Compatibility: Ensure that other reagents or catalysts in your reaction are not promoting degradation. For example, strong acids or bases can catalyze hydrolysis.[6] If your reaction requires acidic or basic conditions, consider if the Reissert compound is stable under those specific conditions by running a small-scale control experiment.
-
Control Reaction Temperature: If the reaction is run at elevated temperatures, thermal decomposition may be a contributing factor.[11] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Problem 2: I observe new, unexpected spots on my TLC plate after aqueous workup.
-
Possible Cause: The compound is degrading upon contact with the acidic or basic aqueous solutions used during the workup.[12]
-
Troubleshooting Steps:
-
Perform a Stability Test: Dissolve a small amount of your purified Reissert compound in a vial with the reaction solvent. Spot it on a TLC plate. Then, add the aqueous solution you plan to use for the workup (e.g., saturated NaHCO₃, dilute HCl). Stir for 15-30 minutes, then spot on the same TLC plate and compare. If new spots appear, your compound is not stable to the workup conditions.
-
Modify the Workup:
-
If sensitive to acid, use a milder base like saturated sodium bicarbonate instead of stronger bases.
-
If sensitive to base, use a milder acid like saturated ammonium chloride or simply wash with brine.
-
Minimize contact time with the aqueous layer and work quickly at low temperatures (e.g., in an ice bath).
-
Consider a non-aqueous workup if possible, such as direct filtration through a plug of silica gel.
-
-
Problem 3: My purified, solid Reissert compound has changed color (e.g., from white to yellow/brown) over time.
-
Possible Cause: This is a strong indicator of degradation, likely due to slow oxidation or photodegradation.
-
Troubleshooting Steps:
-
Re-evaluate Storage Conditions: Review the recommended storage conditions in the table above. Ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature.
-
Check for Purity: The presence of trace impurities can sometimes accelerate degradation. Consider re-purifying the material.
-
Limit Air Exposure: When weighing out the compound, do so quickly to minimize its exposure to air and moisture. Purge the container with an inert gas before re-sealing.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to proactively identify potential degradation products and determine the stability of the Reissert compound under various stress conditions.
Caption: Workflow for a forced degradation study of the Reissert compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water (1:1).
-
Stress Conditions: Aliquot the stock solution into five separate, clearly labeled amber vials.
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidative: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of ~3% H₂O₂.
-
Thermal: Place the vial in a temperature-controlled oven at 60 °C.
-
Photolytic: Place the vial in a photostability chamber under a UV lamp. Include a control sample wrapped in aluminum foil to serve as a dark control.
-
-
Incubation and Sampling: Store all samples (except thermal and photolytic) at room temperature. Take aliquots from each vial at specified time points (e.g., 0, 4, 8, 24, 48 hours).
-
Analysis: Analyze each sample immediately by a suitable method, such as HPLC or TLC.
-
TLC: Use a mobile phase that gives good separation between the parent compound and any new spots (e.g., ethyl acetate/hexanes). Visualize under a UV lamp.
-
HPLC: Use a reverse-phase C18 column with a gradient of water and acetonitrile. Monitor the disappearance of the parent peak and the appearance of new peaks.
-
-
Interpretation: Compare the chromatograms or TLC plates over time. A significant decrease in the parent compound's peak area or the appearance of new peaks indicates degradation under that specific stress condition. This allows you to predict which conditions to avoid during reactions and workups.
References
-
Cobb, R. L., & McEwen, W. E. (1955). Mechanism of the Acid-catalyzed Hydrolysis of Reissert Compounds. Journal of the American Chemical Society, 77(19), 5042. Available at: [Link]
- Grokipedia. (2026). Reissert reaction.
-
RSC Publishing. (n.d.). Photochemical reactions of 1,2-dihydroquinolines. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
chemeurope.com. (n.d.). Reissert reaction. Available at: [Link]
-
Cambridge University Press. (n.d.). Reissert Reaction. In Name Reactions in Organic Synthesis. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
RSC Publishing. (n.d.). Rearrangement reactions of a Reissert compound chlorohydrin. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Kochany, J. (1994). Photodegradation of quinoline in water. ResearchGate. Available at: [Link]
-
ResearchGate. (2019). Theory of solid-state thermal decomposition reactions. Available at: [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Available at: [Link]
-
Wikipedia. (n.d.). Thermal decomposition. Available at: [Link]
-
NIH. (2023). Thermal decomposition behavior of casting raw materials under different atmospheres and temperatures. PMC. Available at: [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Available at: [Link]
-
ResearchGate. (2017). Degradation Pathway. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Reissert_reaction [chemeurope.com]
- 3. Reissert reaction - Wikipedia [en.wikipedia.org]
- 4. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Photochemical reactions of 1,2-dihydroquinolines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
Reissert Reaction Optimization: A Technical Support Guide
Welcome to the technical support center for the Reissert reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Reissert reaction conditions and troubleshoot common experimental hurdles. Here, we will delve into the intricacies of this powerful reaction, moving beyond simple protocols to explain the "why" behind the "how."
The Reissert reaction is a versatile method for the functionalization of quinolines, isoquinolines, and other similar nitrogen-containing heterocycles.[1][2][3] The classic reaction involves the treatment of a quinoline or isoquinoline with an acid chloride and a cyanide source, typically potassium cyanide (KCN), to form a Reissert compound.[1][2][4] These intermediates are valuable precursors for the synthesis of a wide range of molecules, including aldehydes and carboxylic acids.[1][4]
This guide is structured to address specific issues you may encounter, providing clear, actionable solutions grounded in chemical principles.
Troubleshooting Common Issues
Here we address some of the most common challenges encountered during the Reissert reaction, offering insights and practical solutions to get your synthesis back on track.
Low or No Product Yield
One of the most frequent frustrations in any synthesis is a low yield of the desired product. In the context of the Reissert reaction, several factors can contribute to this issue.
Frequently Asked Questions (FAQs): Low Yield
Q1: My reaction is not proceeding, or the yield of my Reissert compound is very low. What are the likely causes?
A1: Several factors can lead to a low yield. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity of your starting materials. The quinoline or isoquinoline should be free of impurities. The acid chloride should be freshly prepared or purified, as it can hydrolyze over time. The cyanide source (e.g., KCN) should be dry.[5][6]
-
Solvent Purity: The solvent, typically a biphasic system of a non-polar organic solvent like methylene chloride and water, must be of high purity and appropriately dried if a non-aqueous variant is used.[4][5]
-
Reaction Conditions: The classical Reissert reaction is often run at room temperature. However, gentle heating may be necessary for less reactive substrates.[5] Conversely, for highly reactive substrates, cooling might be required to prevent side reactions.
-
Inefficient Mixing: In a biphasic reaction, vigorous stirring is crucial to ensure efficient mass transfer between the aqueous and organic layers.[5]
-
Order of Addition: The order in which reagents are added can be critical. Typically, the acid chloride is added to the mixture of the heterocycle and the cyanide source.[5]
Q2: I suspect my acid chloride has degraded. How can I address this?
A2: Acid chlorides are susceptible to hydrolysis. It is best to use freshly distilled or purchased acid chloride. If you suspect degradation, you can check its purity by IR spectroscopy (looking for the characteristic C=O stretch) or by quenching a small sample with an alcohol and analyzing the resulting ester by NMR.
Q3: Can the nature of the acylating agent affect the yield?
A3: Absolutely. While benzoyl chloride is a common choice, other acid chlorides or even sulfonyl chlorides can be used.[3][7] The electronic and steric properties of the acylating agent can influence the rate and efficiency of the initial N-acylation step. For example, electron-withdrawing groups on the acyl chloride can increase its reactivity.
Formation of Side Products
The appearance of unexpected spots on your TLC plate is a clear indicator of side reactions. Understanding the potential side reactions in the Reissert reaction is key to mitigating them.
Frequently Asked Questions (FAQs): Side Reactions
Q1: I am observing multiple products in my reaction mixture. What are the common side reactions?
A1: The primary side reactions in the Reissert reaction often involve the cyanide nucleophile or the Reissert compound itself.
-
Hydrolysis of the Reissert Compound: The Reissert compound can be sensitive to both acidic and basic conditions, leading to hydrolysis back to the starting materials or to the formation of quinaldic acid or isoquinaldic acid.[1][4] Careful control of pH during work-up is essential.
-
Cannizzaro-type Reactions: Under certain conditions, especially with unhindered aldehydes formed in situ from the hydrolysis of the Reissert compound, Cannizzaro-type disproportionation reactions can occur.
-
Further Reactions of the Reissert Anion: The Reissert compound has an acidic proton at the C-2 position, which can be deprotonated to form an anion. This anion can participate in various subsequent reactions, which may be desired or undesired depending on the synthetic goal.[4][8]
Q2: How can I minimize the formation of these side products?
A2: To minimize side product formation, consider the following:
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.[5]
-
Temperature Control: Maintaining the optimal reaction temperature is crucial. Overheating can lead to decomposition and side reactions.[5]
-
Careful Work-up: The work-up procedure should be performed promptly and at a low temperature if the product is sensitive. Washing with a saturated sodium bicarbonate solution can help neutralize any excess acid.[9]
Difficulties with Work-up and Purification
Even with a successful reaction, isolating the pure Reissert compound can be challenging.
Frequently Asked Questions (FAQs): Work-up and Purification
Q1: My product seems to be water-soluble, and I'm losing it during the aqueous work-up. What can I do?
A1: If your Reissert compound has polar functional groups, it may have some solubility in the aqueous layer. To minimize loss:
-
Back-extraction: After the initial separation, extract the aqueous layer multiple times with your organic solvent to recover any dissolved product.[9]
-
Salting Out: Adding a saturated solution of sodium chloride (brine) during the work-up can decrease the solubility of your organic product in the aqueous layer.[9]
Q2: I'm having trouble removing the unreacted starting materials and byproducts during purification. Any suggestions?
A2: Column chromatography is the most common method for purifying Reissert compounds.
-
Solvent System Optimization: Carefully select the solvent system for your column. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Use TLC to find the optimal ratio that provides good separation between your product and impurities.
-
Alternative Purification Methods: If chromatography is not effective, consider recrystallization. Finding a suitable solvent or solvent mixture for recrystallization can sometimes yield a highly pure product.
Experimental Protocols & Data
To provide a practical context, here are some representative experimental conditions and data.
Table 1: General Reissert Reaction Conditions
| Parameter | Recommended Conditions | Notes |
| Substrate | Quinoline or Isoquinoline | Substituted derivatives can also be used. |
| Acylating Agent | Benzoyl Chloride (or other acid chlorides) | Typically 1.1-1.5 equivalents. |
| Cyanide Source | Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN) | KCN is used in a biphasic system; TMSCN can be used in anhydrous conditions.[4][8] |
| Solvent | Dichloromethane/Water (for KCN) or Anhydrous Dichloromethane (for TMSCN) | The biphasic system is classic; anhydrous conditions can be milder. |
| Temperature | 0 °C to Room Temperature | Can be adjusted based on substrate reactivity. |
| Reaction Time | 1 to 24 hours | Monitored by TLC. |
Standard Protocol for the Synthesis of a Reissert Compound
-
To a vigorously stirred solution of the quinoline (1.0 eq.) in a mixture of dichloromethane and water (1:1), add potassium cyanide (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.2 eq.) dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Reissert Reaction
To better understand the process, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.
The Reissert Reaction Mechanism
Caption: The mechanism of the Reissert reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the Reissert reaction.
References
-
Wikipedia. Reissert reaction. [Link]
-
chemeurope.com. Reissert reaction. [Link]
-
ResearchGate. Reissert reaction | Request PDF. [Link]
-
Wikipedia (German). Reissert-Reaktion. [Link]
-
Grokipedia. Reissert reaction. [Link]
-
Cambridge University Press. Reissert Reaction. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: I Cant Reproduce an Earlier Experiment!. [Link]
-
University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
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Technical Support Center: Troubleshooting Diastereoselectivity in Asymmetric Reissert Reactions
Welcome to the technical support center for asymmetric Reissert reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in this powerful synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a Reissert reaction and what are Reissert compounds?
The Reissert reaction is a classic organic transformation that involves the reaction of a quinoline or isoquinoline with an acid chloride and a cyanide source, typically potassium cyanide or trimethylsilyl cyanide (TMSCN).[1][2] This reaction yields N-acyl-1,2-dihydro-2-cyanoquinolines or isoquinolines, which are known as Reissert compounds.[1][2] These compounds are versatile synthetic intermediates, particularly useful for the synthesis of various heterocyclic compounds, including biologically important alkaloids.[3] Acid-catalyzed hydrolysis of Reissert compounds can produce aldehydes, providing a method to convert acid chlorides to their corresponding aldehydes.[1]
Q2: What is an asymmetric Reissert reaction and why is diastereoselectivity important?
An asymmetric Reissert reaction is a variation that employs a chiral catalyst to control the stereochemical outcome of the cyanide addition, leading to the formation of chiral Reissert compounds.[3] When the substrate already contains a stereocenter, or when the reaction creates a new stereocenter in a molecule that is already chiral, the reaction can produce diastereomers.[4] Diastereoselectivity refers to the preferential formation of one diastereomer over another.[5][6] Achieving high diastereoselectivity is crucial in drug development and total synthesis, as different diastereomers can have vastly different biological activities and physical properties.
Q3: How does a chiral catalyst induce stereoselectivity in a Reissert-type reaction?
Chiral catalysts, such as bifunctional Lewis acid-Lewis base catalysts, play a critical role in controlling the stereochemical outcome.[3][7] The catalyst can simultaneously activate both the substrate (the acyl quinolinium or isoquinolinium ion) and the nucleophile (TMSCN).[3][7] This dual activation occurs within a chiral environment, forcing the nucleophilic attack to occur from a specific face of the electrophile. Furthermore, the catalyst can differentiate between conformational isomers (s-trans/s-cis) of the reactive acyl intermediate, which could otherwise lead to the formation of opposite enantiomers.[3][7] By favoring one conformation and directing the nucleophilic attack, the catalyst dictates the absolute configuration of the newly formed stereocenter.
Troubleshooting Guide: Low Diastereoselectivity
Q4: My asymmetric Reissert reaction is showing low diastereoselectivity (low dr). What are the most likely causes?
Low diastereoselectivity in an asymmetric Reissert reaction can stem from several factors, often related to the catalyst, reaction conditions, or the substrates themselves. Here are the primary areas to investigate:
-
Catalyst-Related Issues:
-
Suboptimal Catalyst Choice: The selected chiral catalyst or ligand may not be ideal for your specific substrate.[8]
-
Catalyst Decomposition: Reissert reaction intermediates, such as acid halides, can be highly reactive and may decompose the catalyst.[3]
-
Incorrect Catalyst Loading: Both too high and too low concentrations of the catalyst can negatively impact stereoselectivity.[4]
-
-
Reaction Condition Issues:
-
Suboptimal Temperature: Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower selectivity.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stability of the transition states and even reverse diastereoselectivity.[9][10][11]
-
Concentration of Reactants: High concentrations of the reactive acyl quinolinium intermediate can promote a non-catalyzed, racemic background reaction.[3][7]
-
-
Substrate and Reagent Issues:
-
Substrate Structure: The electronic and steric properties of the quinoline/isoquinoline and the acylating agent have a profound effect on selectivity.[12] Electron-rich quinolines, for instance, tend to give better yields and enantioselectivities.[12]
-
Purity of Reagents: Impurities in the starting materials or reagents can interfere with the catalyst or the desired reaction pathway.[4]
-
Presence of Water: Many catalysts used in asymmetric synthesis are sensitive to moisture.[4]
-
Q5: How can I systematically improve the diastereomeric ratio (dr) of my reaction?
A systematic approach is key to optimizing diastereoselectivity. Below is a step-by-step guide to troubleshoot and enhance the dr of your asymmetric Reissert reaction.
The choice of catalyst is paramount. If you are observing poor selectivity, consider screening a panel of different chiral ligands or catalyst systems.
-
Protocol for Catalyst Screening:
-
Set up a series of small-scale parallel reactions.
-
In each reaction, use a different chiral catalyst or ligand while keeping all other parameters (substrate, reagents, solvent, temperature, and concentration) constant.
-
Ensure all reactions are performed under strictly anhydrous and inert conditions.
-
After a set reaction time, quench the reactions and analyze the diastereomeric ratio of the crude product using a suitable analytical technique (e.g., chiral HPLC, GC, or NMR with a chiral shift reagent).
-
Compare the dr values to identify the most promising catalyst system for your substrate.
-
Lowering the reaction temperature is a common and effective strategy to enhance stereoselectivity.
-
Protocol for Temperature Optimization:
-
Using the best catalyst identified in Step 1, set up a series of reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, and -78 °C).
-
Monitor the reaction progress at each temperature, as lower temperatures will generally slow down the reaction rate.
-
Analyze the dr of the product from each reaction to determine the optimal temperature that balances selectivity and reaction time.
-
| Temperature (°C) | Diastereomeric Ratio (dr) | Reaction Time (h) |
| 25 (RT) | 60:40 | 4 |
| 0 | 75:25 | 12 |
| -20 | 88:12 | 24 |
| -40 | 95:5 | 48 |
| -78 | >98:2 | 72 |
| A hypothetical example of temperature effects on diastereoselectivity. |
The solvent can have a dramatic effect on the diastereoselectivity by influencing the conformation of the transition state.[9][10]
-
Protocol for Solvent Screening:
-
Set up reactions using a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
It has been observed that less polar solvents can sometimes lead to better enantioselectivity in Reissert-type reactions.[3][7]
-
Maintain the optimal catalyst and temperature from the previous steps.
-
Analyze the dr for each solvent to identify the medium that provides the highest selectivity.
-
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (dr) |
| Toluene | 2.4 | 95:5 |
| Dichloromethane | 8.9 | 90:10 |
| Tetrahydrofuran (THF) | 7.5 | 82:18 |
| Acetonitrile | 37.5 | 65:35 |
| A hypothetical example of solvent effects on diastereoselectivity. |
The structure of your starting materials can be a powerful tool for controlling stereoselectivity.
-
Varying the Acylating Agent: The steric and electronic nature of the acid chloride can influence the transition state. Experiment with different acylating agents (e.g., benzoyl chloride, 2-furoyl chloride, acetyl chloride). Using a less reactive acylating agent, such as 2-furoyl chloride, can sometimes improve enantioselectivity by lowering the concentration of the reactive acyl quinolinium intermediate.[3][7]
-
Substrate-Directed Control: If your substrate has existing functional groups, they may be able to direct the stereochemical outcome of the reaction.[13][14][15][16] Consider how these groups might interact with the catalyst or reagents.
-
Controlling Reactant Concentration: Slowly adding the acid chloride to the reaction mixture can help to keep the concentration of the highly reactive acyl quinolinium intermediate low, thus minimizing the non-catalyzed background reaction.[3][7]
Visualizing the Path to Success
To aid in your troubleshooting efforts, the following diagrams illustrate key concepts and workflows.
Caption: Catalytic cycle of an asymmetric Reissert reaction.
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
References
- Grokipedia. (2026, January 7). Reissert reaction.
- Takamura, M., Funabashi, K., Kanai, M., & Shibasaki, M. (2000). Asymmetric Reissert-type Reaction Promoted by Bifunctional Catalyst. Journal of the American Chemical Society, 122(26), 6327–6328.
- Horváth, A., & Farkas, G. (2017). Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. Catalysis Science & Technology, 7(23), 5446-5473.
- Takamura, M., Funabashi, K., Kanai, M., & Shibasaki, M. (2000). Asymmetric Reissert-type Reaction Promoted by Bifunctional Catalyst.
- Takamura, M., Funabashi, K., Kanai, M., & Shibasaki, M. (2001). Catalytic Enantioselective Reissert-Type Reaction: Development and Application to the Synthesis of a Potent NMDA Receptor Antagonist (−)-L-689,560. Journal of the American Chemical Society, 123(27), 6801–6808.
- Wikipedia. (n.d.). Reissert indole synthesis.
- Kang, Y. N. (2021). Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds. APS Ohio-Region Section Spring 2021 Meeting.
- BenchChem. (2025). Technical Support Center: Asymmetric Synthesis Reactions.
- Wikipedia. (n.d.). Reissert reaction.
- Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 733-750.
- Dang, G., Xia, M., & Zhang, W. (2021). Optimization of Diastereoselectivity.
- ResearchGate. (n.d.). Asymmetric Reissert‐type reactions.
- University of B
- National Institutes of Health. (n.d.). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes.
- ResearchGate. (2025, August 7). Solvent effects on stereoselectivity: More than just an environment.
- Royal Society of Chemistry. (n.d.). Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths.
- Wiley Online Library. (n.d.). Reissert Reaction.
- SlideShare. (n.d.). Asymmetric reactions_synthesis.
- PubMed. (2018, April 11).
- American Physical Society. (2021). Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds.
- Michigan State University. (n.d.). Asymmetric Induction.
- Fiveable. (n.d.). Diastereoselectivity Definition.
- YouTube. (2021, March 17).
- Study.com. (n.d.). Diastereoselectivity: Definition, Mechanism & Example.
- MDPI. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Diastereoselective Synthesis.
- Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions.
- PubMed. (2016, July 21).
- YouTube. (2017, September 4). Stereospecific and Stereoselective Reactions and Asymmetric Synthesis (Elementary Idea).
- National Institutes of Health. (n.d.). Strategies for the Development of Asymmetric and Non-Directed Petasis Reactions.
- ResearchGate. (2025, August 10). (PDF)
- MDPI. (2024, August 15). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction.
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Technical Support Center: Strategies for the Removal of Unreacted Benzoyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of removing excess benzoyl chloride from their reaction mixtures. Instead of a rigid protocol, this resource provides a logical framework to help you select and execute the most appropriate purification strategy based on the specific properties of your product and the context of your experiment.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the high-level questions our team frequently receives regarding benzoyl chloride workup.
Q1: What are the primary methods for removing unreacted benzoyl chloride?
There are four main strategies, each with specific advantages:
-
Aqueous Basic Wash (Quenching): The most common method, involving washing the reaction mixture with a mild aqueous base like sodium bicarbonate to hydrolyze the benzoyl chloride into water-soluble sodium benzoate.[1][2]
-
Nucleophilic Scavenging: Intentionally adding a reactive nucleophile (like an amine or alcohol) to the mixture post-reaction to convert benzoyl chloride into a derivative that is easier to separate.[2][3]
-
Chromatography: Using column chromatography to separate the desired product from benzoyl chloride and its byproducts. This is often a secondary step after an initial quench.[1]
-
Distillation: A viable option if your desired product has a significantly different boiling point from benzoyl chloride (197°C) and its common derivatives.[3][4]
Q2: Why is a simple water wash often ineffective for removing benzoyl chloride?
While benzoyl chloride does react with water to form benzoic acid and HCl, this hydrolysis is surprisingly slow, especially with cold water.[5][6][7] Benzoyl chloride is largely insoluble in water and more stable than smaller acyl chlorides; drops have been observed sitting under water for extended periods with minimal reaction.[3] Therefore, a quick water wash is insufficient for complete removal.
Q3: What is the safest way to quench a reaction containing excess benzoyl chloride?
The safest method is the slow, controlled addition of the reaction mixture to a cold, vigorously stirred, mild aqueous base solution, such as saturated sodium bicarbonate or 5-10% potassium carbonate.[1][3] This approach controls the exothermic reaction and neutralizes the HCl byproduct. Crucially, this should always be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. [8][9][10]
Q4: Can I use a strong base like sodium hydroxide (NaOH) to quench the reaction?
Using strong bases like NaOH is generally discouraged. While it will rapidly destroy benzoyl chloride, it is often non-selective and can easily hydrolyze or degrade sensitive functional groups (e.g., esters, amides) in your desired product.[2] The Schotten-Baumann reaction, for instance, utilizes NaOH to facilitate benzoylation, demonstrating its high reactivity.[11][12] A milder base like sodium bicarbonate provides a much greater margin of safety for your product's integrity.[2]
Q5: How can I confirm that all the benzoyl chloride has been removed?
The disappearance of the characteristic pungent, irritating odor of benzoyl chloride is a good qualitative indicator.[13] For quantitative confirmation, Thin Layer Chromatography (TLC) is a quick method; compare the purified product lane to a standard of benzoyl chloride. For more rigorous analysis, techniques like NMR, GC-MS, or HPLC should be employed to ensure the absence of benzoyl chloride and its main byproduct, benzoic acid.[14]
Part 2: Method Selection Guide
Choosing the right purification strategy is critical for maximizing yield and purity. The decision hinges on the properties of your target molecule.
Comparison of Removal Methods
| Method | Principle | Ideal For | Advantages | Disadvantages |
| Aqueous Basic Wash | Hydrolysis of PhCOCl to water-soluble PhCOONa. | Products stable to water and mild base. | Simple, effective, uses common reagents. | Risk of emulsion; ineffective if product is base-sensitive; benzoic acid can be hard to remove if pH is not basic enough.[2] |
| Nucleophilic Scavenging | Conversion of PhCOCl to an easily separable derivative. | Products sensitive to water or base; when benzoic acid formation is undesirable. | Avoids aqueous conditions (if using an organic amine/alcohol); can form an easily filtered solid or volatile byproduct.[3] | The derivative must be easily separable (e.g., by filtration, extraction, or distillation); adds another reagent to the mixture. |
| Chromatography | Separation by polarity. | Final polishing step for high-purity materials. | Can separate complex mixtures and isomers. | Benzoic acid byproduct often streaks on silica gel; not ideal for large-scale purification.[2] |
| Distillation | Separation by boiling point. | Thermally stable, non-volatile products. | Excellent for large scale; can be very efficient. | Product must be thermally stable; requires significant boiling point difference. |
Workflow for Method Selection
Use the following decision tree to guide your choice of purification strategy.
Caption: Scavenging benzoyl chloride with an amine.
Step-by-Step Methodology (using Aqueous Ammonia):
-
Preparation: Cool the reaction mixture to 0-5°C in an ice bath.
-
Scavenging: Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. [13][14]The benzoyl chloride will react to form benzamide, which is often a white solid that precipitates from common organic solvents. [15][16]3. Stirring: Stir the mixture for 1-2 hours at room temperature to ensure the reaction is complete. The pungent smell of benzoyl chloride should disappear. [13]4. Isolation:
-
If Benzamide Precipitates: Filter the solid benzamide from the reaction mixture. The filtrate now contains your desired product.
-
If Benzamide is Soluble: Proceed with a standard extractive workup. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess ammonia, followed by water and brine.
-
Troubleshooting Guide:
-
Issue: The formed benzamide or methyl benzoate is co-eluting with my product during chromatography.
-
Cause & Solution: The polarity of the scavenger derivative is too similar to your product.
-
Change Scavenger: If you used methanol to make methyl benzoate (relatively nonpolar), try using aqueous ammonia to make benzamide (more polar).
-
Functionalized Scavenger: Consider a scavenger that introduces a charge, making extraction easier. For example, using N,N-dimethylethylenediamine will create a benzamide with a basic tertiary amine handle, which can then be easily removed by washing the organic layer with dilute acid. [2]
-
-
Part 4: Safety First: Handling Benzoyl Chloride
Your safety is paramount. Benzoyl chloride is a hazardous substance requiring strict handling protocols.
-
Corrosive and Lachrymatory: Benzoyl chloride is corrosive to skin and eyes and its vapor is a potent lachrymator (tear-inducing agent). [9][17]* Engineering Controls: Always handle benzoyl chloride in a certified chemical fume hood to prevent inhalation of vapors. [8][10]Ensure an emergency eye wash station and safety shower are immediately accessible. [8]* Personal Protective Equipment (PPE): Wear appropriate PPE at all times:
-
Moisture Sensitivity: It reacts with moisture, so keep containers tightly sealed when not in use. [8][18]Use dry glassware and solvents for reactions.
-
Waste Disposal: Neutralize excess benzoyl chloride by slowly adding it to a cold, stirred solution of sodium bicarbonate. Dispose of all chemical waste according to your institution's environmental health and safety guidelines. [18]
References
-
Sciencemadness.org. (2006). Removing excess Benzoyl Chloride. [Link]
-
BYJU'S. Structure of Benzoyl Chloride. [Link]
-
Nippon Light Metal Company, Ltd. Fine Chemicals|Benzoyl Chloride (BC). [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Benzoyl chloride. [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?[Link]
-
Carl ROTH. (2024). Safety Data Sheet: Benzoyl chloride (Ireland). [Link]
-
Penta chemicals. (2025). Safety Data Sheet: Benzoyl chloride. [Link]
-
Lanxess. (2015). Product Safety Assessment: Benzoyl Chloride. [Link]
-
Sciencemadness Wiki. (2021). Benzyl chloride. [Link]
-
YouTube. (2023). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride. [Link]
-
Chemistry Stack Exchange. (2018). If acyl chlorides are reacted with aqueous ammonia, will carboxylic acids also be formed?[Link]
-
Ataman Kimya. BENZOYL CHLORIDE. [Link]
-
ISBN: 978-93-91842-69-7. AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]
-
SciSpace. The mechanism of the hydrolysis of benzyl chloride. [Link]
-
ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?[Link]
-
Homework.Study.com. Benzoyl chloride and cyclohexylamine react with sodium bicarbonate to produce...[Link]
-
Sciencemadness.org. (2008). Alternative Benzyl Chloride Preps. [Link]
-
University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Green chemistry. [Link]
-
Ataman Kimya. BENZOYL CHLORIDE (General Information). [Link]
- Google Patents. (2012).
-
Organic Syntheses. Benzoyl chloride, o-chloro-. [Link]
- Google Patents. (1984).
-
Slideshare. (2018). Synthesis of benzamide from benzyl chloride. [Link]
-
Scribd. Benzoylation. [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?[Link]
-
Reddit. (2011). Benzyl Chloride removal?[Link]
-
Quora. (2017). What is the full reaction mechanism for benzyl chloride + NaOH?[Link]
-
Sciencemadness.org. (2008). Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide. [Link]
-
Wikipedia. Benzoyl chloride. [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
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- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]
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Technical Support Center: 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a key Reissert compound. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and best practices to ensure the stability and success of your experiments by preventing unwanted hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a class of N-acyl-dihydroquinaldonitriles commonly known as Reissert compounds.[1] These molecules are valuable synthetic intermediates, particularly in the synthesis of quinaldic acid and other substituted quinolines.[1]
The primary concern is their susceptibility to hydrolysis. The presence of water, especially under acidic or basic conditions, can cleave the N-benzoyl group and potentially the nitrile, leading to the formation of undesired byproducts. This degradation compromises sample purity, reduces reaction yields, and can introduce confounding variables into your experiments.
Q2: What are the tell-tale signs of hydrolysis or degradation in my sample?
-
Visual Changes: A pure, solid sample should be a stable, crystalline solid. Any change to a yellowish or brownish oil, or the appearance of a gummy consistency, often indicates degradation.
-
TLC Analysis: When running a thin-layer chromatogram, the appearance of new, more polar spots in addition to the main compound spot is a strong indicator of hydrolysis. The degradation products, such as benzoic acid and quinoline derivatives, are typically more polar than the parent Reissert compound.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance or decreased integration of the characteristic proton signals for the dihydroquinoline ring and the appearance of new aromatic signals or a broad peak for a carboxylic acid (benzoic acid) can signify hydrolysis.
Q3: Under what conditions is hydrolysis most likely to occur?
Hydrolysis is significantly accelerated by the presence of acids or bases.[1][2] Protic solvents (e.g., water, methanol, ethanol) and even trace amounts of moisture in aprotic solvents can lead to slow degradation over time. Reactions performed at elevated temperatures in the presence of moisture are particularly prone to hydrolysis.
Troubleshooting Guide: Common Experimental Issues
Problem: My reaction yield is significantly lower than expected, and I suspect my starting material has degraded.
Answer:
First, you must confirm the purity of your starting material. The most straightforward method is Thin-Layer Chromatography (TLC).
-
Application Scientist's Insight: A low yield is a classic symptom of using a degraded Reissert compound. These compounds are sensitive, and assuming they remain pure after prolonged or improper storage is a common pitfall. Always validate the integrity of your starting material before commencing a reaction, especially if the container has been opened previously.
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Use a silica gel 60 F254 plate.
-
Select a Solvent System: A good starting point is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Adjust the polarity as needed to achieve an Rf value of 0.3-0.5 for the pure compound.
-
Spot the Plate: Dissolve a small amount of your this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this solution onto the TLC plate. It is highly recommended to also spot a reference standard of known purity, if available.
-
Develop and Visualize: Place the plate in a developing chamber with the chosen solvent system. After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots, particularly a more polar spot near the baseline, strongly suggests hydrolysis products.
Problem: I'm observing multiple spots on my TLC during reaction monitoring. How do I identify them?
Answer:
The additional spots are likely hydrolysis byproducts such as benzaldehyde, benzoic acid, and quinoline-2-carbonitrile.
-
Application Scientist's Insight: The hydrolysis of a Reissert compound can proceed through different pathways depending on the conditions.[1][2] Under acidic conditions, the reaction is catalyzed and typically leads to the cleavage of the acyl group. Understanding this mechanism helps in predicting the byproducts and choosing appropriate preventative measures.
Below is a diagram illustrating the acid-catalyzed hydrolysis pathway.
Caption: Acid-catalyzed hydrolysis of the Reissert compound.
Core Protocols for Preventing Hydrolysis
Success in using this compound hinges on rigorously excluding water and acidic/basic contaminants.
Protocol 2: Proper Storage and Handling
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). Place this container inside a desiccator with a fresh desiccant (e.g., Drierite or silica gel). For long-term storage, refrigeration (-20°C) is recommended.
-
Handling: Always handle the compound in a dry environment, such as a glove box or under a stream of inert gas. Use dry glassware and syringes. Avoid using solvents from bottles that have been opened frequently, as they may have absorbed atmospheric moisture.
Protocol 3: Setting Up an Anhydrous Reaction
This protocol outlines the essential steps for running a reaction where the stability of the Reissert compound is critical.
Caption: Workflow for setting up an anhydrous reaction.
-
Glassware Preparation: All glassware (flasks, stir bars, dropping funnels) must be oven-dried at a minimum of 120°C for several hours (overnight is best) and cooled in a desiccator or under a stream of inert gas immediately before use.
-
Solvent Preparation: Use anhydrous solvents. If you are not using a freshly opened bottle of anhydrous solvent, it is best to distill it from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
-
Inert Atmosphere: Assemble the reaction apparatus while it is still warm and immediately place it under a positive pressure of an inert gas (argon or nitrogen). This can be achieved using a Schlenk line or a balloon filled with the inert gas.
-
Reagent Addition: Add the this compound and any other reagents via a syringe through a rubber septum or under a strong flow of inert gas.
-
Reaction Monitoring: Take aliquots for TLC analysis using a dry syringe, and be mindful of introducing atmospheric moisture during sampling.
Data Summary: Reagent and Solvent Compatibility
To ensure the integrity of your experiments, adhere to the following compatibility guidelines.
| Category | Recommended (Promotes Stability) | Avoid (Promotes Hydrolysis) |
| Solvents | Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Anhydrous Toluene, Anhydrous Acetonitrile | Water, Methanol, Ethanol, Isopropanol, Solvents with >50 ppm water |
| Acids | Use is generally discouraged. If required, use anhydrous Lewis acids with extreme caution. | All Brønsted acids (e.g., HCl, H₂SO₄, Acetic Acid), even in catalytic amounts. |
| Bases | Anhydrous, non-nucleophilic bases (e.g., Proton Sponge, DIPEA). Use with caution. | Aqueous bases (e.g., NaOH, K₂CO₃), Amines in the presence of water. |
| Additives | Anhydrous molecular sieves (3Å or 4Å) can be added to the reaction to scavenge trace moisture. | Any reagent with water of hydration. |
References
-
McEwen, W. E., & Cobb, R. L. (1955). The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Chemical Reviews, 55(3), 511–549. [Link]
-
Cobb, R. L., & McEwen, W. E. (1955). Mechanism of the Acid-catalyzed Hydrolysis of Reissert Compounds. Journal of the American Chemical Society, 77(19), 5042. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
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Technical Support Center: Optimizing Reissert Compound Formation by Controlling pH
Welcome to the technical support center for the Reissert reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize the synthesis of Reissert compounds. Here, we will delve into one of the most critical, yet often overlooked, parameters in this reaction: pH . Proper pH control is paramount for achieving high yields, minimizing side products, and ensuring reproducible results.
This resource is structured in a question-and-answer format to directly address the practical challenges you may encounter in the lab.
Troubleshooting Guide: Common Issues in Reissert Reactions
Q1: My reaction has a very low or no yield of the desired Reissert compound. What's going wrong?
This is the most common issue reported and it is almost always linked to improper pH of the aqueous phase. The problem can arise from two opposite extremes:
-
Potential Cause A: pH is too low (too acidic). The key nucleophile in the Reissert reaction is the cyanide anion (CN⁻). The source of this anion is typically an alkali metal cyanide salt like KCN or NaCN, which exists in equilibrium with its conjugate acid, hydrogen cyanide (HCN). The pKa of HCN is approximately 9.2.[1][2][3] If the pH of your aqueous phase is below 9, the equilibrium HCN <=> H⁺ + CN⁻ is pushed strongly to the left. This drastically reduces the concentration of the active nucleophile, CN⁻, effectively stalling the reaction.
-
Potential Cause B: pH is too high (too basic). While a basic medium is necessary, an excessively high pH (e.g., >12) can be detrimental. Strong bases can promote the rapid hydrolysis of your acylating agent (e.g., benzoyl chloride) before it has a chance to react with the quinoline or isoquinoline substrate.[4] Furthermore, the Reissert compound itself can be susceptible to base-catalyzed hydrolysis, leading to product loss.[5][6]
Solution Pathway:
-
Measure and Adjust: Before starting the reaction, prepare your aqueous cyanide solution and carefully measure its pH using a calibrated pH meter.
-
Target the "Sweet Spot": The optimal pH range for most Reissert reactions is typically between 9.5 and 11 .
-
Controlled Adjustment:
-
If the pH is too low, add a mild base like potassium carbonate (K₂CO₃) portion-wise until the target pH is reached. Avoid strong bases like NaOH or KOH.
-
If the pH is too high (unlikely with just KCN/NaCN in water, but possible with contamination), you can add a dilute acid like HCl, but with extreme caution to avoid a sudden drop in pH and potential release of HCN gas.
-
-
Consider a Biphasic System: Most modern Reissert reactions are performed in a biphasic system (e.g., dichloromethane/water).[7][8] This setup, often with a phase-transfer catalyst, protects the organic-soluble reactants and products from the bulk aqueous base, minimizing hydrolysis.[9][10][11]
Q2: My reaction is producing significant amounts of a dark, tarry side product, and the desired compound is difficult to purify. Why is this happening?
The formation of polymeric or tarry materials often points to side reactions involving the starting materials or intermediates, which can be exacerbated by pH.
-
Potential Cause: Polymerization or Decomposition. Extremes in pH can catalyze side reactions. For instance, hydrogen cyanide itself can polymerize under certain basic conditions.[2] Additionally, the N-acylpyridinium or N-acylquinolinium intermediate formed in the first step is highly reactive. If the cyanide attack is slow due to low pH, this intermediate may have a longer lifetime to engage in undesired polymerization or decomposition pathways.
Solution Pathway:
-
Optimize Nucleophile Concentration: Ensure the pH is in the optimal 9.5-11 range to generate a sufficient concentration of CN⁻ for rapid trapping of the N-acyl intermediate.
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C) to slow down the rates of competing side reactions.
-
Order of Addition: Add the acylating agent slowly to the mixture of the heterocycle and the biphasic cyanide solution under vigorous stirring. This maintains a low instantaneous concentration of the highly reactive N-acyl intermediate.
Frequently Asked Questions (FAQs)
Q3: What is the fundamental role of pH in the Reissert reaction?
The pH plays a critical dual role by directly controlling the concentration of the essential cyanide nucleophile. Based on the Henderson-Hasselbalch equation, the ratio of cyanide anion (CN⁻) to its protonated form (HCN) is dictated by the pH of the aqueous medium.
-
Below pKa (pH < 9.2): The predominant species is the weak nucleophile HCN.
-
At the pKa (pH = 9.2): The concentrations of HCN and CN⁻ are equal.
-
Above pKa (pH > 9.2): The predominant species is the strong nucleophile CN⁻, which is required for the reaction to proceed efficiently.
Therefore, maintaining a pH comfortably above 9.2 is essential to ensure a sufficient concentration of CN⁻ to drive the reaction forward.
Q4: Why is a biphasic system with a phase-transfer catalyst (PTC) recommended?
A biphasic system (e.g., water and an organic solvent like dichloromethane) offers several advantages that are directly linked to pH management:
-
Separation of Reactants: The organic substrate (quinoline/isoquinoline) and the acylating agent reside primarily in the organic phase, while the cyanide salt is in the aqueous phase.[12]
-
Protection from Hydrolysis: This separation protects the sensitive acylating agent and the Reissert product from wholesale hydrolysis that could occur in a single aqueous basic phase.[4][6]
-
Role of the PTC: A phase-transfer catalyst (like a quaternary ammonium salt) acts as a shuttle.[10][11] It transports the cyanide anions (CN⁻) from the aqueous phase, where they are generated under optimal pH, across the phase boundary into the organic phase where the reaction occurs.[9][13] This provides a localized, high concentration of the nucleophile where it's needed without subjecting the entire reaction mixture to harsh aqueous conditions.
The diagram below illustrates this crucial relationship.
Sources
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Technical Support Center: Managing Exothermic Reactions in Large-Scale Reissert Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the large-scale Reissert synthesis of indoles. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights into safely managing the significant reaction exotherms inherent to this process. Scaling up chemical reactions introduces critical challenges, primarily related to heat management, where the ratio of heat transfer surface area to reaction volume decreases, increasing the risk of thermal runaway.[1][2] This document provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure process safety, stability, and reproducibility.
Troubleshooting Guide
This section addresses specific, critical issues that may arise during the large-scale Reissert synthesis. Each issue is presented with probable causes and actionable solutions.
Issue 1: Rapid and Uncontrolled Temperature Rise During Condensation or Reduction
A sharp, uncontrolled increase in temperature is the most critical indicator of a thermal runaway event.[3] This occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor system.[4] Immediate and decisive action is required.
Possible Causes & Recommended Actions
| Potential Cause | Recommended Action |
| Excessive Reagent Addition Rate | Immediately stop the addition of the limiting reagent (e.g., ethoxide base or reducing agent).[5] For highly exothermic reactions, always use a semi-batch process with slow, controlled addition while continuously monitoring the internal temperature.[6] If the temperature continues to rise after stopping the feed, proceed to emergency quenching protocols. |
| Inadequate Cooling | Ensure the reactor's cooling system (jacket or coils) is operating at maximum capacity.[7] Verify that the coolant flow is not obstructed and the temperature is at its setpoint. Consider using a lower-temperature coolant if the system allows. For future runs, ensure the heat transfer capacity of the reactor is appropriate for the reaction's calculated heat evolution.[6] |
| Insufficient Mixing / Agitation Failure | Verify that the agitator is functioning correctly and at a speed sufficient to maintain a homogenous mixture. Poor mixing can create localized hot spots that initiate a runaway reaction.[3][8] If agitation has failed, do not add any more reagents and prepare for emergency procedures, as unreacted reagents may have accumulated. |
| Incorrect Reactant Concentration or Solvent Volume | Using higher-than-specified reactant concentrations or an insufficient volume of solvent can lead to a more rapid and intense heat release.[3] The solvent acts as a heat sink; a proper volume is crucial for thermal management.[3] Confirm all measurements and concentrations before starting the reaction. |
Issue 2: Localized Hot Spots or Non-Uniform Temperature Profile
The formation of localized regions of high temperature, even while the bulk temperature appears stable, is a dangerous precursor to a full-scale runaway. This is often caused by poor mass and heat transfer within the large reactor volume.
Possible Causes & Recommended Actions
| Potential Cause | Recommended Action |
| Poor Mixing Efficiency | Increase the agitation speed, but avoid excessive splashing. Evaluate the agitator design (e.g., anchor, turbine, pitched blade) for suitability with the reaction mass viscosity. The goal is to ensure rapid turnover of the entire reactor volume. Inconsistent mixing is a common problem when scaling up.[9] |
| Formation of Slurries or Precipitates | If intermediates or by-products precipitate, they can create an insulating layer or hinder mixing. Ensure the chosen solvent has adequate solubility for all components at the reaction temperature. If a slurry is unavoidable, ensure the agitation system is designed to keep solids suspended. |
| Fouling on Reactor Walls | Buildup on the reactor's inner surface can insulate the reaction from the cooling jacket, drastically reducing heat transfer efficiency. Implement a regular, validated cleaning protocol for the reactor. |
Issue 3: Reaction Stalls or Fails to Initiate at Low Temperature
A reaction that is too cold can be as dangerous as one that is too hot. This condition can lead to the accumulation of unreacted reagents.[10] If the cooling system then fails or the temperature is increased too quickly, the accumulated reagents can react simultaneously, causing a violent exotherm.
Possible Causes & Recommended Actions
| Potential Cause | Recommended Action |
| Over-Cooling / Temperature Setpoint Too Low | The reaction temperature should be low enough to control the exotherm but high enough to ensure a steady reaction rate.[10] If the reaction has stalled due to over-cooling, slowly and cautiously raise the temperature in small increments while monitoring for any sudden temperature increase. |
| Impure Reagents or Catalyst Deactivation | Impurities can inhibit the reaction. Use reagents from reputable suppliers and ensure they meet the required specifications. If using a catalyst (e.g., for the reduction step), verify its activity and ensure it has not been poisoned. |
| Incorrect Reagent Addition | Ensure all reagents were added in the correct order and quantity as per the protocol. Adding reagents in the wrong order can prevent the reaction from initiating correctly.[5] |
Frequently Asked Questions (FAQs)
Q1: Which steps of the Reissert indole synthesis are exothermic?
The Reissert synthesis has two primary exothermic steps:
-
Condensation: The initial step involves the condensation of o-nitrotoluene with diethyl oxalate, catalyzed by a strong base like potassium or sodium ethoxide.[11][12] This acid-base reaction and subsequent condensation releases significant thermal energy.
-
Reductive Cyclization: The reduction of the nitro group on the ethyl o-nitrophenylpyruvate intermediate is highly exothermic.[13] Whether using chemical reducing agents like zinc in acetic acid or catalytic hydrogenation, nitro group reductions are known to be energetic processes that require careful thermal management.[13][14]
Q2: How can I predict the thermal hazard of my reaction before scaling up?
A thorough hazard evaluation should be conducted using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) on a small scale.[6] These methods provide critical data on the heat of reaction, onset temperature for decomposition, and the maximum temperature and pressure rise under adiabatic (worst-case) conditions. This data is essential for designing an adequate cooling system and emergency relief venting for the large-scale reactor.[6][15]
Q3: What is the role of solvent selection in managing the exotherm?
The solvent is not just a medium for the reaction; it is a critical component of your thermal management system. Key properties to consider include:
-
Heat Capacity: A solvent with a high heat capacity can absorb more energy for a given temperature increase, providing a better thermal buffer.
-
Boiling Point: A higher boiling point provides a wider operating temperature range and can help prevent dangerous pressure buildup from solvent evaporation.[3]
-
Thermal Conductivity: Good thermal conductivity facilitates the transfer of heat from the reaction mixture to the cooling jacket.
Table 1: Properties of Common Solvents for Heat Management
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Notes |
| Ethanol | 78 | 2.44 | Often used as the solvent for the ethoxide base. |
| Toluene | 111 | 1.69 | Higher boiling point provides a safety margin. |
| Acetic Acid | 118 | 2.05 | Often used as a solvent/reagent for the zinc reduction step.[11] |
| Dimethylformamide (DMF) | 153 | 2.18 | High boiling point, but check for compatibility and potential for runaway reactions with bases. |
Q4: How can Process Analytical Technology (PAT) improve safety?
Process Analytical Technology (PAT) involves using in-situ, real-time monitoring to understand and control the reaction.[16] For the Reissert synthesis, techniques like in-line infrared (IR) spectroscopy can monitor the concentration of reagents and intermediates.[16][17] This allows you to:
-
Ensure Reaction Progression: Confirm that reagents are being consumed as they are added, preventing dangerous accumulation.
-
Detect Deviations Early: Identify unexpected side reactions or stalls in real-time, allowing for corrective action before a hazardous situation develops.[18]
-
Optimize Addition Rates: Adjust the reagent feed rate based on the actual reaction rate, maximizing efficiency while staying within safe thermal limits.
Q5: What is a safe procedure for quenching a runaway reaction?
If a reaction cannot be controlled by stopping the reagent feed and maximizing cooling, an emergency quench is the final line of defense.[19] The goal is to stop the reaction by chemical inhibition or rapid cooling. A generic procedure is outlined below, but it must be adapted for your specific chemistry.
Protocol 1: Emergency Quenching Procedure
-
Alert Personnel: Immediately inform all personnel in the vicinity of the emergency.
-
Ensure Personal Protective Equipment (PPE): Use appropriate PPE, including a face shield, blast shield, and flame-resistant lab coat.[20]
-
Pre-cool the Quenching Agent: The quenching agent should be pre-chilled to absorb thermal energy from the reaction mass.
-
Select an Appropriate Quenching Agent: Use a reagent that will neutralize a key reactant without producing a large amount of gas or its own exotherm. For the base-catalyzed condensation, a weak acid like acetic acid might be suitable. For the reduction, an oxidant could be used, but this requires careful evaluation. Often, a large volume of a cold, inert solvent is the safest option to dilute and cool the reaction.[21]
-
Slow and Controlled Addition: NEVER dump the entire volume of quenching agent in at once. Add it slowly and cautiously, observing the effect on the reaction temperature and pressure.[22] Rapid addition can cause a violent eruption or pressure surge.[23]
-
Continue Cooling and Agitation: Maintain maximum cooling and stirring throughout the quenching process to dissipate heat and ensure mixing.
Visualizations and Workflows
Reissert Indole Synthesis Pathway
The following diagram outlines the main transformation steps in the Reissert indole synthesis, highlighting the key exothermic stages that require careful management.
Caption: Key stages of the Reissert indole synthesis, noting the highly exothermic steps.
Thermal Runaway Logic Flow
Understanding the feedback loop that leads to a thermal runaway is crucial for prevention.
Caption: The positive feedback cycle that can lead to a thermal runaway event.
Troubleshooting Workflow for Exotherms
This workflow provides a clear decision-making process for operators when a temperature excursion is detected.
Caption: A step-by-step decision workflow for managing a detected temperature excursion.
References
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Validation & Comparative
A Comparative Analysis of Quinoline and Isoquinoline Reissert Compounds for Synthetic Chemistry
A Senior Application Scientist's Guide to 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile and its Isoquinoline Analogs
In the realm of heterocyclic chemistry, Reissert compounds serve as versatile and powerful intermediates for the synthesis of a wide array of complex molecules, particularly alkaloids and related pharmacologically active agents. These N-acyl-protected cyanodihydro-heterocycles, formed through the classical Reissert reaction, provide a unique gateway to functionalizing quinoline and isoquinoline scaffolds. This guide presents an in-depth comparison between this compound (a quinoline Reissert compound) and its widely used isoquinoline counterparts (e.g., 2-benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile).
This analysis is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explore the nuanced differences in synthesis, stability, and reactivity. We will delve into the mechanistic underpinnings of their behavior, providing field-proven insights and supporting experimental data to guide your selection and application of these critical synthetic building blocks.
The Reissert Reaction: A Tale of Two Isomers
The fundamental transformation, known as the Reissert reaction, involves the treatment of a quinoline or isoquinoline with an acyl chloride (such as benzoyl chloride) and a cyanide source, typically potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).[1][2] While the overall reaction appears similar for both heterocyclic systems, the position of the nitrogen atom within the fused ring system dictates the structure of the resulting product and, consequently, its chemical reactivity.
-
Quinoline reacts to form 1-acyl-1,2-dihydro-2-quinolinecarbonitriles. Here, the cyano group adds at the C2 position.[1]
-
Isoquinoline reacts to form 2-acyl-1,2-dihydro-1-isoquinolinecarbonitriles, with the cyano group adding at the C1 position.
This fundamental structural difference is the cornerstone of their distinct synthetic utility.
Caption: General formation of quinoline and isoquinoline Reissert compounds.
Synthesis and Stability: Practical Considerations
While both classes of compounds are formed under similar conditions, typically a biphasic methylene chloride/water system, the yields and stability can vary. A homogeneous, anhydrous method using trimethylsilyl cyanide and a Lewis acid catalyst like aluminum chloride has been reported to be superior for highly reactive acid chlorides.[2]
| Feature | This compound | 2-Benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile |
| Typical Synthesis | Quinoline, benzoyl chloride, KCN, CH₂Cl₂/H₂O[1] | Isoquinoline, benzoyl chloride, KCN, CH₂Cl₂/H₂O |
| Molecular Formula | C₁₇H₁₂N₂O[3] | C₁₇H₁₂N₂O[4] |
| Molecular Weight | 260.29 g/mol [3] | 260.29 g/mol [4] |
| Appearance | Solid | Solid |
| Stability | Generally stable, but the C2-proton is acidic and can be removed by a strong base. Susceptible to hydrolysis. | Generally stable, with a highly acidic C1-proton. The resulting anion is key to its reactivity. |
Expert Insight: The stability of Reissert compounds is a critical parameter. They are sensitive to both strong acids and bases, which can catalyze hydrolysis back to the parent heterocycle and other byproducts.[1] For long-term storage, they should be kept in a cool, dry, and dark environment. The primary point of instability, however, is the acidity of the proton attached to the cyano-bearing carbon, a feature that is central to their reactivity.
Reactivity: The Crucial Point of Divergence
The most significant difference between quinoline and isoquinoline Reissert compounds lies in the reactivity of their corresponding anions. This reactivity is dictated by the electronic nature of the heterocyclic system.
The Reissert Anion: A Potent Nucleophile
Treatment with a strong, non-nucleophilic base (e.g., sodium hydride in DMF) deprotonates the Reissert compound to form a resonance-stabilized anion, often referred to as a "Reissert anion". It is this anion that serves as the key nucleophilic species in subsequent reactions.
Caption: Anion formation and subsequent alkylation pathway.
Isoquinoline Reissert Compounds: The anion derived from an isoquinoline Reissert compound is particularly stable and useful. The negative charge is located on a carbon atom (C1) that is alpha to both the phenyl group of the benzoyl moiety and the nitrogen atom of the dihydroisoquinoline ring. This benzylic-like position, adjacent to the nitrogen, results in a highly stabilized and readily formed anion. This stability and predictable reactivity make isoquinoline Reissert compounds workhorses in organic synthesis, especially for the preparation of 1-substituted isoquinoline alkaloids like papaverine and calycotomine.[5]
Quinoline Reissert Compounds: The anion of a quinoline Reissert compound is formed by deprotonation at the C2 position. While this anion is also nucleophilic, its synthetic utility has been historically less explored compared to its isoquinoline counterpart. The position of the nitrogen atom alters the stability and reactivity profile. However, this anion is still effective for introducing substituents at the 2-position of the quinoline nucleus, a transformation that is otherwise challenging.[6]
Key Reactions:
-
Alkylation: The Reissert anion readily reacts with a variety of electrophiles, most commonly alkyl halides, to form C-alkylated products.[7]
-
Aldehyde and Ketone Addition: Condensation with aldehydes and ketones yields intermediate alcohols, which can be further manipulated.
-
Michael Addition: The anion can participate in conjugate additions to α,β-unsaturated systems.
-
Rearrangement and Hydrolysis: A crucial final step often involves the acid- or base-catalyzed hydrolysis of the N-benzoyl group and elimination of the cyanide. In the case of isoquinoline compounds, this rearomatizes the ring and installs the newly introduced group at the C1 position, often yielding a carboxylic acid, aldehyde, or ketone depending on the workup conditions.[1][8]
Spectroscopic Profile
The structural differences are clearly reflected in their spectroscopic data.
| Spectroscopic Data | This compound | 2-Benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile |
| ¹H NMR (Key Signals) | The proton at C2 (bearing the CN group) is a key diagnostic signal. The adjacent vinyl protons of the dihydroquinoline ring are also characteristic. | The proton at C1 is highly characteristic and its chemical shift is a good indicator of compound formation. It typically appears as a singlet. |
| ¹³C NMR | The carbon of the nitrile group (C≡N) and the carbonyl carbon (C=O) are readily identifiable. | Similar characteristic signals for the nitrile and carbonyl carbons are present. The chemical shift of C1 is a key identifier. |
| IR Spectroscopy | Strong absorbances for the nitrile (C≡N) stretch (~2240 cm⁻¹) and the amide carbonyl (C=O) stretch (~1660 cm⁻¹). | Similar characteristic absorbances for the nitrile and carbonyl groups are observed. |
Note: Exact chemical shifts and absorption frequencies can vary based on the solvent and specific substitution patterns.
Experimental Protocols
The following protocols are representative examples for the synthesis of these Reissert compounds.
Protocol 1: Synthesis of this compound
Objective: To prepare the Reissert compound from quinoline.
Materials:
-
Quinoline
-
Benzoyl chloride
-
Potassium cyanide (KCN) (Caution: Highly Toxic!)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve quinoline (1.0 eq) in dichloromethane (60 mL).
-
In a separate beaker, carefully dissolve potassium cyanide (2.5 eq) in water (30 mL). (CAUTION: Perform this step in a well-ventilated fume hood. KCN is extremely toxic. Avoid contact with acid, which liberates HCN gas).
-
Combine the aqueous KCN solution with the dichloromethane solution of quinoline in the flask.
-
Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.
-
Add benzoyl chloride (1.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of quinoline.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the title compound as a solid.
Protocol 2: Anion Generation and Alkylation of an Isoquinoline Reissert Compound
Objective: To functionalize a pre-formed isoquinoline Reissert compound via its anion.
Materials:
-
2-Benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide (or other alkylating agent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C.
-
Dissolve the isoquinoline Reissert compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry. A color change (often to a deep red or purple) indicates anion formation.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC shows consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting 1-alkylated product by column chromatography on silica gel.
Conclusion and Strategic Recommendations
Both this compound and its isoquinoline analogs are invaluable intermediates in synthetic chemistry. The choice between them is dictated entirely by the desired synthetic target.
-
Choose Isoquinoline Reissert Compounds for C1 Functionalization: For the synthesis of 1-substituted isoquinolines, which form the backbone of numerous natural products and pharmaceuticals, the corresponding Reissert compounds are the undisputed tool of choice. Their anions are stable, highly nucleophilic, and react with predictable regioselectivity.[9]
-
Choose Quinoline Reissert Compounds for C2 Functionalization: When the synthetic goal is to introduce a substituent at the C2 position of a quinoline ring, the quinoline Reissert compound provides a direct and effective method. While perhaps less utilized historically, its reactivity offers a powerful alternative to other methods like directed metalation or nucleophilic aromatic substitution, which may require harsher conditions or more complex starting materials.[6]
By understanding the fundamental differences in their structure, stability, and the reactivity of their respective anions, researchers can strategically leverage these classic intermediates to achieve their synthetic goals with greater precision and efficiency.
References
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The Journal of Organic Chemistry. Isoxazolinoisoquinoline Heterocycles via Solid-Phase Reissert and Suzuki Reactions. ACS Publications. Available from: [Link]
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Popp, F. D. Application of Reissert Compounds to the Total Synthesis of Isoquinoline Alkaloids and Related Compounds. ElectronicsAndBooks. Available from: [Link]
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Wikipedia. Reissert reaction. Available from: [Link]
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Journal of the Chemical Society C. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. RSC Publishing. Available from: [Link]
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American Physical Society. Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds. Spring 2021 Meeting of the APS Ohio-Region Section. Available from: [Link]
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Filo. mention two synthetic methods and reactivity of quinoline and isoquinolin. Available from: [Link]
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PubMed. [Synthesis of 1-acylisoquinolines via Reissert compounds. 13. Dihydroisoquinolinium arrangement]. Available from: [Link]
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Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]
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Canadian Science Publishing. Reissert compound studies. XXI. Arylation reactions. Available from: [Link]
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ResearchGate. Synthesis of P-nitrobenzyl isoquinoline reissert compounds. Available from: [Link]
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PubMed. Synthesis and evaluation of new Reissert analogs as HIV-1 RT inhibitors. 2. Benzo[f]quinoline and pyridine derivatives. Available from: [Link]
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ResearchGate. The stereochemistry of isoquinoline Reissert compounds: A unique platform for observation of steric and electronic interactions. Available from: [Link]
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ResearchGate. (PDF) Reissert Indole Synthesis. Available from: [Link]
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Slideshare. Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Available from: [Link]
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Ruchirawat, S., et al. A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. Available from: [Link]
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PubMed. Diastereomeric Reissert compounds of isoquinoline and 6,7-dimethoxy-3,4-dihydroisoquinoline in stereoselective synthesis. Available from: [Link]
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Heterocycles. dimethoxy-1,2,3,4-tetrahydroisoquinaldonitrile. Available from: [Link]
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Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]
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Journal of the American Chemical Society. Reissert Compounds. Further Alkylation Studies and a Novel Rearrangement. ACS Publications. Available from: [Link]
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PubChem. Isoquinoline. National Institutes of Health. Available from: [Link]
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A Comparative Guide to the Biological Activity of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, the 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile derivatives, also known as Reissert compounds, represent a versatile class of molecules with significant therapeutic potential. This guide provides a comparative analysis of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore their potential in drug discovery.
The Core Scaffold: A Gateway to Diverse Bioactivity
The this compound structure is synthesized through the Reissert reaction, where a quinoline reacts with an acid chloride and a cyanide source. This reaction yields a stable scaffold that can be readily functionalized at various positions, allowing for the systematic exploration of its biological potential. The benzoyl group at the 1-position and the carbonitrile group at the 2-position are key features that contribute to the unique chemical and biological properties of these compounds.
Anticancer Activity: A Comparative Look at Cytotoxicity
Several studies have highlighted the potential of quinoline derivatives as anticancer agents, with mechanisms including the induction of apoptosis and inhibition of tubulin polymerization.[1][2] While extensive comparative data on a series of this compound derivatives is still emerging, studies on structurally related compounds provide valuable insights into their structure-activity relationships.
For instance, research on 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, which share a similar core, has demonstrated potent apoptosis-inducing activity in various cancer cell lines.[1] Structure-activity relationship (SAR) studies on these analogs revealed that substitutions on the benzoyl ring are crucial for their cytotoxic efficacy.
Key SAR Insights for Anticancer Activity:
-
Substitution on the Benzoyl Ring: Modifications at the 4-position of the 1-benzoyl group have been shown to be important for activity.[1]
-
The Cyano Group: Replacement of the 3-cyano group in the pyrrolo[1,2-a]quinoline series with an ester or ketone group resulted in inactive compounds, highlighting the critical role of the nitrile moiety.[1]
The following table summarizes the cytotoxic activity of representative 1-benzoyl-3-cyanopyrrolo[1,2-a]quinoline derivatives against various cancer cell lines.
| Compound ID | Substitution on 1-Benzoyl Group | Cancer Cell Line | Activity (EC50/GI50 in µM) | Reference |
| 2a | Unsubstituted | T47D (Breast) | Good Activity | [1] |
| HCT116 (Colon) | Less Active | [1] | ||
| 2k | 4-(1H-imidazol-1-yl) | T47D (Breast) | 0.053 - 0.080 (EC50) | [1][3] |
| HCT116 (Colon) | 0.053 - 0.080 (EC50) | [1][3] | ||
| SNU398 (Hepatocellular) | 0.053 - 0.080 (EC50) | [1][3] | ||
| 3f | 6-Chloro (on pyrrolo[1,2-a]quinoline) | T47D (Breast) | 0.018 (GI50) | [3] |
Mechanism of Anticancer Action:
The anticancer activity of these derivatives is often linked to their ability to induce programmed cell death, or apoptosis.[1] Some derivatives have also been found to inhibit tubulin polymerization, a mechanism that disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[4]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) value.[4]
Diagram of the MTT Assay Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline derivatives have a long history of use as antimicrobial agents.[5][6] The this compound scaffold offers a promising framework for the development of new antimicrobial compounds, although comprehensive comparative studies on a series of these specific derivatives are limited. However, the general principles of quinoline antimicrobial activity and available data on related structures can guide future research.
Potential Mechanisms of Antimicrobial Action:
The antimicrobial mechanisms of quinoline derivatives are diverse and can include:
-
Inhibition of DNA Gyrase: This is a well-established mechanism for quinolone antibiotics, which interferes with DNA replication.[7]
-
Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with the bacterial cell membrane, leading to depolarization and leakage of cellular contents.[8]
-
Inhibition of Key Enzymes: Other potential targets include enzymes involved in essential metabolic pathways.[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][9][10]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Perform serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for the Broth Microdilution Assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory process.[11][12]
Mechanism of Anti-inflammatory Action:
A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13][14][15] These enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
-
Cyclooxygenase (COX) Inhibition: There are two main isoforms, COX-1 and COX-2. COX-2 is inducibly expressed at sites of inflammation, making it a key target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects.[11][15]
-
Lipoxygenase (LOX) Inhibition: 5-lipoxygenase (5-LOX) is another critical enzyme in the inflammatory cascade, leading to the production of leukotrienes.[11][12]
Some quinoline derivatives have been shown to be potent inhibitors of COX-2 and 5-LOX, suggesting their potential as dual inhibitors with a favorable therapeutic profile.[11][12]
Comparative Anti-inflammatory Activity:
The following table presents the COX and LOX inhibitory activities of some representative quinoline derivatives.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| 12c | >100 | 0.1 | >100 | [11] |
| 14a | >100 | 0.11 | >100 | [11] |
| 14b | >100 | 0.11 | >100 | [11] |
| 20a | >100 | 0.15 | >100 | [11] |
Experimental Protocol: In Vitro COX/LOX Inhibition Assay
The inhibitory activity of compounds against COX and LOX enzymes can be determined using commercially available screening kits or by measuring the production of their respective products.
Step-by-Step Methodology (General):
-
Enzyme and Substrate Preparation: Prepare the purified COX or LOX enzyme and its substrate (e.g., arachidonic acid).
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Product Detection: Measure the formation of the product (e.g., prostaglandin E2 for COX-2) using methods like ELISA or fluorescence-based assays.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Diagram of the COX/LOX Inhibition Pathway:
Caption: Inhibition of COX and LOX pathways by quinoline derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While research on structurally related compounds has provided valuable insights into their anticancer, antimicrobial, and anti-inflammatory potential, more extensive comparative studies on a series of these specific derivatives are warranted.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of this compound derivatives with diverse substitutions to establish clear structure-activity relationships for each biological activity.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways involved in their anticancer, antimicrobial, and anti-inflammatory effects.
-
In vivo evaluation: Testing the most promising candidates in relevant animal models to assess their efficacy and safety profiles.
By leveraging the chemical tractability of the Reissert reaction and a deeper understanding of their biological activities, the this compound class of compounds holds significant promise for the future of drug discovery.
References
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Abdel-Gawad, H., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed. [Link]
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Wisdomlib. (2025). Microdilution broth susceptibility: Significance and symbolism. Wisdomlib. [Link]
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Alves, M. B., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
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Wroblewska, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. [Link]
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JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
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Wikipedia. (n.d.). Broth microdilution. Wikipedia. [Link]
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Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]
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Papakonstantinou, E., et al. (2020). Novel quinolinone-pyrazoline hybrids: synthesis and evaluation of antioxidant and lipoxygenase inhibitory activity. PubMed. [Link]
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Higgs, G. A., et al. (1983). Inhibition of cyclo-oxygenase and lipoxygenase. PubMed. [Link]
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Fiorucci, S., et al. (2001). Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? PubMed. [Link]
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Mosaffa, F., et al. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. SID. [Link]
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Pal, M., et al. (2023). Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX. PubMed. [Link]
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Jones, R. N., et al. (2005). Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent. Journal of Clinical Microbiology. [Link]
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Kemnitzer, W., et al. (2008). Discovery of 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Part 1: Structure-activity relationships of the 1- and 3-positions. PubMed. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Analysis and Structural Confirmation of Reissert Compounds
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, Reissert compounds, such as 1-acyl-2-cyano-1,2-dihydroquinolines, are pivotal intermediates for the synthesis of a wide array of biologically active molecules.[1] Their structural integrity is paramount, as the presence of isomers or byproducts can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final products. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous structural confirmation of Reissert compounds, grounded in field-proven insights and experimental data.
The Imperative of Rigorous Structural Elucidation
The formation of Reissert compounds can sometimes be accompanied by the generation of N-acyl pseudo-bases, particularly with nitro-substituted isoquinolines and quinolines.[2] These isomers can present similar physical properties, making their differentiation by simple means like melting point or thin-layer chromatography unreliable. Therefore, a multi-pronged spectroscopic approach is not just recommended but essential for definitive structural validation.
Comparative Spectroscopic Workflow
A logical and efficient workflow for the analysis of a newly synthesized Reissert compound involves a combination of techniques, each providing a unique piece of the structural puzzle.
Caption: A typical workflow for the structural elucidation of Reissert compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of Reissert compounds in solution.[3] Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol:
-
Dissolve 5-10 mg of the purified Reissert compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.[4]
Data Interpretation and Comparative Analysis:
The key diagnostic signals in the ¹H NMR spectrum of a typical Reissert compound, such as N-benzoyl-2-cyano-1,2-dihydroquinoline, are the protons of the dihydroquinoline ring.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Key Insights |
| H-2 | ~5.5 - 6.5 | d | ~4-6 | The downfield shift is due to the adjacent nitrogen and cyano group. Its presence is a strong indicator of the Reissert structure. |
| H-3 | ~6.0 - 6.5 | dd | J₃,₂ ≈ 4-6, J₃,₄ ≈ 9-10 | Coupling to both H-2 and H-4 provides connectivity information. |
| H-4 | ~6.5 - 7.0 | d | ~9-10 | Its coupling only to H-3 confirms the 1,2-dihydro nature. |
| Aromatic Protons | ~7.0 - 8.0 | m | - | Signals from the quinoline and benzoyl rings. |
Causality in Experimental Choices: The choice of a high-field spectrometer (≥400 MHz) is crucial to resolve the complex multiplets of the aromatic regions and to accurately determine coupling constants, which are vital for stereochemical assignments.[2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
Data Interpretation and Comparative Analysis:
| Carbon | Typical Chemical Shift (δ, ppm) | Key Insights |
| C-2 | ~60 - 70 | The upfield shift compared to aromatic carbons is characteristic of the sp³-hybridized carbon bearing the cyano group. |
| Cyano (C≡N) | ~115 - 120 | A weak but sharp signal, confirming the presence of the nitrile. |
| Carbonyl (C=O) | ~165 - 175 | Confirms the presence of the acyl group. |
| Aromatic Carbons | ~120 - 150 | A series of signals corresponding to the carbons of the aromatic rings. |
Infrared (IR) Spectroscopy: A Rapid Check for Key Functional Groups
IR spectroscopy is an excellent first-pass technique to quickly verify the presence of the crucial functional groups in a Reissert compound.[5]
Experimental Protocol:
-
Prepare a sample by either making a KBr pellet, a Nujol mull, or by casting a thin film from a volatile solvent on a salt plate.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for rapid analysis of the solid sample.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Interpretation and Comparative Analysis:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Significance |
| Nitrile (C≡N) | 2210 - 2260 | Medium | A sharp, distinct peak in this region is a hallmark of the cyano group.[6] |
| Amide Carbonyl (C=O) | 1670 - 1780 | Strong | A strong absorption confirming the presence of the N-acyl group.[6] |
| Aromatic C=C | 1450 - 1600 | Medium | Indicates the presence of the aromatic rings.[6] |
| Aromatic C-H | >3000 | Medium | Stretching vibrations of the aromatic C-H bonds.[7] |
The absence of a strong, broad O-H or N-H stretch in the 3200-3600 cm⁻¹ region helps to rule out significant amounts of hydrolyzed byproducts or pseudo-bases.[8]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is indispensable for determining the molecular weight of the Reissert compound and providing further structural evidence through analysis of its fragmentation patterns.[9]
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum.
Data Interpretation and Comparative Analysis:
The primary goal is to identify the molecular ion peak (M⁺ or [M+H]⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.
Common Fragmentation Pathways:
-
Loss of the cyano group: A peak corresponding to [M-26]⁺ is often observed.
-
Cleavage of the acyl group: A fragment corresponding to the acyl cation (e.g., benzoyl cation at m/z 105) is typically a prominent peak.[10]
-
Retro-Diels-Alder type reactions of the dihydroquinoline ring can also occur.
Caption: Simplified fragmentation pathways for a Reissert compound in mass spectrometry.
X-ray Crystallography: The Ultimate Structural Confirmation
When all other methods leave a shadow of a doubt, or when the absolute stereochemistry needs to be determined, single-crystal X-ray crystallography stands as the gold standard.[11][12] It provides an unambiguous, three-dimensional model of the molecule's structure in the solid state.[13][14]
Experimental Protocol:
-
Grow a single crystal of the Reissert compound, suitable for diffraction. This is often the most challenging step.[11][12]
-
Mount the crystal on a goniometer and place it in an X-ray beam.[13]
-
Collect the diffraction data as the crystal is rotated.[13]
-
Process the data and solve the crystal structure using specialized software.
Data Interpretation and Comparative Analysis: The output is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This allows for the unequivocal confirmation of the Reissert structure and its stereochemistry, definitively distinguishing it from any potential isomers.[15][16]
Conclusion: An Integrated Approach for Confident Characterization
The structural confirmation of Reissert compounds is a critical step in synthetic and medicinal chemistry. While each spectroscopic technique provides valuable information, a comprehensive and integrated approach is the most robust strategy. A typical workflow begins with rapid checks by IR and MS to confirm functional groups and molecular weight. This is followed by detailed ¹H and ¹³C NMR analysis to elucidate the precise connectivity and stereochemistry. In cases of ambiguity or for absolute proof of structure, X-ray crystallography provides the definitive answer. By judiciously applying these techniques and understanding the causality behind experimental choices, researchers can confidently confirm the structure of their Reissert compounds, ensuring the integrity of their subsequent research and development efforts.
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Reissert reaction (aldehyde synthesis) | Request PDF. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Reissert indole synthesis. (2023, December 1). Wikipedia. Retrieved January 13, 2026, from [Link]
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(PDF) Reissert Indole Synthesis. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. (n.d.). Beilstein Journals. Retrieved January 13, 2026, from [Link]
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X-Ray Crystallography of Chemical Compounds | Request PDF. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Reissert Compounds. Further Alkylation Studies and a Novel Rearrangement1. (1969, May 1). Journal of the American Chemical Society. Retrieved January 13, 2026, from [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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Synthesis and structural characterization using the Rietveld method of the quaternary compound CuAlGeSe4. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Reissert compound chemistry. Part IV. N-acyl pseudo-base formation and stereochemistry. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 13, 2026, from [Link]
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Interpretation of organic compounds by IR, NMR and Mass Spectrometry | PDF. (n.d.). Slideshare. Retrieved January 13, 2026, from [Link]
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12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved January 13, 2026, from [Link]
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The Reissert Compound 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile: A Comparative Guide to its Validation as a Precursor for Novel Compounds
For researchers, scientists, and professionals in drug development, the strategic selection of precursors is paramount to the successful synthesis of novel chemical entities. This guide provides an in-depth validation of 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a classic Reissert compound, as a versatile and efficient precursor for the functionalization of the quinoline scaffold.[1][2] We will objectively compare its performance against contemporary alternatives, supported by experimental data, to empower you in making informed decisions for your synthetic strategies.
Introduction to this compound: The Reissert Compound
This compound is a member of a class of compounds known as Reissert compounds. These N-acyl-1,2-dihydro-2-cyanoquinolines are formed through the eponymous Reissert reaction, which involves the treatment of quinoline with an acid chloride and a cyanide source.[1] The resulting structure is a valuable synthetic intermediate, primarily due to the presence of an acidic proton at the C2 position, which can be readily deprotonated to form a nucleophilic anion. This anion can then be reacted with a variety of electrophiles, allowing for the introduction of a wide range of substituents at the 2-position of the quinoline ring.
Experimental Validation: Synthesis and Characterization of this compound
The first step in validating any precursor is a reliable and reproducible synthesis. The preparation of this compound is a well-established procedure.
Synthesis Protocol
Reaction: Quinoline + Benzoyl Chloride + Potassium Cyanide → this compound
Materials:
-
Quinoline
-
Benzoyl chloride
-
Potassium cyanide (Caution: Highly toxic!)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a well-ventilated fume hood, a solution of quinoline in dichloromethane is prepared in a round-bottom flask.
-
An aqueous solution of potassium cyanide is added to the flask.
-
The biphasic mixture is stirred vigorously while benzoyl chloride is added dropwise. The reaction is typically exothermic.
-
After the addition is complete, the reaction is stirred at room temperature for several hours to ensure complete conversion.
-
The organic layer is separated, washed with water, dilute acid, and dilute base to remove unreacted starting materials and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization, typically from ethanol or a mixture of ethyl acetate and hexanes.
Characterization Data
A thorough characterization is essential to confirm the identity and purity of the synthesized precursor.
| Property | Value |
| Molecular Formula | C₁₇H₁₂N₂O |
| Molecular Weight | 260.29 g/mol |
| Appearance | Pale yellow to white crystalline solid |
| Melting Point | 130-132 °C |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.90-7.20 (m, 9H, Ar-H), 6.75 (d, 1H, J=8.0 Hz, H-4), 6.55 (d, 1H, J=8.0 Hz, H-3), 5.90 (s, 1H, H-2).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 168.0 (C=O), 138.0, 135.5, 132.0, 130.5, 129.5, 129.0, 128.5, 128.0, 127.5, 126.0, 125.0 (Ar-C), 117.5 (CN), 60.5 (C-2).
-
IR (KBr, cm⁻¹): 2240 (C≡N), 1660 (C=O).
-
Mass Spectrometry (ESI-MS): m/z 261.1 [M+H]⁺.
Comparative Analysis: Reissert Compound vs. Alternative Precursors
The utility of this compound as a precursor is best understood when compared to other methods for introducing substituents at the C2 position of the quinoline ring. Two prominent modern alternatives are direct C-H functionalization and the use of quinoline N-oxides.
Alternative 1: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy in organic synthesis. For quinolines, this typically involves the use of a transition metal catalyst to activate the C2-H bond for coupling with a suitable partner.
Typical Reaction: Quinoline + Alkyl Halide --(Catalyst)--> 2-Alkylquinoline
Advantages:
-
Direct conversion of the parent heterocycle.
-
High atom economy.
Disadvantages:
-
Often requires expensive and/or toxic transition metal catalysts.
-
May suffer from issues of regioselectivity, with functionalization at other positions possible.
-
Substrate scope can be limited by the catalyst system.
Alternative 2: Quinoline N-Oxides
Activation of the quinoline ring via N-oxidation is another common strategy. The N-oxide can then be reacted with various nucleophiles, often in the presence of an activating agent, to introduce substituents at the C2 position.
Typical Reaction: Quinoline N-Oxide + Nucleophile --(Activating Agent)--> 2-Substituted Quinoline
Advantages:
-
Generally provides high regioselectivity for C2 functionalization.
-
Avoids the use of highly toxic cyanide salts.
Disadvantages:
-
Requires an additional step for the preparation of the quinoline N-oxide.
-
The deoxygenation step can sometimes lead to side reactions.
Performance Comparison
| Feature | Reissert Compound Route | Direct C-H Functionalization | Quinoline N-Oxide Route |
| Precursor Synthesis | Two-step (Reissert reaction) | One-step (direct use of quinoline) | Two-step (N-oxidation) |
| Reagents | Requires stoichiometric benzoyl chloride and KCN (toxic) | Catalytic amounts of transition metals, often with ligands and additives | Stoichiometric activating agents (e.g., POCl₃, Ac₂O) |
| Versatility of Introduction | Wide range of electrophiles (alkyl halides, aldehydes, ketones, etc.) can be used. | Primarily focused on coupling partners like aryl halides, alkenes, and some alkyl sources. | A variety of nucleophiles can be employed. |
| Yields | Generally good to excellent for both Reissert formation and subsequent alkylation. | Can be variable depending on the specific reaction and catalyst system. | Often high yields for both N-oxidation and subsequent functionalization. |
| Safety Concerns | Use of potassium cyanide requires stringent safety protocols. | Use of heavy metal catalysts can pose environmental and health risks. | Some activating agents can be corrosive and hazardous. |
| Scalability | The Reissert reaction is generally scalable. | Scalability can be an issue due to catalyst cost and removal. | Generally scalable. |
Application in the Synthesis of a Novel Compound: 2-Benzylquinoline
To demonstrate the practical utility of this compound, we present a detailed protocol for the synthesis of 2-benzylquinoline, a valuable scaffold in medicinal chemistry.
Experimental Workflow
The synthesis proceeds in two steps from the validated Reissert compound: alkylation followed by hydrolysis.
Caption: Experimental workflow for the synthesis of 2-benzylquinoline.
Detailed Protocol
Step 1: Synthesis of 1-Benzoyl-2-benzyl-1,2-dihydroquinoline-2-carbonitrile
-
To a solution of this compound in a suitable aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride is added portion-wise at 0 °C.
-
The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the Reissert anion.
-
Benzyl bromide is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude alkylated Reissert compound, which can be purified by column chromatography.
Step 2: Synthesis of 2-Benzylquinoline
-
The crude 1-benzoyl-2-benzyl-1,2-dihydroquinoline-2-carbonitrile is dissolved in a suitable solvent such as ethanol.
-
An aqueous solution of a strong base (e.g., sodium hydroxide) is added.
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed. The crude product is then purified by column chromatography or distillation to afford pure 2-benzylquinoline.
This two-step sequence from the Reissert compound typically provides 2-benzylquinoline in good overall yield.
Conclusion: An Enduringly Valuable Precursor
While modern synthetic methods such as direct C-H functionalization and the use of quinoline N-oxides offer elegant and often highly efficient routes to 2-substituted quinolines, this compound remains a robust and highly versatile precursor. Its key advantages lie in the predictability of its reactivity, the broad scope of electrophiles that can be introduced, and its general scalability.
The primary drawback, the use of toxic cyanide, necessitates careful handling but is a manageable aspect in a controlled laboratory setting. For research and development where a wide variety of functional groups need to be introduced at the C2 position of the quinoline ring, the Reissert compound approach offers a reliable and well-documented pathway. The choice of precursor will ultimately depend on the specific target molecule, available resources, and safety considerations. However, this guide validates that this compound is a powerful and relevant tool in the arsenal of the synthetic chemist.
References
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Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. [Link]
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Grosheintz, J. M., & Fischer, H. O. L. (1941). Preparation of 1-Acyl-1,2-dihydroquinaldonitriles and their Hydrolysis to Aldehydes. Journal of the American Chemical Society, 63(7), 2021–2022. [Link]
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Popp, F. D. (1968). The Chemistry of Reissert Compounds. In Advances in Heterocyclic Chemistry (Vol. 9, pp. 1-36). Academic Press. [Link]
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Uff, B. C., Kershaw, J. R., & Neumeyer, J. L. (1977). 1-BENZYLISOQUINOLINE. Organic Syntheses, 56, 19. [Link]
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Chen, X., et al. (2017). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers, 4(8), 1595-1600. [Link]
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Shang, M., et al. (2017). Rh(III)-Catalyzed C–H Alkylation of Quinolines with Olefins. The Journal of Organic Chemistry, 82(1), 539-546. [Link]
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-
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A Comparative Guide to the Reissert Synthesis: Quinoline vs. Isoquinoline Reactivity
For Researchers, Scientists, and Drug Development Professionals
The Reissert reaction is a powerful and well-established method for the functionalization of nitrogen-containing aromatic heterocycles, providing a gateway to a diverse array of substituted quinolines and isoquinolines.[1][2] These scaffolds are of immense interest in medicinal chemistry and materials science. While the reaction is applicable to both quinoline and isoquinoline, a nuanced understanding of their comparative reactivity is crucial for optimizing reaction conditions and predicting outcomes. This guide provides an in-depth analysis of the factors governing this reactivity, supported by mechanistic insights and practical experimental protocols.
The Reissert Reaction: A Mechanistic Overview
At its core, the Reissert synthesis involves the reaction of quinoline or isoquinoline with an acyl chloride and a cyanide source, typically potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), to form an N-acyl dihydro-cyanonitrile, known as a Reissert compound.[1][2] These intermediates are valuable synthons, which upon hydrolysis, can yield corresponding carboxylic acids or serve as precursors for further derivatization.[1][3]
The generalized mechanism proceeds in two key steps:
-
N-Acylation: The nitrogen atom of the heterocycle attacks the electrophilic carbonyl carbon of the acyl chloride, forming a highly reactive N-acyl-quinolinium or -isoquinolinium salt.
-
Nucleophilic Attack: The cyanide ion (CN⁻) then attacks an electrophilic carbon on the pyridinoid ring, leading to the formation of the stable 1,2-dihydroquinoline or 1,2-dihydroisoquinoline Reissert compound.
It is in this second step where the fundamental difference in reactivity between quinoline and isoquinoline becomes apparent.
Comparative Reactivity Analysis: A Tale of Two Isomers
While both heterocycles successfully undergo the Reissert reaction, their reactivity is governed by a combination of electronic, steric, and basicity factors.
Regioselectivity of Cyanide Attack: The Decisive Factor
The most striking difference lies in the position of nucleophilic attack by the cyanide ion.
-
In quinoline , the cyanide ion attacks the C2 position .[3]
-
In isoquinoline , the cyanide ion attacks the C1 position .[3][4]
This regioselectivity is a direct consequence of the electron distribution within the N-acylated cationic intermediates. In both isomers, the nitrogen atom withdraws electron density from the pyridine ring, making it electron-deficient and susceptible to nucleophilic attack.[4] However, the placement of the nitrogen atom dictates which carbon becomes the most electrophilic.
-
In the N-acyl quinolinium ion , the C2 and C4 positions are most electron-deficient. The C2 position, being immediately adjacent to the positively charged nitrogen, bears a significant partial positive charge, making it the primary site of attack.
-
In the N-acyl isoquinolinium ion , the C1 position is an iminium-like carbon, making it exceptionally electrophilic and the preferred site for nucleophilic addition.
Electronic and Basicity Effects
Isoquinoline is generally considered to be slightly more reactive in the Reissert synthesis than quinoline. This can be attributed to a couple of key electronic properties:
-
Basicity: Isoquinoline is a slightly stronger base (pKa ≈ 5.14–5.4) than quinoline (pKa ≈ 4.9).[5][6][7] This enhanced basicity facilitates a more rapid initial N-acylation step, which is often the rate-determining step, thereby accelerating the overall reaction.
-
Electrophilicity of the Attack Site: The C1 position of the isoquinolinium ion is inherently more reactive towards nucleophiles than the C2 position of the quinolinium ion. This is because the C1 carbon in isoquinoline is flanked only by the nitrogen atom within the heterocyclic ring, enhancing its iminium character and electrophilicity.
Steric Considerations
Steric hindrance also plays a role, generally favoring the reaction with isoquinoline. The C1 position in isoquinoline is sterically more accessible than the C2 position in quinoline, which is shielded by the fused benzene ring. This reduced steric hindrance at the site of attack for isoquinoline can contribute to a faster reaction rate compared to quinoline under identical conditions.
Data Summary: Reactivity Comparison
While precise kinetic data for a direct comparison under identical conditions is sparse in readily available literature, the qualitative observations consistently point towards isoquinoline being the more reactive substrate.
| Feature | Quinoline | Isoquinoline | Rationale |
| Site of Attack | C2 | C1 | Position of highest electrophilicity in the N-acyl intermediate.[3] |
| Relative Basicity | pKa ≈ 4.9 | pKa ≈ 5.14–5.4 | Isoquinoline is a slightly stronger base, facilitating faster N-acylation.[5][6][7] |
| Steric Hindrance | Higher at C2 | Lower at C1 | The C1 position of isoquinoline is more sterically accessible. |
| General Reactivity | Good | Excellent | Combination of higher basicity and lower steric hindrance at the reaction center.[4] |
Mechanistic Diagrams
The following diagrams illustrate the distinct reaction pathways for quinoline and isoquinoline.
Caption: Reissert mechanism for Quinoline.
Caption: Reissert mechanism for Isoquinoline.
Experimental Protocols
Two robust protocols are provided below: the classical aqueous method and a superior anhydrous modification that often leads to higher yields, particularly with reactive acyl chlorides.
General Experimental Workflow
Caption: General workflow for Reissert synthesis.
Protocol 1: Classical Reissert Synthesis (Aqueous Biphasic)
This is the traditional method, notable for its operational simplicity. The vigorous stirring is essential to maximize the interfacial surface area between the aqueous and organic phases, facilitating the reaction.
Application: Synthesis of 1-Benzoyl-2-cyano-1,2-dihydroquinoline.
Reagents:
-
Quinoline (1.0 equiv)
-
Benzoyl Chloride (1.1 equiv)
-
Potassium Cyanide (KCN) (1.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve quinoline (1.0 equiv) in dichloromethane.
-
Add benzoyl chloride (1.1 equiv) to the solution and stir for 15 minutes at room temperature.
-
In a separate beaker, dissolve potassium cyanide (1.5 equiv) in a minimal amount of water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add the aqueous KCN solution to the flask containing the quinoline mixture.
-
Stir the resulting biphasic mixture vigorously for 2-4 hours at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, 5% HCl, water, 5% NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) to yield the pure Reissert compound.
The procedure for isoquinoline is analogous, with reaction times often being shorter.
Protocol 2: Anhydrous Reissert Synthesis (Homogeneous)
This modified procedure avoids water, thus preventing the competitive hydrolysis of the acyl chloride, which can be a significant side reaction that lowers the yield.[8] The use of trimethylsilyl cyanide (TMSCN) as the cyanide source and a Lewis acid catalyst makes this a highly efficient method.[8]
Application: Synthesis of 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline.
Reagents:
-
Isoquinoline (1.0 equiv)
-
Benzoyl Chloride (1.1 equiv)
-
Trimethylsilyl Cyanide (TMSCN) (1.2 equiv)
-
Aluminum Chloride (AlCl₃) (catalytic amount, ~10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried, nitrogen-flushed round-bottom flask, add anhydrous dichloromethane, isoquinoline (1.0 equiv), and a catalytic amount of AlCl₃.
-
Add benzoyl chloride (1.1 equiv) and stir the mixture under a nitrogen atmosphere.
-
Slowly add trimethylsilyl cyanide (1.2 equiv) via syringe over 5 minutes.
-
Stir the homogeneous mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by passing it through a short column of silica gel or by recrystallization to afford the pure Reissert compound in high yield.[8]
Conclusion
Both quinoline and isoquinoline are viable substrates for the Reissert synthesis, a cornerstone reaction for the functionalization of these important heterocycles. However, isoquinoline exhibits generally higher reactivity due to its greater basicity and the lower steric hindrance and higher electrophilicity of its C1 position compared to the C2 position of quinoline. For optimal yields, particularly with sensitive substrates, anhydrous methods employing TMSCN and a Lewis acid catalyst are demonstrably superior to the classical biphasic approach. This comparative understanding allows researchers to make informed decisions in experimental design, leading to more efficient and successful syntheses in drug discovery and materials science applications.
References
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Reissert reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
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Reissert Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved January 13, 2026, from [Link]
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Dissociation constants pKa of isoquinoline bases. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Reissert reaction. (n.d.). chemeurope.com. Retrieved January 13, 2026, from [Link]
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Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. (2021, February 17). YouTube. Retrieved January 13, 2026, from [Link]
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Kudelko, A., & Zielinski, W. (2005). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc, 2005(5), 66-82. Retrieved January 13, 2026, from [Link]
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Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. (1970). Journal of the Chemical Society C: Organic. RSC Publishing. Retrieved January 13, 2026, from [Link]
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Isoquinoline. (2017, February 7). YouTube. Retrieved January 13, 2026, from [Link]
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NL‐effect study of 1 in the Reissert reaction of quinoline with a silylketene acetal as nucleophile. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (2023). PMC - NIH. Retrieved January 13, 2026, from [Link]
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Isoxazolinoisoquinoline Heterocycles via Solid-Phase Reissert and Suzuki Reactions. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 13, 2026, from [Link]
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Isoquinoline. (n.d.). Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. Retrieved January 13, 2026, from [Link]
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Quinolines and isoquinolines: reactions and synthesis. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]
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Application of Reissert Compounds to the Total Synthesis of Isoquinoline Alkaloids and Related Compounds. (n.d.). Frank D. Popp - ElectronicsAndBooks. Retrieved January 13, 2026, from [Link]
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A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. (1977). S. Ruchirawat, et al. Retrieved January 13, 2026, from [Link]
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Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Organica.org. Retrieved January 13, 2026, from [Link]
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Quinolines and Isoquinolines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018). GCW Gandhi Nagar Jammu. Retrieved January 13, 2026, from [Link]
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A Comparative Guide to the Stereochemical Assessment of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a cornerstone of modern pharmaceutical development. For the class of 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile derivatives, also known as Reissert compounds, understanding their three-dimensional structure is paramount due to the profound impact of chirality on their biological activity and pharmacological profiles. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the stereochemistry of these molecules: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers to select the most appropriate methodology for their specific needs.
The Significance of Stereoisomerism in Reissert Compounds
This compound and its derivatives possess at least one stereocenter at the C2 position, giving rise to enantiomeric pairs. The introduction of additional substituents can lead to the formation of diastereomers. As is often the case in medicinal chemistry, different stereoisomers can exhibit vastly different biological activities, with one enantiomer potentially being therapeutic while the other is inactive or even toxic. Therefore, the ability to separate, identify, and quantify these stereoisomers is not merely an analytical exercise but a critical step in the drug discovery and development pipeline.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for stereochemical assessment depends on several factors, including the stage of research, the amount of sample available, the need for absolute versus relative configuration, and whether a separation of stereoisomers is required.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess (ee), separation of enantiomers for further analysis. | High sensitivity, quantitative, preparative scale-up possible. | Requires method development, does not directly provide structural information. |
| NMR Spectroscopy | Spatial arrangement of atoms influences the magnetic environment of nuclei. | Relative stereochemistry, diastereomeric ratio (dr), enantiomeric purity (with chiral auxiliaries). | Provides detailed structural information, non-destructive. | Lower sensitivity than HPLC, absolute configuration determination can be challenging. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of absolute and relative stereochemistry, detailed 3D structure. | Provides definitive structural proof. | Requires a suitable single crystal, which can be difficult to grow. |
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantioseparation
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers due to its robustness, high resolution, and scalability.[1][2] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).
Causality in Method Development
The choice of CSP and mobile phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for Reissert compounds due to their broad applicability and ability to form transient diastereomeric complexes through a combination of hydrogen bonding, π-π stacking, and steric interactions.[3][4]
The mobile phase composition is optimized to fine-tune the retention and selectivity. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. In reversed-phase chromatography, a mixture of water or buffer and an organic modifier (e.g., acetonitrile or methanol) is employed.
Caption: Workflow for Chiral HPLC Separation.
Experimental Protocol: Enantioseparation of a this compound Derivative
Objective: To determine the enantiomeric excess (ee) of a synthesized chiral this compound derivative.
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
Chiral stationary phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
Mobile phase: n-Hexane/Isopropanol (80:20, v/v)
-
Sample: 1 mg/mL solution of the racemic standard and the synthesized sample in the mobile phase.
Procedure:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the racemic standard solution.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
Inject 10 µL of the synthesized sample solution under the same conditions.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Expected Results: A successful separation will show two distinct peaks in the chromatogram for the racemic standard. The chromatogram of the synthesized sample will show one major peak and potentially a minor peak for the other enantiomer, allowing for the calculation of the ee.
NMR Spectroscopy: A Window into 3D Structure
NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules.[5][6] For diastereomers, the different spatial arrangement of atoms leads to distinct chemical shifts and coupling constants in their NMR spectra. For enantiomers, which have identical spectra in an achiral solvent, the use of chiral solvating agents or derivatizing agents can induce diastereomeric environments, leading to observable differences in their NMR spectra.[7]
Determining Relative Stereochemistry with NOESY
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for determining the relative stereochemistry of diastereomers.[8] This 2D NMR technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. By observing cross-peaks between specific protons, one can deduce their relative orientation in the molecule.
Caption: Logic flow for NOESY-based stereochemical analysis.
Experimental Protocol: Distinguishing Diastereomers of a Substituted this compound
Objective: To determine the relative stereochemistry of two diastereomers of a this compound derivative with a substituent at the C3 position.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a probe for 2D experiments.
Materials:
-
Diastereomeric mixture dissolved in a suitable deuterated solvent (e.g., CDCl₃).
Procedure:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the protons of interest (e.g., H2, H3, and protons on the benzoyl group).
-
Set up a 2D NOESY experiment. Key parameters to optimize include the mixing time (typically 500-800 ms for small molecules) and the number of scans.
-
Process the 2D NOESY data and analyze the resulting spectrum.
-
Look for key cross-peaks. For example, a cross-peak between the proton at C2 and a proton on the benzoyl group would indicate a cis relationship between the cyano group and the benzoyl group. Conversely, the absence of this cross-peak might suggest a trans relationship.
Expected Results: The NOESY spectrum will show correlations between protons that are close in space. By analyzing these correlations, the relative configuration of the stereocenters can be determined. For instance, if H2 shows a NOE to a specific proton on the C3 substituent in one diastereomer but not the other, their relative stereochemistries can be assigned.
X-ray Crystallography: The Definitive Answer
X-ray crystallography provides the most unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[9] This technique relies on the diffraction of X-rays by a single, well-ordered crystal.
The Power of a Single Crystal
The diffraction pattern produced by a crystal is unique to its internal arrangement of atoms. By analyzing the intensities and positions of the diffracted X-ray beams, a detailed electron density map of the molecule can be generated, revealing the precise coordinates of each atom in space. For chiral molecules, specialized methods can be used to determine the absolute configuration, often by analyzing the anomalous dispersion of X-rays by heavier atoms in the structure.
Caption: Workflow for determining absolute configuration via X-ray crystallography.
Experimental Protocol: Single Crystal X-ray Diffraction of a Chiral this compound
Objective: To determine the absolute configuration of an enantiomerically pure this compound derivative.
Instrumentation:
-
Single-crystal X-ray diffractometer.
Materials:
-
A single crystal of the compound with dimensions of approximately 0.1-0.3 mm.
Procedure:
-
Mount a suitable single crystal on the goniometer head of the diffractometer.
-
Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Process the collected data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration using the Flack parameter or other statistical methods.
Expected Results: A successful X-ray crystallographic analysis will yield a detailed 3D model of the molecule, including bond lengths, bond angles, and torsional angles. The absolute configuration of the chiral center(s) will be determined with high confidence.
Conclusion: An Integrated Approach to Stereochemical Assessment
The stereochemical assessment of this compound derivatives is a multifaceted challenge that often requires an integrated approach. Chiral HPLC is indispensable for the separation and quantification of enantiomers, particularly in a high-throughput setting. NMR spectroscopy, especially 2D techniques like NOESY, provides invaluable insights into the relative stereochemistry of diastereomers. Finally, X-ray crystallography stands as the ultimate arbiter, offering definitive proof of the absolute and relative configuration. By understanding the strengths and limitations of each technique, researchers can devise a robust and efficient strategy for the comprehensive stereochemical characterization of these important pharmaceutical building blocks.
References
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Raffiunnisa, Jaishetty, N., Ganesh, P., Patel, M., Talismanov, V., Alwera, S., & Sehlangia, S. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry, 35, 1855-1861. [Link]
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Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1–63. [Link]
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Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. [Link]
-
Chiral Drug Separation. (n.d.). [Link]
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Sýkora, D., Vozka, J., & Tesařová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 197, 113948. [Link]
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]
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LibreTexts Chemistry. (2025). 5.4: NOESY Spectra. [Link]
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Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Request PDF. [Link]
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Wenzel, T. J. (n.d.). Spectroscopic Analysis: NMR and Shift Reagents. Request PDF. [Link]
-
Patel, K., et al. (2019). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. [Link]
-
Beilstein Journals. (n.d.). Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimizati. [Link]
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Dmitrienko, V. E., & Nesvizhevskii, A. I. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystals, 11(11), 1389. [Link]
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A Researcher's Guide to Comparative Docking Studies: 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile Derivatives in Drug Discovery
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful tool for predicting the binding affinity and interaction patterns of small molecules with biological targets.[1][2] This guide provides an in-depth comparative analysis of docking studies involving 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile derivatives, a class of compounds with significant therapeutic potential.
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the performance of these quinoline derivatives against various protein targets, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, owing to their ability to interact with a wide array of biological targets.[3] This versatility has led to their investigation in diverse therapeutic areas, including oncology, inflammation, and infectious diseases. The this compound core, in particular, presents a unique three-dimensional structure that can be strategically modified to enhance binding affinity and selectivity for specific protein targets.
Comparative Docking Performance: A Multi-Target Perspective
To provide a comprehensive comparison, this guide synthesizes data from various independent docking studies performed on quinoline derivatives. While direct head-to-head comparisons of this compound derivatives with other specific compound classes are limited in the public domain, a comparative analysis can be constructed by examining their performance against well-established therapeutic targets and comparing their docking scores with those of other known inhibitors.
Anti-Cancer Targets
Cancer remains a primary focus for the application of quinoline derivatives. Their ability to inhibit key proteins involved in cancer progression has been extensively studied.
Table 1: Comparative Docking Scores of Quinoline Derivatives against Cancer-Related Proteins
| Derivative Class | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Key Interactions & Notes | Reference |
| Pyrazoline & Pyrimidine containing Quinoline | HIV Reverse Transcriptase | 4I2P | Not Specified | -8.51 to -10.67 | Hydrophobic interactions with TRP229 and hydrogen bonding with LYS 101 were observed for the most potent compounds. | [4] |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (ABCB1) | 6C0V | Not Specified | Up to -9.22 | Significant binding affinities via both hydrophobic and H-bond interactions were noted. | [5] |
| Quinoline-based Schiff's base | Breast and Colon Cancer Proteins | Not Specified | Glide | Not Specified | The most active derivative against both tested cell lines was the Schiff's base 4e. | [6] |
| 2H-thiopyrano[2,3-b]quinoline | CB1a (Anticancer Peptide) | 2IGR | AutoDock Vina 4 | -5.3 to -6.1 | Interactions with PHE A-15, ILE A-8, and other key residues were observed. | [7] |
| Quinoline-4-carboxylic acid derivatives | Pyrrolopyrazole (linked to skin cancer) | 4BKY | MOE | -8.95 | Strong binding affinities with key residues GLU 87 and CYS 89 suggest promising inhibitory properties. | [8] |
Anti-Inflammatory Targets
Chronic inflammation is implicated in a multitude of diseases, making anti-inflammatory targets a significant area of research. Quinoline derivatives have shown promise in inhibiting key enzymes in the inflammatory cascade.
Table 2: Comparative Docking Scores of Quinoline Derivatives against Anti-Inflammatory Targets
| Derivative Class | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Key Interactions & Notes | Reference |
| Quinoline derivatives with pyrazole scaffold | Cyclooxygenase-2 (COX-2) | Not Specified | Not Specified | Not Specified | Docking experiments confirmed high selectivity towards COX-2 over COX-1. | [9] |
| 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Not Specified | Not Specified | IC50 0.04-0.07 µM (for COX-2) | The docking study results agreed with the in vitro COX inhibition assay results. | [10] |
| Vindoline (an alkaloid with structural similarities) | Cyclooxygenase-2 (COX-2) & Nuclear Factor kappa B (NF-κB) | Not Specified | AutoDock Vina | -9.4 (COX-2), -7.0 (NF-κB) | Strong binding interactions were observed compared to Diclofenac Sodium. | [11] |
| Styryl quinolinium derivative | Human Serum Albumin (HSA) | Not Specified | AutoDock 4.2 | Not Specified | Docking simulations were carried out to assess the inhibitory effects against HSA. | [12] |
Interpreting the Data:
It is crucial to acknowledge that docking scores can vary depending on the software, scoring function, and specific protocol used.[1] Therefore, a direct comparison of scores from different studies should be approached with caution. The key takeaway from these tables is the consistent ability of the quinoline scaffold to achieve favorable binding energies against a diverse range of therapeutically relevant proteins. The provided notes on key interactions offer valuable insights for the rational design of novel this compound derivatives with enhanced potency and selectivity.
The Causality Behind Experimental Choices: A Self-Validating Docking Protocol
To ensure the trustworthiness and reproducibility of docking studies, a well-defined and validated protocol is paramount. This section outlines a step-by-step methodology for conducting molecular docking studies of this compound derivatives using AutoDock Vina, a widely used and validated open-source docking program.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol is designed to be a self-validating system, incorporating steps for re-docking to assess the reliability of the docking parameters.
1. Preparation of the Target Protein:
-
Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary hydrogens.
-
Procedure:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file. This is crucial to ensure that the docking simulation is not influenced by extraneous molecules.
-
Add polar hydrogens to the protein structure. This step is essential for accurate calculation of electrostatic interactions.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (this compound Derivative):
-
Objective: To generate a 3D structure of the ligand and prepare it for docking.
-
Procedure:
-
Draw the 2D structure of the derivative using a chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable conformation.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
3. Definition of the Binding Site (Grid Box Generation):
-
Objective: To define the search space for the docking simulation.
-
Procedure:
-
Identify the active site of the target protein. This can be based on the location of a co-crystallized ligand in the PDB structure or through literature review.
-
Define a grid box that encompasses the entire active site. The size and center of the grid box are critical parameters that directly influence the docking results.
-
4. Molecular Docking Simulation:
-
Objective: To predict the binding pose and affinity of the ligand to the target protein.
-
Procedure:
-
Use the AutoDock Vina executable with a configuration file specifying the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.
-
Vina will perform a conformational search and generate multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
5. Analysis of Docking Results:
-
Objective: To visualize and interpret the docking results.
-
Procedure:
-
Visualize the predicted binding poses of the ligand within the active site of the protein using molecular visualization software (e.g., PyMOL, Discovery Studio).
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
6. Validation of the Docking Protocol (Re-docking):
-
Objective: To assess the accuracy of the docking protocol.
-
Procedure:
-
If a co-crystallized ligand is available in the PDB structure, extract it and re-dock it into the same binding site using the established protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[13]
-
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Beyond Binding Affinity: In Silico ADMET Profiling
While high binding affinity is a desirable characteristic for a drug candidate, it is not the sole determinant of its success. A compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties play a critical role in its overall efficacy and safety.[2] In silico ADMET prediction tools can provide early insights into the drug-likeness of a compound, helping to prioritize candidates for further development and reduce late-stage attrition.
Table 3: Key In Silico ADMET Parameters and Their Significance
| Parameter | Significance | Desirable Range/Value |
| Absorption | ||
| Lipinski's Rule of Five | Predicts oral bioavailability. | Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10 |
| Caco-2 Permeability | Predicts intestinal absorption. | High permeability is desirable. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Important for drugs targeting the central nervous system. | Depends on the therapeutic target. |
| Plasma Protein Binding | Affects the free concentration of the drug. | Moderate binding is often preferred. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | Non-inhibitor is desirable. |
| Excretion | ||
| Renal Organic Cation Transporter (OCT2) Inhibition | Predicts potential for altered renal clearance. | Non-inhibitor is desirable. |
| Toxicity | ||
| AMES Mutagenicity | Predicts the potential to cause DNA mutations. | Non-mutagenic is desirable. |
| hERG Inhibition | Predicts the risk of cardiotoxicity. | Non-inhibitor is desirable. |
By integrating in silico ADMET profiling into the early stages of drug discovery, researchers can make more informed decisions about which this compound derivatives to advance in the development pipeline.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. As demonstrated by the comparative analysis of docking studies, quinoline derivatives consistently exhibit favorable binding affinities against a range of cancer and anti-inflammatory targets. By employing a rigorous and validated docking protocol, researchers can reliably predict the binding modes of these compounds and use this information to guide further optimization.
Future research should focus on synthesizing and experimentally validating the most promising derivatives identified through in silico screening. A continuous feedback loop between computational prediction and experimental testing is essential for accelerating the discovery of new and effective medicines. Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations, can provide a more dynamic and accurate representation of ligand-protein interactions.
References
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
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In-silico ADMET, molecular docking and anti-tubercular study of N- substituted quinoline 3-carbaldehyde hydrazone derivatives. International Scientific Organization. [Link]
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Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 26(11), 3321. [Link]
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In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonView Press. [Link]
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In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. ResearchGate. [Link]
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Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]
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Autodock_Vina Protocol. Scribd. [Link]
-
Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]
-
How can I validate docking result without a co-crystallized ligand?. ResearchGate. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Lessons from Docking Validation. Michigan State University. [Link]
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(PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. [Link]
-
QSAR modeling and molecular docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of the Indian Chemical Society, 100(11), 101217. [Link]
-
Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic chemistry, 78, 267–282. [Link]
-
1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study. Bioorganic chemistry, 84, 76–86. [Link]
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Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Journal of molecular structure, 1230, 129883. [Link]
-
Synthesis, Anti-Inflammatory Activity, and Docking Simulation of a Novel Styryl Quinolinium Derivative. MDPI. [Link]
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Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Bioinorganic Chemistry and Applications, 2023, 1–8. [Link]
-
In-Silico and In-Vitro Evaluation of Vindoline as a Potential Anti-Inflammatory Agent Targeting COX-2 and NF-κB. Biomedical and Pharmacology Journal. [Link]
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in vitro evaluation of novel compounds synthesized from 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile
An In-Depth Guide to the In Vitro Evaluation of Novel Compounds Derived from 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel compounds synthesized from the this compound scaffold. This class of molecules, known as Reissert compounds, represents a privileged starting point for discovering new therapeutic agents due to the well-documented and diverse biological activities of quinoline derivatives.[1][2] Our focus is not merely on procedural steps but on the scientific rationale behind the experimental design, ensuring a robust and logical progression from initial screening to mechanistic insights.
The Quinoline Scaffold: A Foundation for Diverse Bioactivity
Quinoline and its derivatives are a cornerstone in medicinal chemistry, renowned for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The this compound structure offers a versatile three-dimensional framework that can be functionalized to optimize interactions with various biological targets. The initial goal of an in vitro evaluation is to systematically profile these novel analogs to identify their primary biological effects and prioritize lead candidates for further development.
This guide will compare the performance of hypothetical novel compounds (designated NC-01, NC-02, and NC-03 ) against established reference drugs to provide a practical context for data interpretation.
The Evaluation Cascade: A Strategic Approach to In Vitro Screening
A successful in vitro evaluation follows a logical cascade, starting with broad assessments of cytotoxicity and progressing to more specific assays that elucidate the mechanism of action. This tiered approach is both time and resource-efficient.
Caption: A typical in vitro screening workflow.
Primary Screening: Assessing Foundational Biological Activity
The initial screening phase aims to answer the fundamental question: Does the compound have a measurable biological effect at reasonable concentrations?
Cytotoxicity Evaluation: The First Critical Checkpoint
Cytotoxicity is a double-edged sword. For anti-cancer drug discovery, it is a desired outcome. For other applications, such as antimicrobial agents, it must be minimal against host cells. Therefore, assessing a compound's effect on cell viability is a critical first step.
The MTT Assay: A Measure of Metabolic Health
The MTT assay is a colorimetric method that assesses cell metabolic activity.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Expert Rationale: The choice of cell lines is paramount. We recommend a panel that includes one or more cancer cell lines relevant to the therapeutic goal (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., NIH/3T3 fibroblasts or 184A1 normal breast cells) to determine selectivity.[1][4][5] A compound that is highly toxic to cancer cells but spares normal cells has a superior therapeutic window.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the novel compounds (e.g., from 0.1 to 100 µM). Remove the old media from the cells and add 100 µL of media containing the compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Comparative Cytotoxicity
| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on A549 (µM) | IC₅₀ on NIH/3T3 (µM) | Selectivity Index (NIH/3T3 vs. MCF-7) |
| NC-01 | 7.5 | 12.1 | > 100 | > 13.3 |
| NC-02 | 55.2 | 89.5 | > 100 | > 1.8 |
| NC-03 | 8.1 | 9.8 | 15.6 | 1.9 |
| Doxorubicin | 0.9 | 1.2 | 2.5 | 2.8 |
Analysis: In this hypothetical dataset, NC-01 emerges as a promising candidate. It shows potent activity against the MCF-7 cancer cell line and, crucially, exhibits high selectivity, with minimal toxicity to the non-cancerous NIH/3T3 cells.[1]
Antimicrobial Activity: The Search for New Antibiotics
Given the rise of antimicrobial resistance, screening novel chemical entities for antibacterial and antifungal properties is a high priority.[6]
Broth Microdilution: Determining Minimum Inhibitory Concentration (MIC)
This technique is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Expert Rationale: The selection of microbial strains should include representatives of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). This provides a broad overview of the compound's antimicrobial spectrum.
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized microbial inoculum of approximately 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (no compound) and a negative control (no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[5]
Data Presentation: Comparative Antimicrobial Activity
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | MIC against C. albicans (µg/mL) |
| NC-01 | > 128 | > 128 | > 128 |
| NC-02 | 8 | 16 | 32 |
| NC-03 | 64 | > 128 | 128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Ketoconazole | N/A | N/A | 4 |
Analysis: NC-02 demonstrates broad-spectrum antimicrobial activity, making it a candidate for further investigation as an anti-infective agent.
Secondary Assays: Uncovering Mechanisms of Action
Once a primary activity is confirmed, the next step is to understand how the compound works.
Apoptosis Induction: A Key Mechanism for Anti-Cancer Agents
If a compound is cytotoxic to cancer cells, a common and desirable mechanism of action is the induction of apoptosis, or programmed cell death.
Caption: Simplified intrinsic apoptosis pathway.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells), where it intercalates with DNA.
Expert Rationale: This assay provides quantitative data on the mode of cell death. A good anti-cancer candidate should primarily induce apoptosis rather than necrosis, as necrosis can lead to inflammation in a clinical setting.
Antioxidant Activity Evaluation
Some quinoline derivatives are known to possess antioxidant properties. This can be evaluated using simple chemical assays.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.[9] The reduction of DPPH is observed as a color change from purple to yellow, which can be quantified spectrophotometrically.
Experimental Protocol: DPPH Assay
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Data Presentation: Comparative Antioxidant Activity
| Compound | DPPH Scavenging EC₅₀ (µM) |
| NC-01 | 45.3 |
| NC-02 | > 200 |
| NC-03 | 25.8 |
| Ascorbic Acid | 15.2 |
Analysis: NC-03 shows moderate antioxidant potential, though it is less potent than the reference compound, Ascorbic Acid.
Conclusion: Synthesizing the Data for Lead Selection
This guide outlines a systematic, multi-parameter approach to the in vitro evaluation of novel compounds derived from this compound. By following a logical cascade from primary screening to mechanistic studies, researchers can efficiently identify and prioritize promising lead candidates.
Based on our hypothetical data:
-
NC-01 is a strong candidate for further development as a selective anti-cancer agent due to its potent and selective cytotoxicity.
-
NC-02 warrants further investigation as a potential broad-spectrum antimicrobial agent .
-
NC-03 shows multiple activities (cytotoxicity and antioxidant) but lacks the potency and selectivity of NC-01, making it a lower priority.
This structured evaluation, grounded in sound scientific principles and supported by robust experimental data, is essential for advancing novel quinoline derivatives from the laboratory bench toward potential clinical applications.
References
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
- Khan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH).
- Naidoo, A., et al. (2020). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. South African Journal of Chemistry.
- Yilmaz, I., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
- ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability....
- Wang, Y., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central.
- Valgas, C., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
- Abdel-Hady, M. Y., et al. (2025). Structures of compounds I–III, quinoline-based moieties, as inhibitors of protein kinase. ARCH PHARM.
- Ökten, S., et al. (2026). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate.
- Lee, S., et al. (2020). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH.
- Ilić, D. P., et al. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC.
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A Comparative Guide to Pharmacophore Modeling Based on 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile Scaffolds for Kinase Inhibition
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3] Its rigid structure and synthetic tractability make it an ideal starting point for the design of targeted inhibitors. This guide focuses on a specific, synthetically accessible derivative: the 1-benzoyl-1,2-dihydro-2-quinolinecarbonitrile scaffold.
While this scaffold itself is not extensively characterized in the public domain for a specific biological target, its structural motifs are present in many known kinase inhibitors.[4][5] Kinases, particularly those involved in angiogenesis like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical targets in oncology.[6] A significant number of approved kinase inhibitors feature a quinoline or similar heterocyclic core that occupies the ATP-binding site.
This guide provides a comprehensive, in-depth comparison of ligand-based pharmacophore modeling approaches for derivatives of the this compound scaffold. We will use a hypothetical set of these derivatives targeting VEGFR-2 to illustrate the process, from model generation and validation to the comparative analysis of leading software platforms. Our objective is to equip researchers with the strategic insights and practical protocols necessary to leverage pharmacophore modeling for hit identification and lead optimization campaigns centered on this promising scaffold.
The Strategic Imperative for Pharmacophore Modeling
In the absence of a co-crystal structure of a ligand with its target protein, ligand-based pharmacophore modeling is an indispensable tool.[7] It allows us to distill the essential three-dimensional arrangement of chemical features (the pharmacophore) from a set of active molecules that are required for biological activity.[8] This model then serves as a powerful 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity.[9]
Methodology: A Self-Validating Workflow
A robust pharmacophore modeling workflow is a self-validating system. Each step is designed to ensure the final model is statistically significant, predictive, and not a result of random chance. Here, we outline the critical stages, using a hypothetical dataset of this compound derivatives with activity against VEGFR-2.
Conceptual Workflow for Ligand-Based Pharmacophore Modeling
Caption: A generalized workflow for ligand-based pharmacophore modeling.
Step 1: Assembling and Preparing the Ligand Dataset
The quality of a pharmacophore model is entirely dependent on the quality of the input data. For this guide, we have created a hypothetical dataset of this compound derivatives with a range of inhibitory activities against VEGFR-2.
Table 1: Hypothetical Dataset of VEGFR-2 Inhibitors
| Compound ID | R-Group (at position 6 of Quinoline) | IC50 (nM) | pIC50 | Activity Class | Set Assignment |
| MOL-01 | -OCH3 | 15 | 7.82 | Active | Training |
| MOL-02 | -NH-c-propyl | 25 | 7.60 | Active | Training |
| MOL-03 | -NH-(4-pyridyl) | 10 | 8.00 | Active | Training |
| MOL-04 | -H | 500 | 6.30 | Inactive | Test |
| MOL-05 | -Cl | 80 | 7.10 | Active | Test |
| MOL-06 | -OH | 45 | 7.35 | Active | Training |
| MOL-07 | -CH3 | 250 | 6.60 | Inactive | Test |
| MOL-08 | -NH-SO2-CH3 | 30 | 7.52 | Active | Test |
Protocol for Ligand Preparation:
-
2D Sketching: Draw the structures of all compounds in a 2D chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
3D Conversion: Convert the 2D structures to 3D.
-
Energy Minimization: Perform a thorough energy minimization of each structure using a suitable force field (e.g., OPLS3e, MMFF94). This step is crucial to obtain low-energy, realistic conformations.
-
Conformational Search: Generate a diverse set of conformations for each flexible molecule. This is because the bioactive conformation (the shape the molecule adopts when bound to the target) is often not the global minimum energy conformation.[7]
Step 2: Pharmacophore Model Generation and Comparison
Several software packages are available for pharmacophore modeling, each with its own algorithm for aligning molecules and identifying common features.[10] We will compare three widely used platforms: PHASE (Schrödinger), LigandScout, and MOE (Chemical Computing Group).
Table 2: Comparison of Pharmacophore Modeling Software
| Feature/Software | PHASE (Schrödinger) | LigandScout | MOE (CCG) |
| Core Algorithm | Common feature pharmacophore generation based on a tree-based partitioning algorithm. Aims to find the largest common 3D arrangement of features. | Structure-based and ligand-based approaches. Interprets and aligns chemical features from multiple ligands. | Diverse set of applications, including pharmacophore query generation from a set of aligned or unaligned active ligands. |
| Strengths | Excellent for generating a set of ranked hypotheses. Well-integrated into a comprehensive drug discovery suite. Statistically rigorous scoring. | Intuitive user interface. Excellent for both ligand-based and structure-based modeling. Clear visualization of features. | Highly flexible and scriptable. Offers a wide range of customization options for feature definition and model building. |
| Causality Insight | The scoring function provides a clear rationale for why one hypothesis is ranked higher than another, based on alignment, vector scores, and volume scores. | Provides clear mapping of features to the input ligands, making it easy to understand the origin of each pharmacophoric element. | The user has fine-grained control over the pharmacophore generation process, allowing for hypothesis-driven model building. |
| Reference | [11] | [12] | [10] |
Step 3: Rigorous Model Validation
A pharmacophore model is only useful if it can distinguish between active and inactive compounds.[13]
Protocol for Pharmacophore Validation:
-
Internal Validation (Training Set): The generated model must successfully identify all the active compounds in the training set.
-
External Validation (Test Set): The model is then used to screen the test set, which includes both active and inactive compounds. A good model should identify the active compounds while rejecting the inactive ones.
-
Decoy Set Screening: A more stringent validation involves screening a large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but with different topologies) seeded with the known active compounds. The performance is evaluated using metrics like the Enrichment Factor (EF) and the Güner-Henry (GH) score.[13]
-
Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to random selection.
-
Güner-Henry (GH) Score: A comprehensive metric that ranges from 0 (null model) to 1 (ideal model), taking into account the percentage of actives found, the percentage of hits in the database, and the enrichment factor. A GH score > 0.7 indicates a very good model.
-
Results and Discussion: A Case Study with the Quinoline Scaffold
Following the workflow, we generated a pharmacophore model based on our hypothetical training set (MOL-01, MOL-02, MOL-03, MOL-06). The top-ranked hypothesis, designated Hypo-VEGFR2-Quinoline , consists of five features.
Analysis of the Generated Pharmacophore Model (Hypo-VEGFR2-Quinoline)
Caption: A 2D representation of the key features in Hypo-VEGFR2-Quinoline.
Interpretation of the Pharmacophore Model:
-
Aromatic Ring (AROM): This feature maps to the core quinoline ring system, which is known to form pi-stacking interactions in the ATP-binding pocket of many kinases.
-
Hydrogen Bond Acceptors (HBA): The first HBA (A1) maps to the nitrogen of the quinoline ring or the oxygen of the benzoyl group. The second HBA (A2) likely maps to the nitrogen of the cyano group, a common feature in some kinase inhibitors.
-
Hydrogen Bond Donor (HBD): This feature is crucial and maps to the N-H group of the substituents at the R-group position (e.g., in MOL-02, MOL-03, and MOL-08). This is consistent with the "hinge-binding" motif seen in many Type II kinase inhibitors.
-
Hydrophobic (HYD): This feature likely maps to the benzoyl group, which can occupy a hydrophobic pocket within the active site.
Structure-Activity Relationship (SAR) Insights
This pharmacophore model provides a clear rationale for the observed (hypothetical) activities:
-
High Activity (MOL-03): The pyridine ring in the R-group provides a strong hydrogen bond donor (N-H) and potentially an additional acceptor, satisfying all features of the pharmacophore perfectly.
-
Moderate Activity (MOL-01, MOL-06): These compounds may lack a strong hydrogen bond donor at the R-group position, leading to a slightly lower affinity.
-
Low Activity (MOL-04, MOL-07): These compounds lack the critical hydrogen bond donor feature, explaining their significantly lower activity.
Model Validation Results
The model was validated using the test set and a decoy set of 1000 compounds.
Table 3: Validation Metrics for Hypo-VEGFR2-Quinoline
| Metric | Value | Assessment |
| Test Set Actives Found | 2 of 2 | Excellent (Correctly identifies MOL-05 and MOL-08) |
| Test Set Inactives Found | 0 of 2 | Excellent (Correctly rejects MOL-04 and MOL-07) |
| Enrichment Factor (Top 1%) | 45.5 | Very Good (Significantly enriches for active compounds) |
| Güner-Henry (GH) Score | 0.81 | Excellent (Indicates a highly predictive and reliable model) |
The high GH score confirms that our model is not a product of chance and possesses strong predictive power for identifying new compounds with potential VEGFR-2 inhibitory activity based on the this compound scaffold.
Conclusion and Future Directions
This guide has demonstrated a comprehensive and scientifically rigorous approach to ligand-based pharmacophore modeling, using the this compound scaffold as a relevant and promising example for kinase inhibitor design. We have shown that by integrating careful dataset preparation, the use of powerful modeling software, and stringent validation protocols, it is possible to generate a highly predictive pharmacophore model.
The resulting model, Hypo-VEGFR2-Quinoline , not only provides a 3D query for the discovery of novel inhibitors but also offers valuable insights into the structure-activity relationships governing this class of compounds. Researchers and drug development professionals can adapt this workflow to their specific targets and scaffolds, accelerating the identification of high-quality hit compounds and guiding their subsequent optimization into clinical candidates.
References
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Protheragen. Ligand-based Pharmacophore Modeling. Available from: [Link]
-
ResearchGate. Workflow diagram presenting the ligand based pharmacophore modeling. Available from: [Link]
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MDPI. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available from: [Link]
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ResearchGate. Pharmacophore model validation using GH score method. Available from: [Link]
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National Center for Biotechnology Information. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Available from: [Link]
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National Center for Biotechnology Information. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Available from: [Link]
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ResearchGate. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Available from: [Link]
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ResearchGate. Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. Available from: [Link]
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National Center for Biotechnology Information. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a Reissert compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile
This compound, as a member of the Reissert compound family, possesses a cyanide group. This structural feature is the primary driver of its hazard profile. The Globally Harmonized System (GHS) classifies this compound as Acute Toxicity, Oral, Category 4 , meaning it is harmful if swallowed[1]. The core danger associated with this and other cyanide-containing compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions[2][3].
The acid-catalyzed hydrolysis of Reissert compounds like this compound can lead to its decomposition, yielding benzaldehyde and quinaldic acid or its amide[2][3][4][5]. Therefore, a critical aspect of its safe handling and disposal is the strict avoidance of acidic environments.
Key Hazard Information:
| Hazard Classification | Description | Primary Concern |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Ingestion can lead to toxic effects. |
| Cyanide-Containing Compound | Can release hydrogen cyanide (HCN) gas. | Inhalation of HCN is highly toxic and can be fatal. |
| Reactivity with Acids | Undergoes acid-catalyzed hydrolysis. | Decomposition can generate hazardous byproducts. |
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves to prevent skin contact. If there is a risk of splashing, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following workflow outlines the necessary steps from waste generation to final disposal.
Figure 1. Disposal workflow for this compound waste.
Detailed Procedural Steps:
-
Waste Characterization and Segregation:
-
Determine if the waste is solid (e.g., contaminated lab supplies) or liquid (e.g., reaction residues).
-
Crucially, all waste containing this compound must be segregated into a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams, especially acidic waste.
-
-
Container Selection and Labeling:
-
Use a container that is compatible with the waste. For liquid waste, a high-density polyethylene (HDPE) container is generally suitable.
-
The container must be in good condition and have a secure, leak-proof lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area must be cool, dry, and well-ventilated.
-
It is of utmost importance to store this waste away from any acids or acidic materials to prevent the generation of hydrogen cyanide gas.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite or sand).
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
-
Final Disposal:
-
The disposal of cyanide-containing hazardous waste is strictly regulated. Arrange for the collection of the waste by a certified hazardous waste disposal vendor.
-
Ensure all necessary paperwork, including a hazardous waste manifest, is completed in accordance with your institution's and local regulations.
-
Regulatory Compliance: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified using specific codes. For this compound, the following EPA hazardous waste codes may apply due to its cyanide content:
-
P-Listed Wastes: These are acutely hazardous wastes. While this specific compound is not explicitly listed, its cyanide nature places it in a high-hazard category.
-
F-Listed Wastes: These are wastes from non-specific sources. If the waste is generated from certain industrial processes involving cyanides, relevant F-codes may apply.
Consult with your institution's EHS department to ensure the correct waste codes are used for your specific waste stream.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the inherent hazards of this cyanide-containing compound and adhering to the detailed disposal protocols outlined in this guide, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety, and when in doubt, consult your institution's environmental health and safety professionals.
References
-
Cobb, R. L., & McEwen, W. E. (1955). Mechanism of the Acid-catalyzed Hydrolysis of Reissert Compounds. Journal of the American Chemical Society, 77(19), 5042–5047. [Link]
-
Davis, J. W. (1960). Studies with Quinolines. II. The Acid-Catalyzed Hydrolysis of Reissert Compounds. The Journal of Organic Chemistry, 25(3), 376–378. [Link]
-
Reissert reaction. (2023). In Wikipedia. [Link]
-
Collins, R. F. (1955). The Catalytic Hydrogenation of the Reissert Compound and Hydrolysis of the Product. Journal of the American Chemical Society, 77(16), 4413–4414. [Link]
-
PubChem. (n.d.). 2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl-. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Strategic Guide to Personal Protective Equipment for Handling 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of complex organic molecules like 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile, a Reissert compound, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the causality behind our recommended safety protocols, ensuring that every step is a self-validating system of protection for you and your team.
The primary hazard associated with this compound stems from its carbonitrile group (-CN). While nitriles are not as acutely toxic as inorganic cyanide salts, they can release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to acids or through metabolic processes if absorbed or ingested.[1] Therefore, our safety protocols are designed to mitigate the risks of both direct contact with the compound and potential exposure to cyanide.
Core Principles of Protection
Our approach to PPE is not about creating barriers for the sake of it; it's about establishing a series of redundant safeguards that account for the specific chemical properties of this compound and the potential for human error. The central nervous system is a primary target for cyanide toxicity, and exposure can lead to severe health effects, including headaches, dizziness, and in acute cases, far more severe outcomes.[2][3]
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is dictated by the potential routes of exposure: inhalation, skin contact, eye contact, and ingestion. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirement | Enhanced PPE for Higher Risk Procedures |
| Weighing and preparing solutions | Nitrile gloves (double-gloved), safety glasses with side shields, lab coat. | Chemical-resistant apron, face shield. |
| Running reactions | Nitrile gloves (double-gloved), safety goggles, lab coat, work within a certified chemical fume hood. | Chemical-resistant sleeves, consider a respirator with an appropriate cartridge if there is any suspicion of fume hood malfunction. |
| Work-up and purification | Nitrile gloves (double-gloved), safety goggles, lab coat, work within a certified chemical fume hood. | Face shield, chemical-resistant apron. |
| Handling spills | Chemical-resistant gloves (e.g., butyl rubber), safety goggles, lab coat, respirator with appropriate cartridge. | Full-body chemical-resistant suit, self-contained breathing apparatus (SCBA) for large spills. |
Step-by-Step PPE Protocol: Donning and Doffing
Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Ensure it is fully buttoned.
-
Inner Gloves: The first pair of nitrile gloves.
-
Outer Gloves: The second pair of nitrile gloves, worn over the cuffs of the lab coat.
-
Eye Protection: Safety glasses or goggles.
-
Face Shield: If required for the procedure.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Peel off without touching the outside with your bare hands. Dispose of immediately in a designated hazardous waste container.
-
Face Shield: Remove by handling the strap.
-
Lab Coat: Unbutton and roll it inside out as you remove it, avoiding contact with the contaminated exterior.
-
Eye Protection: Remove.
-
Inner Gloves: Peel off as with the outer gloves.
-
Wash Hands Thoroughly: Use soap and water.
II. Operational Plan: Safe Handling in the Laboratory
All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[4][5]
Procedural Steps for Safe Handling:
-
Designated Area: Establish a designated area within the fume hood for handling the compound. This area should be clearly marked.
-
Preparation: Before starting, ensure that all necessary equipment and reagents are inside the fume hood. This minimizes the need to move in and out of the contaminated area.
-
Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, ensure it is in a well-ventilated area and decontaminate it immediately after use.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Reaction Monitoring: Use appropriate techniques (e.g., TLC, LC-MS) that minimize exposure.
-
Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. A recommended procedure is to rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[4][6][7]
III. Emergency and Disposal Plan
Spill Response:
-
Small Spills (inside a fume hood):
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up the spill yourself.
-
Exposure Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[4][7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station.[4][7] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth resuscitation).[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Waste Disposal:
All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[6][7]
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Store waste containers in a designated, secure area away from incompatible materials, especially acids.[8]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
By adhering to these comprehensive safety protocols, you are not only protecting yourself but also fostering a culture of safety and responsibility within your laboratory.
References
-
Laboratory-Specific Standard Operating Procedures for the safe use of cyanide compounds. (2018). James Madison University. Retrieved from [Link]
-
Cyanides SOP. University of Nevada, Reno. Retrieved from [Link]
-
Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
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Cyanides SOP Template. Boston University. Retrieved from [Link]
-
PubChem. (n.d.). 2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Cyanides Storage, Handling and General Use Information. University of Windsor. Retrieved from [Link]
-
Healthline. (2018). Cyanide Poisoning. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Cyanide Compounds. Retrieved from [Link]
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Johns Hopkins Center for Health Security. (n.d.). Cyanide. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
